DMT-2'O-Methyl-rC(tac) phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H64N5O10P |
|---|---|
Molecular Weight |
950.1 g/mol |
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C52H64N5O10P/c1-35(2)57(36(3)4)68(65-32-14-30-53)67-47-44(33-64-52(38-15-12-11-13-16-38,39-19-23-41(60-8)24-20-39)40-21-25-42(61-9)26-22-40)66-49(48(47)62-10)56-31-29-45(55-50(56)59)54-46(58)34-63-43-27-17-37(18-28-43)51(5,6)7/h11-13,15-29,31,35-36,44,47-49H,14,32-34H2,1-10H3,(H,54,55,58,59) |
InChI Key |
JRJMGDLRRSEUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Foundational & Exploratory
DMT-2'O-Methyl-rC(tac) phosphoramidite structure and properties
An In-Depth Technical Guide to DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037)
For researchers, scientists, and professionals in drug development, the synthesis of modified oligonucleotides is a cornerstone of therapeutic and diagnostic innovation. Among the critical reagents for this process is DMT-2'O-Methyl-rC(tac) phosphoramidite, a specialized building block for the incorporation of 2'-O-methylated cytidine (B196190) into RNA sequences. This modification enhances the stability and nuclease resistance of the resulting RNA molecule, making it a valuable component in the development of RNA-based drugs, such as antisense oligonucleotides and siRNAs, as well as high-fidelity diagnostic probes.[1][]
This guide provides a comprehensive overview of the structure, properties, and applications of this compound.
Chemical Structure and Properties
This compound is a complex molecule designed for efficient and specific incorporation into a growing oligonucleotide chain during solid-phase synthesis. Its structure consists of several key functional groups:
-
A 5'-DMT (Dimethoxytrityl) group: This bulky protecting group is crucial for the stepwise synthesis of oligonucleotides. It is removed at the beginning of each coupling cycle to allow the addition of the next phosphoramidite. The orange color of the DMT cation released during deprotection also serves as a convenient method for monitoring the synthesis efficiency.[1]
-
A 2'-O-Methyl group: This modification on the ribose sugar is a hallmark of this phosphoramidite. It confers increased resistance to nuclease degradation, a desirable property for therapeutic oligonucleotides that need to remain stable in biological environments.[1]
-
A Cytidine nucleobase with N4-tac (tert-butylphenoxyacetyl) protection: The 'tac' group protects the exocyclic amine of the cytidine base during the coupling reaction, preventing unwanted side reactions and ensuring the fidelity of the synthesis.[1]
-
A 3'-phosphoramidite group: This reactive group enables the coupling of the nucleoside to the free 5'-hydroxyl group of the growing oligonucleotide chain.
The systematic IUPAC name for this compound is (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-(2-(4-(tert-butyl)phenoxy)acetamido)-2-oxopyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) (R)-diisopropylphosphoramidite.[]
A visual representation of the logical relationship between the components of this compound is provided below:
Caption: Functional components of this compound.
Physicochemical and Handling Properties
Proper handling and storage of phosphoramidites are critical to ensure their stability and reactivity. The following table summarizes the key physicochemical and handling properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₅₂H₆₄N₅O₁₀P | [1][3][4] |
| Molecular Weight | 950.07 g/mol | [5][6] |
| CAS Number | 179486-26-1 | [1][3][4] |
| Appearance | Solid | [4] |
| Purity | ≥95% | [3][4] |
| Storage Conditions | -20°C | [3][4][5] |
| Shipping Conditions | Ambient Temperature | [3] |
| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) | [4] |
Experimental Protocols: Oligonucleotide Synthesis
The use of this compound follows the standard solid-phase phosphoramidite chemistry for oligonucleotide synthesis. A typical synthesis cycle is outlined below.
Standard Synthesis Cycle
A generalized workflow for incorporating a 2'-O-Methyl-rC(tac) monomer is as follows:
Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.
Methodologies for Key Steps:
-
Deprotection (Detritylation):
-
Reagent: A solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).
-
Procedure: The acidic solution is passed over the solid support, cleaving the 5'-DMT group. The resulting DMT cation is washed away, and its concentration can be measured to monitor the coupling efficiency of the previous cycle.
-
-
Activation and Coupling:
-
Reagents: The this compound is dissolved in anhydrous acetonitrile. An activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT), is used to activate the phosphoramidite.
-
Procedure: The activated phosphoramidite solution is passed over the solid support, where it couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
-
Capping:
-
Reagents: A two-part capping solution is typically used. "Cap A" often contains acetic anhydride (B1165640) and a base like lutidine or pyridine (B92270), while "Cap B" contains N-methylimidazole.
-
Procedure: The capping reagents are passed over the support to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps and minimizing the formation of deletion mutants.
-
-
Oxidation:
-
Reagent: A solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and a weak base like pyridine or lutidine.
-
Procedure: The oxidizing solution is passed over the support to convert the unstable phosphite triester linkage to a more stable phosphate triester.
-
Post-Synthesis Cleavage and Deprotection
After the desired oligonucleotide sequence has been synthesized, the final product must be cleaved from the solid support and all protecting groups must be removed.
-
Cleavage from Solid Support and Base Deprotection:
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Procedure: The solid support is incubated with the cleavage solution at an elevated temperature (e.g., 55-65°C) for a specific duration. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases, including the 'tac' group from cytidine.
-
-
Final Deprotection and Purification:
-
The crude oligonucleotide solution is collected, and the solvent is evaporated. The resulting product is then purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.
-
Applications
The enhanced stability and resistance to nuclease degradation conferred by the 2'-O-methyl modification make this compound a valuable reagent in several key applications:[1]
-
Therapeutic Oligonucleotides: This phosphoramidite is frequently used in the synthesis of antisense oligonucleotides and siRNAs, where in vivo stability is paramount for therapeutic efficacy.[1]
-
Diagnostic Probes: The increased stability of RNA probes containing 2'-O-methylated nucleotides enhances their performance in diagnostic assays, such as in situ hybridization and Northern blotting, by providing greater signal and specificity.[1]
-
Research Applications: In basic research, 2'-O-methylated oligonucleotides are used to study RNA structure and function, RNA-protein interactions, and as tools for modulating gene expression.
References
The Gatekeeper of Synthesis: A Technical Guide to the Role of the DMT Protecting Group in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic biology and therapeutic development, the precise, automated chemical synthesis of oligonucleotides is a foundational technology. Central to the success of the universally adopted phosphoramiddite chemistry is a critical molecular guardian: the 4,4'-dimethoxytrityl (DMT) protecting group. This in-depth technical guide elucidates the multifaceted role of the DMT group, detailing its chemical properties, mechanism of action, the critical detritylation step, and its indispensable function in the purification of synthetic oligonucleotides.
The Core Function of the DMT Protecting Group
The primary role of the DMT group is the reversible protection of the 5'-hydroxyl group of the nucleoside phosphoramidite (B1245037) monomers used in oligonucleotide synthesis.[1][2] This protection is paramount for ensuring the directional, 3'-to-5' stepwise addition of nucleotides onto a solid support.[3] By "capping" the 5'-hydroxyl, the bulky DMT group prevents unwanted side reactions, such as self-polymerization of the phosphoramidite monomers, thereby ensuring that coupling occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain.[4][5]
The selection of the DMT group for this pivotal role is attributed to a unique combination of chemical properties:
-
Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps of the synthesis cycle but is readily and quantitatively cleaved under mild acidic conditions.[2] This selective lability is the cornerstone of the cyclical nature of phosphoramidite synthesis.
-
Steric Hindrance: The significant steric bulk of the DMT group provides highly effective protection for the 5'-hydroxyl, physically impeding its participation in unintended chemical reactions.[6]
-
Monitoring Capability: Upon cleavage with acid, the DMT group forms a stable, bright orange-colored dimethoxytrityl cation.[7] This cation has a strong absorbance at approximately 495 nm, which can be measured spectrophotometrically to monitor the efficiency of each coupling cycle in real-time.[2][3] An intense orange color indicates successful coupling in the preceding step.
The Oligonucleotide Synthesis Cycle: A Symphony of Controlled Reactions
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain attached to a solid support. The DMT group is central to the first step of each cycle.
Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.
Step 1: Detritylation (Deblocking)
The synthesis cycle commences with the removal of the 5'-DMT protecting group from the nucleoside bound to the solid support.[5] This is achieved by treating the support with a mild acid, typically a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) or toluene.[8] This step is critical as it exposes the 5'-hydroxyl group, making it available for reaction with the incoming phosphoramidite monomer in the subsequent coupling step.[7]
The efficiency of detritylation is crucial for the overall yield and purity of the final oligonucleotide. Incomplete removal of the DMT group results in "n-1" deletion mutations, where a nucleotide is missing from the sequence.
Quantitative Analysis of Detritylation
The choice of deblocking reagent and conditions can significantly impact the efficiency of detritylation and the integrity of the growing oligonucleotide chain. The primary challenge is to achieve complete and rapid DMT removal while minimizing side reactions, most notably depurination (the cleavage of the glycosidic bond between the purine (B94841) base and the sugar).
| Deblocking Reagent | Concentration | Solvent | Key Features & Considerations | Typical Stepwise Yield |
| Dichloroacetic Acid (DCA) | 3% | Toluene | Gentle deblocking, suitable for long oligonucleotides and sensitive bases. | >98% |
| 10% | Toluene | Standard, fast deblocking for routine synthesis. | >99% | |
| 3% | Dichloromethane | Mild, controlled detritylation for sensitive applications. | >98% | |
| 15% | Dichloromethane | Faster detritylation, can improve cycle efficiency in large-scale synthesis. | 98.3% | |
| Trichloroacetic Acid (TCA) | 3% | Dichloromethane | Stronger acid, faster reaction but higher risk of depurination. | >99% |
| Dichloropropionic Acid (DPA) | 3% | Toluene | Less acidic than DCA, may result in incomplete detritylation. | Lower than DCA |
Data compiled from multiple sources, including[9][10][11]. Yields are representative and can vary based on synthesis conditions and sequence.
Experimental Protocols
Protocol for Automated Detritylation
This protocol describes a typical detritylation step within an automated solid-phase oligonucleotide synthesis cycle.
-
Pre-Wash: The synthesis column containing the solid support-bound oligonucleotide is washed with an anhydrous inert solvent, typically acetonitrile (B52724), to remove any residual reagents from the previous cycle.
-
Deblocking: The deblocking solution (e.g., 3% TCA in dichloromethane or 10% DCA in toluene) is passed through the synthesis column for a specified time (typically 60-180 seconds).
-
Monitoring (Optional but Recommended): The eluent containing the cleaved DMT cation is passed through a spectrophotometer to measure the absorbance at 495 nm. This provides a real-time measure of the coupling efficiency of the previous cycle.
-
Post-Wash: The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acidic deblocking reagent and the cleaved DMT cation. This is crucial to prevent residual acid from interfering with the subsequent coupling step.
-
Drying: The column is flushed with an inert gas (e.g., argon) to ensure the solid support is completely dry before the introduction of the next phosphoramidite monomer.
Protocol for Manual Post-Synthesis Detritylation
This protocol is for the removal of the final 5'-DMT group after the oligonucleotide has been cleaved from the solid support and purified with the DMT group intact ("DMT-on" purification).
-
Dissolution: Dissolve the dried, DMT-on purified oligonucleotide in 80% aqueous acetic acid (e.g., 200-500 µL).[2]
-
Incubation: Let the solution stand at room temperature for 15-30 minutes.[2] The orange color of the DMT cation will not be visible as it reacts with water to form tritanol.
-
Quenching/Neutralization (Optional): The reaction can be quenched by the addition of a base, such as triethylamine.
-
Precipitation: Add an equal volume of a salt solution (e.g., 3M sodium acetate) followed by 3-4 volumes of cold absolute ethanol (B145695) or isopropanol.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the detritylated oligonucleotide.
-
Washing: Carefully decant the supernatant and wash the pellet with 70% ethanol to remove residual salts and acetic acid.
-
Drying: Dry the oligonucleotide pellet under vacuum.
-
Resuspension: Resuspend the purified, detritylated oligonucleotide in an appropriate aqueous buffer.
The Role of DMT in Oligonucleotide Purification
The hydrophobicity of the DMT group provides a powerful handle for the purification of the desired full-length oligonucleotide from failure sequences. This strategy, known as "DMT-on" or "trityl-on" purification, is a widely used method, particularly for longer oligonucleotides.[12]
DMT-on vs. DMT-off Purification
-
DMT-on Purification: In this method, the final 5'-DMT group is left on the oligonucleotide after synthesis.[12] The crude product is then passed through a reverse-phase chromatography column or cartridge. The highly hydrophobic DMT-on full-length product is strongly retained, while the less hydrophobic, "failure" sequences (which lack the DMT group) are washed away.[12][13] The purified DMT-on oligonucleotide is then eluted and subsequently detritylated as described in the manual protocol above. This method is highly effective at removing shorter, failure sequences.[12]
-
DMT-off Purification: In this case, the final 5'-DMT group is removed by the synthesizer at the end of the synthesis. The crude product, containing a mixture of the full-length product and failure sequences (all without DMT groups), is then typically purified by other methods such as anion-exchange HPLC or polyacrylamide gel electrophoresis (PAGE), which separate oligonucleotides based on charge and size, respectively.
Quantitative Comparison of Purification Strategies
| Purification Method | Principle | Typical Purity | Typical Yield | Best Suited For |
| DMT-on Reverse-Phase Cartridge | Hydrophobicity | >90% | 60-95% | Routine purification of oligonucleotides up to ~50 bases. |
| DMT-on Reverse-Phase HPLC | Hydrophobicity | >95% | 50-80% | High-purity applications, long oligonucleotides (>40 bases). |
| Anion-Exchange HPLC (DMT-off) | Charge (phosphate backbone) | >98% | 40-70% | High-purity applications, resolving sequences of similar length. |
| PAGE (DMT-off) | Size and Conformation | >99% | 10-30% | Very high-purity applications, especially for long oligonucleotides. |
Data compiled from multiple sources, including[14][15]. Purity and yield are estimates and can vary significantly based on the length and sequence of the oligonucleotide, as well as the specific protocol and instrumentation used.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of DMT-on and DMT-off purification strategies.
Caption: Workflow for DMT-on reverse-phase purification.
Caption: General workflow for DMT-off purification methods.
Conclusion
The 4,4'-dimethoxytrityl group is far more than a simple protecting group; it is a cornerstone of modern oligonucleotide synthesis. Its unique chemical properties enable the precise, directional synthesis of oligonucleotides, provide a real-time monitoring system for synthesis efficiency, and offer a powerful tool for the purification of the final product. A thorough understanding of the role of the DMT group, the nuances of the detritylation step, and the strategic application of DMT-on purification are essential for any researcher, scientist, or drug development professional working with synthetic nucleic acids. The continued optimization of chemistries involving the DMT group will undoubtedly contribute to advancements in the fields of synthetic biology, diagnostics, and nucleic acid-based therapeutics.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. shimadzu.com [shimadzu.com]
- 7. atdbio.com [atdbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. youdobio.com [youdobio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. atdbio.com [atdbio.com]
- 13. diva-portal.org [diva-portal.org]
- 14. glenresearch.com [glenresearch.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to DMT-2'O-Methyl-rC(tac) Phosphoramidite (CAS Number: 179486-26-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037), a crucial building block in the chemical synthesis of modified RNA oligonucleotides. This document details its chemical properties, applications in research and therapeutics, and standardized experimental protocols for its use.
Core Concepts and Chemical Properties
DMT-2'O-Methyl-rC(tac) phosphoramidite is a chemically modified cytidine (B196190) nucleoside designed for incorporation into synthetic RNA strands via automated solid-phase phosphoramidite chemistry. Its structure is engineered with three key protective groups that ensure high-fidelity oligonucleotide synthesis:
-
5'-O-Dimethoxytrityl (DMT): A bulky acid-labile group that protects the 5'-hydroxyl function of the ribose sugar. Its primary role is to prevent self-polymerization during the synthesis cycle. The release of the DMT cation upon deprotection provides a real-time spectrophotometric method for monitoring coupling efficiency.
-
2'-O-Methyl (2'-OMe): This modification to the ribose sugar is a hallmark of second-generation antisense oligonucleotides. The methyl group enhances the nuclease resistance of the resulting RNA strand, increasing its stability in biological systems.[1] It also promotes a C3'-endo sugar pucker, which increases the binding affinity of the oligonucleotide to its complementary RNA target.[2]
-
N4-tert-Butylphenoxyacetyl (tac): This protecting group shields the exocyclic amine of the cytidine base. The 'tac' group is designed for rapid and mild deprotection conditions, which is particularly advantageous when synthesizing oligonucleotides containing sensitive functional groups.[3]
-
3'-O-(β-Cyanoethyl)-N,N-diisopropylphosphoramidite: This is the reactive moiety that enables the stepwise addition of the nucleoside to the growing oligonucleotide chain.
Chemical Structure and Properties
| Property | Value |
| CAS Number | 179486-26-1 |
| Molecular Formula | C₅₂H₆₄N₅O₁₀P |
| Molecular Weight | 950.1 g/mol |
| Appearance | Solid |
| Storage | -20°C under an inert atmosphere |
| Purity | ≥95% |
| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) |
Applications in Research and Drug Development
Oligonucleotides synthesized using this compound have a wide range of applications, primarily driven by the enhanced stability and binding affinity conferred by the 2'-O-Methyl modification.
-
Antisense Oligonucleotides (ASOs): 2'-O-Methyl modified oligonucleotides are extensively used as antisense agents to modulate gene expression. By binding to a specific mRNA target, they can inhibit translation through steric hindrance of the ribosomal machinery. These ASOs do not typically induce RNase H-mediated cleavage of the target mRNA.[4]
-
Small interfering RNA (siRNA): The 2'-O-Methyl modification can be incorporated into siRNA duplexes to enhance their stability against nuclease degradation, thereby prolonging their gene-silencing activity.
-
RNA Probes: The nuclease resistance of 2'-O-Methylated RNA makes it an ideal candidate for the development of stable probes for in situ hybridization and other diagnostic applications.
-
Aptamers: These are structured oligonucleotides that bind to specific target molecules. The incorporation of 2'-O-Methyl modifications can improve the stability and binding properties of aptamers.
Experimental Protocols
The following sections provide a detailed methodology for the use of this compound in automated oligonucleotide synthesis.
Automated Solid-Phase Oligonucleotide Synthesis
The synthesis of 2'-O-Methylated RNA oligonucleotides follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
Reagents and Solutions:
-
Detritylation: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)
-
Coupling: this compound (typically 0.1 M in anhydrous acetonitrile), Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping:
-
Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF)
-
Cap B: 16% N-Methylimidazole in THF
-
-
Oxidation: 0.02 M Iodine in THF/Water/Pyridine
Synthesis Cycle:
-
Detritylation: The solid support-bound oligonucleotide is treated with the detritylation solution to remove the 5'-DMT group, exposing the 5'-hydroxyl for the next coupling reaction. The column is then washed with anhydrous acetonitrile (B52724).
-
Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction, which forms a phosphite (B83602) triester linkage, is typically allowed to proceed for 2-5 minutes. 2'-O-Methyl phosphoramidites are known for their high coupling efficiencies, often exceeding 98%.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the iodine solution.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
Reagents:
-
Cleavage and Base Deprotection: A mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) (1:1, v/v) or concentrated ammonium (B1175870) hydroxide.
-
Phosphate Deprotection: The cleavage reagent also removes the β-cyanoethyl groups from the phosphate backbone.
Procedure:
-
The solid support is transferred to a sealed vial.
-
The cleavage and deprotection solution (e.g., AMA) is added to the vial.
-
The vial is heated at a specified temperature and for a specific duration. The 'tac' group is labile and allows for rapid deprotection.[3] Typical conditions for 'tac' group removal are:
-
After cooling, the supernatant containing the cleaved and deprotected oligonucleotide is collected. The solid support is washed with water, and the washes are combined with the supernatant.
-
The solution is then dried, typically using a vacuum concentrator.
Purification and Analysis
The crude deprotected oligonucleotide is typically purified by high-performance liquid chromatography (HPLC).
Purification:
-
Method: Ion-pair reversed-phase HPLC is a common method for oligonucleotide purification.[3][5]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in an ion-pairing buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or hexafluoroisopropanol/triethylamine).
-
Detection: UV absorbance at 260 nm.
Analysis:
-
Purity Assessment: Analytical HPLC is used to determine the purity of the final product.
-
Identity Confirmation: The molecular weight of the purified oligonucleotide is confirmed by mass spectrometry, typically using electrospray ionization (ESI-MS).[6]
Quantitative Data
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >98% | For 2'-O-Methyl phosphoramidites.[1] Monitored by trityl cation release. |
| Deprotection Time (tac group) | 10-15 minutes | With AMA at 65°C or concentrated ammonia at 55°C respectively.[3] |
| Thermal Stability (Tm) | +1.3°C per modification | Increase in melting temperature of a duplex with a complementary RNA target for each 2'-O-Methyl substitution.[1] |
Signaling Pathways and Therapeutic Relevance
Oligonucleotides containing 2'-O-Methyl-rC are primarily used in antisense applications that function through a steric-blocking mechanism rather than RNase H-mediated degradation of the target mRNA.[4] This makes them suitable for modulating gene expression by:
-
Inhibiting Translation: By binding to the 5'-untranslated region (UTR) or the start codon region of an mRNA, the ASO can physically block the assembly or progression of the ribosome, thus inhibiting protein synthesis.
-
Modulating Splicing: ASOs can be designed to bind to splice sites or splicing regulatory sequences within a pre-mRNA, thereby altering the splicing pattern and leading to the production of a different protein isoform or a non-functional protein.
Conclusion
This compound is a highly valuable reagent for the synthesis of modified RNA oligonucleotides. The combination of the stabilizing 2'-O-Methyl group and the fast-cleaving 'tac' protecting group provides an efficient and robust method for producing high-quality RNA for a variety of research and therapeutic applications. This guide provides the foundational knowledge and protocols for the successful implementation of this phosphoramidite in oligonucleotide synthesis workflows.
References
- 1. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 2. Application of 2'-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 3. agilent.com [agilent.com]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 2'-O-Methyl-rC Phosphoramidites: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of modified oligonucleotides is paramount. Among these, 2'-O-Methyl-rC phosphoramidite (B1245037) stands out as a critical component in the synthesis of therapeutic and research-grade oligonucleotides. This in-depth technical guide elucidates the core mechanism of action of this modification, detailing its impact on stability, binding affinity, and biological activity. The following sections provide a comprehensive overview, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
Introduction: The Significance of 2'-O-Methyl Modification
The 2'-O-Methyl (2'-OMe) modification is a structural alteration of the ribose sugar backbone of a ribonucleotide, where a methyl group replaces the hydrogen atom of the 2'-hydroxyl group. This seemingly subtle change imparts profound effects on the physicochemical properties of the resulting oligonucleotide. 2'-O-Methyl-rC phosphoramidite is the key building block for incorporating 2'-O-methylated cytidine (B196190) into a growing oligonucleotide chain during solid-phase synthesis. The primary advantages conferred by this modification include enhanced nuclease resistance and increased thermal stability of duplexes, making it an invaluable tool in the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers.
Mechanism of Action: How 2'-O-Methylation Enhances Oligonucleotide Performance
The mechanism of action of 2'-O-Methyl-rC phosphoramidites can be understood through its influence on three key properties of the resulting oligonucleotide: nuclease resistance, duplex stability, and biological activity.
Enhanced Nuclease Resistance
One of the most significant advantages of the 2'-OMe modification is its ability to protect oligonucleotides from degradation by nucleases.[1][2][3] Nucleases, which are ubiquitous in biological systems, rapidly cleave the phosphodiester backbone of unmodified DNA and RNA. The 2'-hydroxyl group in natural RNA plays a crucial role in this degradation process. By replacing this hydroxyl group with a methyl group, the susceptibility of the phosphodiester bond to nuclease-mediated hydrolysis is significantly reduced.[3] This increased stability extends the half-life of the oligonucleotide in biological fluids, a critical factor for in vivo applications.
The logical relationship between the 2'-O-Methyl modification and increased nuclease resistance can be visualized as follows:
References
The Advantage of 2'-O-Methylation: A Technical Guide to Enhanced RNA Therapeutics and Research
For researchers, scientists, and drug development professionals, the quest for stable, effective, and specific oligonucleotide-based therapeutics and tools is paramount. Among the arsenal (B13267) of chemical modifications available, 2'-O-methylation of RNA phosphoramidites stands out as a robust and versatile strategy. This in-depth technical guide explores the core benefits of this modification, providing quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar in an RNA nucleotide confers a range of advantageous properties. These enhancements are critical for the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other RNA-based tools by improving their stability, binding affinity, and overall performance in biological systems.
Core Benefits of 2'-O-Methylation
Incorporating 2'-O-methylated RNA phosphoramidites into synthetic oligonucleotides offers three primary advantages:
-
Increased Nuclease Resistance: The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in serum and within cells.[1] This increased stability extends the half-life of the oligonucleotide, allowing for a more sustained therapeutic or experimental effect.[2][3] The nuclease resistance imparted by 2'-O-methylation is significant, making it a cornerstone of modern oligonucleotide design.[4]
-
Enhanced Duplex Stability and Binding Affinity: The 2'-O-methyl modification pre-organizes the ribose sugar into an A-form helical geometry, which is favorable for binding to complementary RNA strands. This results in a more stable duplex, as evidenced by an increased melting temperature (Tm).[5][6] This enhanced binding affinity can lead to increased potency and specificity of antisense and siRNA oligonucleotides.[2][7]
-
Reduced Immunogenicity: The presence of 2'-O-methyl modifications can help to reduce the innate immune response that can be triggered by unmodified single-stranded RNA, mitigating potential off-target effects and toxicity.[3]
Quantitative Data Summary
The following tables summarize the quantitative benefits of incorporating 2'-O-methylated nucleotides into RNA duplexes.
| Parameter | Modification | Quantitative Improvement | Reference |
| Melting Temperature (Tm) | 2'-O-methylation of Uridine in a U14/A14 duplex | Increase of 12°C (from 24°C to 36°C) | [8] |
| Melting Temperature (Tm) | 2'-O-methylation of Adenosine in a U14/A14 duplex | Negligible effect | [6][8] |
| Melting Temperature (Tm) | 2'-O-methylation (general) | Varies with sequence and number of modifications | [9] |
Note: The precise quantitative impact of 2'-O-methylation on duplex stability is sequence-dependent.
| Parameter | Assay Condition | Result | Reference |
| Nuclease Resistance | Treatment with snake venom phosphodiesterase (SVPD) for 2 hours | Significantly reduced degradation compared to unmodified RNA | [10] |
| Nuclease Resistance | In serum and cellular extracts | Increased half-life | [1][4] |
Key Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides
This protocol outlines the general steps for the automated solid-phase synthesis of RNA oligonucleotides containing 2'-O-methylated ribonucleosides using phosphoramidite (B1245037) chemistry.
Materials:
-
2'-O-methyl RNA phosphoramidites (A, C, G, U)
-
Unmodified DNA or RNA phosphoramidites (if creating chimeras)
-
Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
-
Standard DNA/RNA synthesis reagents:
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
-
Acetonitrile (synthesis grade)
-
Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine, AMA)
-
Deprotection buffer for 2'-silyl protecting groups (if applicable, e.g., triethylamine (B128534) trihydrofluoride)
Procedure:
-
Synthesizer Setup: Load the 2'-O-methyl RNA phosphoramidites, other required phosphoramidites, and all synthesis reagents onto an automated DNA/RNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside.
-
Coupling: Activation of the incoming 2'-O-methyl phosphoramidite and its coupling to the 5'-hydroxyl of the growing oligonucleotide chain. A longer coupling time (e.g., 15 minutes) may be used for 2'-O-methyl monomers.[11]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
Following completion of the synthesis, cleave the oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubation in AMA at elevated temperature.
-
If 2'-silyl protecting groups were used for any standard RNA monomers, a subsequent desilylation step with a fluoride-containing buffer is required. 2'-O-methyl groups are stable to these conditions.[11]
-
-
Purification: Purify the full-length oligonucleotide from shorter, failed sequences using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.[12][13]
-
Quantification and Characterization: Determine the concentration of the purified oligonucleotide by UV absorbance at 260 nm. Confirm the identity and purity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[12]
Protocol 2: Nuclease Resistance Assay
This protocol provides a method to assess the stability of 2'-O-methylated oligonucleotides in the presence of nucleases.
Materials:
-
2'-O-methylated oligonucleotide
-
Unmodified control oligonucleotide of the same sequence
-
Nuclease solution (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or fetal bovine serum to simulate a biological environment)
-
Reaction buffer appropriate for the chosen nuclease
-
Stop solution (e.g., EDTA-containing loading buffer)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (2'-O-methylated or unmodified control), reaction buffer, and nuclease.
-
Incubation: Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each reaction and immediately add it to the stop solution to quench the enzymatic activity.
-
Gel Electrophoresis: Load the samples from each time point onto a denaturing polyacrylamide gel. Run the gel until adequate separation of the full-length oligonucleotide from its degradation products is achieved.
-
Analysis: Visualize the gel using an appropriate imaging system. Compare the intensity of the full-length oligonucleotide band for the 2'-O-methylated and unmodified samples at each time point. A slower disappearance of the full-length band for the 2'-O-methylated oligonucleotide indicates increased nuclease resistance.
Protocol 3: Thermal Melting (Tm) Analysis
This protocol describes how to determine the melting temperature of a duplex containing a 2'-O-methylated oligonucleotide.
Materials:
-
2'-O-methylated oligonucleotide
-
Complementary RNA or DNA oligonucleotide
-
Unmodified control duplex of the same sequence
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Sample Preparation: In a quartz cuvette, prepare a solution of the oligonucleotide duplex (2'-O-methylated or control) at a known concentration (e.g., 1-2 µM) in the melting buffer.
-
Denaturation and Annealing: Heat the sample to a temperature well above the expected Tm (e.g., 90°C) for a few minutes to ensure complete denaturation of the duplex. Then, slowly cool the sample to a temperature below the expected Tm to allow for proper annealing.
-
Melting Curve Acquisition: Slowly increase the temperature of the sample at a constant rate (e.g., 1°C/minute) while continuously monitoring the UV absorbance at 260 nm.
-
Data Analysis: Plot the absorbance as a function of temperature. The resulting curve will be sigmoidal. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is typically determined by finding the maximum of the first derivative of the melting curve. Compare the Tm of the 2'-O-methylated duplex to that of the unmodified control.
Visualizing Key Pathways and Workflows
RNA Interference (RNAi) Pathway with Modified siRNA
The following diagram illustrates the key steps in the RNA-induced silencing complex (RISC) pathway, highlighting the incorporation of a 2'-O-methylated siRNA.
Caption: The RNAi pathway initiated by a 2'-O-methyl modified siRNA, leading to target mRNA degradation.
Antisense Oligonucleotide (ASO) Drug Development Workflow
This diagram outlines a typical workflow for the development of an antisense therapeutic incorporating 2'-O-methylated phosphoramidites.
Caption: A streamlined workflow for the development of 2'-O-methylated antisense oligonucleotide therapeutics.
Logical Relationship of 2'-O-Methylation Benefits
This diagram illustrates the logical flow from the chemical modification to the desired therapeutic outcomes.
References
- 1. Nuclease Resistance Design and Protocols [genelink.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Systematic evaluation of 2′-O-methyl RNA antisense oligonucleotides with limited phosphorothioate linkages for efficient splice switching - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2′- O -monohaloethoxymethyl-modified RNAs and their duplex formation ability - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07767J [pubs.rsc.org]
- 11. glenresearch.com [glenresearch.com]
- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 13. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal stability of RNA duplexes with 2'-O-methyl modifications
An In-depth Technical Guide to the Thermal Stability of RNA Duplexes with 2'-O-methyl Modifications
For researchers, scientists, and drug development professionals, understanding and manipulating the stability of RNA is a cornerstone of therapeutic innovation. The strategic incorporation of chemical modifications is a key approach to enhance the properties of RNA-based therapeutics such as antisense oligonucleotides and siRNAs. Among the most prevalent and effective modifications is the 2'-O-methylation of the ribose sugar. This in-depth guide provides a comprehensive overview of the thermodynamic stability conferred by 2'-O-methyl modifications on RNA duplexes, complete with quantitative data, detailed experimental protocols, and logical workflows.
The Structural Basis of Enhanced Stability
The 2'-O-methylation of a ribonucleoside involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar.[1] This seemingly minor alteration has profound effects on the conformation and stability of the RNA molecule. The stabilizing effect is primarily attributed to the 2'-O-methyl group favoring the C3'-endo sugar pucker conformation, which is the characteristic conformation adopted in A-form RNA helices.[1][2] This pre-organization of the single-stranded RNA into a conformation amenable to duplex formation reduces the entropic penalty of hybridization, resulting in a more stable duplex.[1] The hydrophobicity of the methyl group also contributes to the overall thermal stabilization of the duplex.[3]
Quantitative Analysis of Thermal Stability
The impact of 2'-O-methyl modifications on the thermal stability of RNA duplexes is most commonly quantified by the change in melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate into single strands.[1] A higher Tm value indicates greater stability. Further thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide a more complete picture of these stabilizing effects.[1]
The following tables summarize the quantitative data on the increased thermal stability observed in RNA duplexes containing 2'-O-methyl modifications compared to their unmodified counterparts.
Table 1: Melting Temperatures (Tm) of Unmodified and 2'-O-methylated RNA Duplexes
| Duplex Sequence and Composition | Unmodified Tm (°C) | 2'-O-methylated Tm (°C) | ΔTm (°C) | Reference |
| U14/A14 | 24 | 36 (U strand modified) | +12 | [4][5] |
| U14/A14 | 24 | 24 (A strand modified) | 0 | [4] |
| 15mer phosphorothioate (B77711) oligo:RNA | 33.9 | 45.1 (phosphodiester control) | +11.2 | [6] |
| 2'-O-Me-RNA:DNA | 62.8 (phosphodiester) | 57.7 (phosphorothioate) | -5.1 | [6] |
| TAR RNA (A35 modified) without Mg2+ | Reference | Minimal effect | ~ -0.1 kcal/mol (ΔΔG°) | [7] |
| TAR RNA (A35 modified) with 3mM Mg2+ | Reference | Minimal effect | ~ +0.4 kcal/mol (ΔΔG°) | [7] |
| TAR RNA (C24, U25, A35 modified) without Mg2+ | Reference | Slight stabilization | ~ -0.3 kcal/mol (ΔΔG°) | [7] |
| TAR RNA (C24, U25, A35 modified) with 3mM Mg2+ | Reference | Slight destabilization | ~ +0.6 kcal/mol (ΔΔG°) | [7] |
Table 2: Thermodynamic Parameters of RNA Duplex Formation
| Duplex Type | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| General effect per Nm modification | Stabilizes by ~0.2 | Not specified | Not specified | [8] |
| Single interior LNA substitution in 2'-O-methyl RNA/RNA duplex | More favorable by 1.2-1.7 | Not specified | Not specified | [9] |
Note: The exact quantitative changes in Tm and thermodynamic parameters are dependent on the specific sequence, the number and position of modifications, and the experimental conditions such as salt concentration.[1]
Experimental Protocol: UV Thermal Denaturation Analysis
The standard method for determining the thermal stability of RNA duplexes is through UV thermal denaturation, also known as a melting experiment.[1] This technique relies on the hyperchromic effect, where the UV absorbance of an RNA solution at 260 nm increases as the duplex dissociates into single strands.[1][10]
Detailed Methodology:
-
Sample Preparation:
-
Synthesize and purify the unmodified and 2'-O-methyl-containing RNA oligonucleotides. High purity (>95%) is crucial for accurate measurements.[11]
-
Dissolve the RNA strands in a buffer solution. A common buffer consists of 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, adjusted to a pH of 7.0.[4] Other buffers may be used, such as 1 M NaCl, 20 mM sodium cacodylate, and 0.5 mM Na2EDTA, pH 7.0.[11]
-
Determine the concentration of each single-stranded RNA.
-
Mix the complementary strands in a 1:1 molar ratio to a final duplex concentration typically in the micromolar range (e.g., 2 µM).[4]
-
-
Annealing:
-
UV Melting Measurement:
-
Data Analysis:
-
Plot the absorbance versus temperature to generate a melting curve.[10]
-
The melting temperature (Tm) is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.[10]
-
From the melting curves, thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can be derived.[10]
-
Visualizing the Workflow and Impact
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for UV thermal denaturation analysis of RNA duplexes.
Caption: Impact of 2'-O-methyl modification on RNA properties and therapeutic applications.
Conclusion
The 2'-O-methyl modification is a powerful tool for enhancing the thermal stability and nuclease resistance of RNA duplexes. This increased stability, driven by conformational pre-organization of the ribose sugar, translates to improved performance in therapeutic applications by enhancing target binding and in vivo persistence. The ability to precisely quantify these stabilizing effects through techniques like UV thermal denaturation allows for the rational design of modified RNA oligonucleotides with optimized properties for drug development and other research applications. This guide provides the foundational knowledge and methodologies for researchers to effectively utilize 2'-O-methylated RNA in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Modification at the C2′-O-Position with 2-Methylbenzothiophene Induces Unique Structural Changes and Thermal Transitions on Duplexes of RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 11. academic.oup.com [academic.oup.com]
- 12. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
The Cornerstone of Oligonucleotide Therapeutics: A Technical Guide to the Discovery and Development of Modified Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
The advent of oligonucleotide-based therapeutics has heralded a new era in medicine, offering the potential to treat a wide array of genetic and acquired diseases. At the heart of this revolution lies the development of chemically modified phosphoramidites, the fundamental building blocks for the synthesis of therapeutic oligonucleotides. These modifications are crucial for overcoming the inherent limitations of natural nucleic acids, such as rapid degradation by nucleases and suboptimal hybridization properties. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of key modified phosphoramidites, offering detailed experimental protocols and quantitative data to aid researchers in this dynamic field.
Data Presentation: Enhancing Oligonucleotide Properties
Chemical modifications to phosphoramidites can significantly enhance the therapeutic potential of oligonucleotides by improving their stability, binding affinity, and pharmacokinetic properties. The following tables summarize key quantitative data on the impact of the most common modifications.
Table 1: Impact of Modifications on Oligonucleotide Thermal Stability (Tm)
The melting temperature (Tm) is a critical parameter indicating the stability of the duplex formed between an oligonucleotide and its target sequence. Higher Tm values generally correlate with stronger binding affinity.
| Modification | Base Sequence Context | ΔTm per Modification (°C) | Reference |
| 2'-O-Methyl (2'-OMe) | RNA/RNA duplex | +1.0 to +1.5 | [1][2] |
| 2'-O-Methyl (2'-OMe) | DNA/RNA duplex | +1.3 | [3] |
| Locked Nucleic Acid (LNA) | DNA/RNA duplex | +1.5 to +4.0 | [2] |
| 2'-Fluoro (2'-F) | DNA/DNA duplex | +1.3 | [3] |
| Phosphorothioate (B77711) (PS) | DNA/RNA duplex | -0.5 to -1.0 | [2][3] |
| 2'-Fluoro-Arabinonucleic Acid (FANA) | DNA/RNA duplex | +1.2 | [4] |
Note: ΔTm values can vary depending on the sequence context, number of modifications, and buffer conditions.
Table 2: Nuclease Resistance of Modified Oligonucleotides
Nuclease resistance is paramount for the in vivo efficacy of therapeutic oligonucleotides. The data below illustrates the enhanced stability of modified oligonucleotides in the presence of nucleases.
| Modification | Nuclease Type | Assay Conditions | Half-life (t1/2) or % Degradation | Reference |
| Unmodified DNA | 3'-Exonuclease (Snake Venom Phosphodiesterase) | Serum | Rapid Degradation | [5][6] |
| Phosphorothioate (PS) | 3'-Exonuclease (Snake Venom Phosphodiesterase) | Serum | >20-fold increase in t1/2 vs. unmodified | [7] |
| 2'-O-Methyl (2'-OMe) | Endonucleases | Cell Culture | Substantial protection | [5] |
| LNA/DNA Chimera | Human Serum | 37°C | t1/2 ≈ 15 hours | [2] |
| 2'-F-ANA (PS backbone) | 3'-Exonuclease | >20-fold more stable than PS-DNA | [7] |
Table 3: Coupling Efficiencies of Modified Phosphoramidites
High coupling efficiency during solid-phase synthesis is essential for obtaining high-purity, full-length oligonucleotides.
| Modified Phosphoramidite (B1245037) | Activator | Coupling Time | Average Stepwise Coupling Efficiency (%) | Reference |
| Standard DNA | Tetrazole | 30 seconds | >99% | [8] |
| 2'-O-Methyl RNA | 5-Benzylthio-1H-tetrazole (BTT) | 5 minutes | >98% | [9] |
| LNA | 4,5-Dicyanoimidazole (DCI) | 180-250 seconds | >98% | [10] |
| Phosphorothioate (sulfurization step) | EDITH | N/A | High | [11] |
Experimental Protocols
The following section provides detailed methodologies for the synthesis of key modified phosphoramidites and their incorporation into oligonucleotides, as well as purification protocols.
Protocol 1: Synthesis of 2'-O-Methyl Ribonucleoside Phosphoramidites
This protocol describes a general procedure for the synthesis of 2'-O-methyl ribonucleoside phosphoramidites, a common modification that enhances nuclease resistance and binding affinity.[12][13]
Materials:
-
Protected Ribonucleoside (e.g., 5'-O-DMT-N-acyl-ribonucleoside)
-
Methyl Iodide (CH3I)
-
Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
2'-O-Methylation:
-
Dissolve the protected ribonucleoside in anhydrous DMF.
-
Add NaH portion-wise at 0°C under an inert atmosphere (e.g., Argon).
-
Stir the mixture for 30 minutes at 0°C.
-
Add methyl iodide dropwise and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the 2'-O-methylated product.
-
-
Phosphitylation:
-
Dissolve the purified 2'-O-methylated nucleoside in anhydrous DCM.
-
Add DIPEA to the solution.
-
Cool the mixture to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the resulting phosphoramidite by precipitation from a suitable solvent system (e.g., DCM/hexane) or by silica gel chromatography.
-
Protocol 2: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
This protocol outlines the automated solid-phase synthesis of oligonucleotides containing phosphorothioate linkages, which confer significant nuclease resistance.[14][15]
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard and/or modified phosphoramidites (e.g., DNA, 2'-O-Me, LNA).
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in DCM).
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF).
-
Sulfurizing reagent (e.g., 0.05 M 3-Ethoxy-1,2,4-dithiazoline-5-one (EDITH) in acetonitrile).
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).
Automated Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a phosphorothioate triester by treatment with the sulfurizing reagent. This step replaces the standard oxidation step used for phosphodiester bond formation.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion-mutant sequences.
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Cleavage and Deprotection:
-
The solid support is treated with concentrated aqueous ammonia (B1221849) at 55°C for 8-16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate (B84403) backbone.
Protocol 3: Synthesis of Locked Nucleic Acid (LNA) Oligonucleotides
This protocol details the incorporation of LNA phosphoramidites into oligonucleotides, a modification known for dramatically increasing thermal stability.[16]
Materials:
-
LNA phosphoramidites.
-
Standard DNA or RNA phosphoramidites.
-
Activator solution (e.g., 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile).
-
Other reagents for solid-phase synthesis are as described in Protocol 2.
Automated Synthesis Cycle:
The synthesis cycle is similar to the standard phosphoramidite chemistry described in Protocol 2, with the following key differences for LNA monomer incorporation:
-
Coupling Time: Due to the sterically hindered nature of LNA phosphoramidites, a longer coupling time is required, typically 3-5 minutes.[16]
-
Activator: DCI is often the preferred activator for LNA monomers.
Cleavage and Deprotection:
The cleavage and deprotection steps are generally the same as for standard oligonucleotides.
Protocol 4: Purification of Modified Oligonucleotides by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of synthetic oligonucleotides, providing high-purity products.[17][18][19][20]
Method: Reverse-Phase HPLC (DMT-on Purification)
This method is effective for purifying full-length oligonucleotides from shorter failure sequences.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reverse-phase C18 or C8 column.
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium (B8662869) Acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile
Procedure:
-
Sample Preparation: After cleavage and deprotection, the crude oligonucleotide solution (with the 5'-DMT group still attached, "DMT-on") is filtered.
-
HPLC Separation:
-
Equilibrate the column with a low percentage of Buffer B (e.g., 5-10%).
-
Inject the crude oligonucleotide sample.
-
Elute with a linear gradient of Buffer B (e.g., 10% to 40% over 30 minutes). The DMT-on, full-length product is more hydrophobic and will elute later than the uncapped failure sequences.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.
-
DMT Removal (Detritylation):
-
Treat the collected fraction with 80% acetic acid for 15-30 minutes at room temperature.
-
Quench the reaction with a buffer (e.g., triethylammonium bicarbonate).
-
-
Desalting: Desalt the purified oligonucleotide using a desalting column or by ethanol (B145695) precipitation.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and concepts in the discovery and development of modified phosphoramidites.
References
- 1. Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. 2'-F-ANA-Bases Oligo Modifications from Gene Link [genelink.com]
- 5. benchchem.com [benchchem.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2017194498A1 - Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide - Google Patents [patents.google.com]
- 11. Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides [mdpi.com]
- 15. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 20. atdbio.com [atdbio.com]
An In-depth Technical Guide to the Chemical Synthesis of DMT-2'O-Methyl-rC(tac) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis pathway for DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037), a crucial building block in the synthesis of modified oligonucleotides. The document details the multi-step process, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Introduction
DMT-2'O-Methyl-rC(tac) phosphoramidite is a modified cytidine (B196190) nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The 2'-O-methyl modification enhances nuclease resistance and increases the binding affinity of the resulting oligonucleotide to its complementary strand. The N4-tert-butylacetyl (tac) protecting group on the cytidine base is a labile acyl group that can be removed under mild basic conditions. The 5'-dimethoxytrityl (DMT) group allows for the monitoring of coupling efficiency during synthesis and is removed at the beginning of each synthesis cycle. This guide outlines a plausible and efficient synthetic route starting from the commercially available nucleoside, cytidine.
Overall Synthesis Pathway
The synthesis of this compound is a four-step process commencing with cytidine. The key transformations involve the selective 2'-O-methylation of the ribose sugar, protection of the exocyclic amine of the cytosine base with a tert-butylacetyl group, selective protection of the 5'-hydroxyl group with a dimethoxytrityl group, and finally, phosphitylation of the 3'-hydroxyl group.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The quantitative data presented in the tables are representative values based on literature for analogous transformations and may vary depending on experimental conditions.
Step 1: Synthesis of 2'-O-Methylcytidine
The selective methylation of the 2'-hydroxyl group of cytidine is a critical step. A common method involves the use of a stannylene acetal (B89532) intermediate to activate the 2' and 3' hydroxyls, followed by methylation.
Experimental Protocol:
-
Suspend cytidine in anhydrous methanol.
-
Add dibutyltin (B87310) oxide and reflux the mixture to form the 2',3'-O-dibutylstannylene acetal.
-
Cool the reaction mixture and add methyl iodide.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel chromatography to yield 2'-O-Methylcytidine.
| Parameter | Value |
| Starting Material | Cytidine |
| Key Reagents | Dibutyltin oxide, Methyl iodide |
| Solvent | Methanol |
| Reaction Time | 12-24 hours |
| Temperature | Reflux, then Room Temperature |
| Purification | Silica Gel Chromatography |
| Typical Yield | 60-70% |
Step 2: Synthesis of N4-(tert-butylacetyl)-2'-O-Methylcytidine
The protection of the exocyclic amine of the cytidine base is achieved using tert-butylacetyl chloride. A transient silylation of the hydroxyl groups is employed to direct the acylation to the N4-position.
Experimental Protocol:
-
Co-evaporate 2'-O-Methylcytidine with anhydrous pyridine (B92270) and then dissolve in anhydrous pyridine.
-
Add chlorotrimethylsilane (B32843) (TMSCl) and stir to protect the hydroxyl groups.
-
Add tert-butylacetyl chloride dropwise to the reaction mixture.
-
Stir the reaction at room temperature until the acylation is complete (monitored by TLC).
-
Quench the reaction with water and then add aqueous ammonia (B1221849) to remove the silyl (B83357) protecting groups.
-
Concentrate the mixture and purify the product by silica gel chromatography.
| Parameter | Value |
| Starting Material | 2'-O-Methylcytidine |
| Key Reagents | tert-butylacetyl chloride, TMSCl |
| Solvent | Pyridine |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Purification | Silica Gel Chromatography |
| Typical Yield | 80-90% |
Step 3: Synthesis of 5'-O-DMT-N4-(tert-butylacetyl)-2'-O-Methylcytidine
The selective protection of the primary 5'-hydroxyl group is achieved using dimethoxytrityl chloride (DMT-Cl).
Experimental Protocol:
-
Dissolve N4-(tert-butylacetyl)-2'-O-Methylcytidine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with methanol.
-
Extract the product with an organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography.
| Parameter | Value |
| Starting Material | N4-(tert-butylacetyl)-2'-O-Methylcytidine |
| Key Reagents | 4,4'-Dimethoxytrityl chloride |
| Solvent | Pyridine |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Purification | Silica Gel Chromatography |
| Typical Yield | 85-95% |
Step 4: Synthesis of this compound
The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.
Experimental Protocol:
-
Dissolve 5'-O-DMT-N4-(tert-butylacetyl)-2'-O-Methylcytidine in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., argon).
-
Add N,N-diisopropylethylamine (DIPEA).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or ³¹P NMR).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by precipitation from a suitable solvent system (e.g., dichloromethane/hexane) or by flash chromatography on silica gel deactivated with triethylamine.
| Parameter | Value |
| Starting Material | 5'-O-DMT-N4-(tert-butylacetyl)-2'-O-Methylcytidine |
| Key Reagents | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA |
| Solvent | Dichloromethane |
| Reaction Time | 2-3 hours |
| Temperature | 0°C to Room Temperature |
| Purification | Precipitation or Flash Chromatography |
| Typical Yield | 80-90% |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for a single step in the synthesis, such as the N4-acylation.
Caption: A generalized experimental workflow for a synthetic step.
Conclusion
This guide provides a detailed and structured pathway for the synthesis of this compound. The protocols are based on established chemical transformations in nucleoside chemistry and can be adapted by researchers for the synthesis of this and other modified phosphoramidites. Careful execution of each step, along with appropriate analytical monitoring, is crucial for obtaining the final product in high yield and purity, ready for use in automated oligonucleotide synthesis.
In-Depth Technical Guide: DMT-2'O-Methyl-rC(tac) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037), a key building block in the chemical synthesis of modified RNA oligonucleotides. This document details its core features, quantitative specifications, and the experimental protocols for its successful incorporation into synthetic RNA, targeting applications in therapeutics, diagnostics, and advanced research.
Core Features and Chemical Structure
DMT-2'O-Methyl-rC(tac) Phosphoramidite is a modified ribonucleoside phosphoramidite designed for automated solid-phase synthesis of RNA. Its structure is engineered with three critical chemical moieties, each conferring specific, advantageous properties to the synthesis process and the final oligonucleotide product.
-
5'-O-Dimethoxytrityl (DMT) Group: This acid-labile protecting group is attached to the 5'-hydroxyl of the ribose sugar. Its primary function is to prevent self-polymerization during the coupling reaction. The vibrant orange color of the dimethoxytrityl cation released during the deblocking step allows for real-time, quantitative monitoring of the synthesis efficiency (trityl monitoring). Its lipophilic nature is also exploited for the purification of the final oligonucleotide via reverse-phase HPLC ("DMT-on" purification).
-
2'-O-Methyl (2'-OMe) Group: The hydroxyl group at the 2' position of the ribose is methylated. This modification is one of the most common and important in RNA therapeutics and research. The presence of the 2'-OMe group confers significant resistance to nuclease degradation, thereby increasing the in-vivo stability of the oligonucleotide. It also enhances the thermodynamic stability of RNA duplexes and stabilizes A-form helical structures.
-
N4-tert-butylphenoxyacetyl (tac) Group: This is a labile protecting group for the exocyclic amine of the cytidine (B196190) base. The 'tac' group is classified as a "fast deprotection" group, meaning it can be removed under significantly milder or faster conditions than traditional protecting groups like benzoyl (Bz). This is particularly advantageous when synthesizing oligonucleotides containing base-labile modifications, such as fluorescent dyes or other sensitive reporters. Furthermore, the tert-butyl moiety enhances the solubility of the phosphoramidite monomer in organic solvents like acetonitrile (B52724), which is the standard for oligonucleotide synthesis.
Quantitative Data
The quality and performance of phosphoramidite reagents are critical for the synthesis of high-purity, full-length oligonucleotides. Below is a summary of the key quantitative parameters for this compound.
| Parameter | Specification | Notes |
| Molecular Formula | C₅₂H₆₄N₅O₁₀P | |
| Molecular Weight | 950.1 g/mol | |
| Purity | ≥95% | As determined by ¹H NMR and/or ³¹P NMR. |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C under an inert atmosphere (Nitrogen or Argon) | |
| Solution Stability | Stable in anhydrous acetonitrile for short periods during synthesis. Stock solutions should be stored at -20°C. | |
| Stepwise Coupling Efficiency | Typically >99% | Dependent on synthesizer, reagents, and protocol. The steric bulk of the 2'-OMe group may necessitate slightly longer coupling times compared to DNA synthesis. |
Experimental Protocols & Methodologies
The use of this compound follows the standard phosphoramidite chemistry cycle on an automated solid-phase oligonucleotide synthesizer.
Standard Solid-Phase Synthesis Cycle
The synthesis proceeds in the 3' to 5' direction, involving a four-step cycle for the addition of each nucleotide.
-
Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support. This is achieved by treating the support with a mild acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM). The resulting free 5'-hydroxyl group is now available for the next reaction. The orange trityl cation is washed away and can be quantified to monitor synthesis efficiency.
-
Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by a weak acid catalyst, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dicyanoimidazole (DCI). The activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the support-bound nucleotide. This reaction forms a phosphite (B83602) triester linkage. Due to the steric hindrance from the 2'-O-methyl group, a slightly extended coupling time (e.g., 3-15 minutes) is often recommended to ensure high efficiency.
-
Capping: A small percentage of the 5'-hydroxyl groups may fail to react during the coupling step. To prevent these unreacted sequences ("failure sequences") from elongating in subsequent cycles, they are permanently blocked. This is achieved through acetylation using a capping mixture, typically consisting of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphotriester. This is accomplished by treating the support with an oxidizing solution, most commonly a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine. This step completes the cycle, and the process is repeated until the desired oligonucleotide sequence is assembled.
Post-Synthesis Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed. The use of the 'tac' group allows for a rapid and mild deprotection procedure.
Recommended Deprotection Protocol for 'tac' group:
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a 1:1 mixture of concentrated aqueous ammonia (B1221849) and 40% aqueous methylamine (B109427) (AMA).
-
Procedure:
-
The solid support is treated with the deprotection reagent directly in the synthesis column or after transfer to a sealed vial.
-
Incubation is performed under one of the following conditions:
-
Rapid Deprotection: 15 minutes at 55-65°C.
-
Mild Deprotection: 2 hours at room temperature.
-
-
-
Outcome: This single step simultaneously cleaves the oligonucleotide from the support, removes the cyanoethyl phosphate (B84403) protecting groups, and removes the N4-tac protecting group from the cytidine bases.
Note: If the synthesized RNA contains 2'-O-TBDMS groups in addition to 2'-O-Methyl groups, a subsequent fluoride (B91410) treatment (e.g., with triethylamine (B128534) trihydrofluoride) will be necessary to remove the silyl (B83357) protecting groups.
Workflow and Pathway Visualizations
The following diagrams illustrate the key chemical workflows associated with the use of this compound.
An In-depth Technical Guide to Modified Nucleosides for Therapeutic RNA
For Researchers, Scientists, and Drug Development Professionals
The advent of RNA-based therapeutics, particularly messenger RNA (mRNA) vaccines, has marked a revolutionary step in modern medicine. Central to the success and safety of these therapies is the strategic use of modified nucleosides. This technical guide provides a comprehensive overview of the core principles of nucleoside modification in therapeutic RNA, detailing their impact on efficacy and safety, experimental protocols for their implementation and evaluation, and the underlying biological pathways they modulate.
Introduction to Modified Nucleosides in Therapeutic RNA
In vitro transcribed (IVT) RNA, when introduced into the body, can be recognized as foreign by the innate immune system, leading to inflammatory responses that can both degrade the RNA and cause adverse effects. Furthermore, unmodified RNA can be inherently unstable and may not be translated into protein with high efficiency. Chemical modification of the nucleoside building blocks of RNA is a key strategy to overcome these hurdles. By altering the structure of nucleosides like uridine, these modifications can render the RNA "stealthy" to the immune system, enhance its stability, and boost protein production.[1][2] The most well-known examples of such modifications were pivotal in the development of the highly effective COVID-19 mRNA vaccines.[3]
Core Modified Nucleosides and Their Impact
Several types of nucleoside modifications have been developed and are widely used in therapeutic RNA. The most common and impactful of these include pseudouridine (B1679824) (Ψ), N1-methylpseudouridine (m1Ψ), and 5-methylcytidine (B43896) (m5C). Each of these modifications confers distinct advantages to the RNA molecule.
Enhanced Translational Efficiency
A primary goal of therapeutic mRNA is the efficient production of a target protein. Modified nucleosides can significantly increase the amount of protein translated from an mRNA molecule. N1-methylpseudouridine (m1Ψ) has been shown to be particularly effective in this regard, outperforming other modifications in its capacity to enhance translation.[4] This is attributed, in part, to an increase in ribosome density on the mRNA, which may favor more efficient initiation and recycling of ribosomes.[4] While pseudouridine (Ψ) also enhances protein expression, m1Ψ often demonstrates a more pronounced effect.[4][5] The impact of 5-methylcytidine (m5C) on translation is more complex and can be context-dependent.[6][7]
Table 1: Quantitative Impact of Nucleoside Modifications on Translation Efficiency
| Modification | Fold-Change in Protein Expression (Relative to Unmodified) | Cell/System Type | Reference |
| Pseudouridine (Ψ) | ~2-8 fold increase | HEK293T cells, primary human DCs | [8] |
| N1-methylpseudouridine (m1Ψ) | Up to 1000-fold increase | Primary human DCs | [4] |
| N1-methylpseudouridine (m1Ψ) | Higher than Ψ | HEK293T cells | [5] |
| 5-methylcytidine (m5C) | Context-dependent, can be an ~8% decrease in CDS | Human cells | [6] |
| 5-methoxyuridine (mo5U) | No significant increase | HEK293T cells | [8] |
| N1-ethylpseudouridine (Et1Ψ) | ~3.5-fold reduction | HEK293T cells | [8] |
Reduced Immunogenicity
Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines like TNF-α and Type I interferons (IFN-α/β).[8] Modified nucleosides can significantly dampen this immune activation. The incorporation of pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), and other modifications can lead to a substantial reduction in the secretion of these inflammatory mediators.[8][9]
Table 2: Quantitative Impact of Nucleoside Modifications on Cytokine Induction
| Modification | Cytokine | Concentration (pg/mL) - Modified | Concentration (pg/mL) - Unmodified | Cell Type | Reference |
| Pseudouridine (Ψ) | TNF-α | Significantly lower | High | Human PBMCs | [8] |
| N1-methylpseudouridine (m1Ψ) | TNF-α | Significantly lower | High | Human PBMCs | [8] |
| All tested modifications (Ψ, m1Ψ, m5C, etc.) | IFN-α | Significantly lower | High | Human PBMCs | [8] |
| Unmodified mRNA | IL-6 | - | High | Rhesus Macaques | [9] |
| Modified mRNA | IL-6 | Higher than unmodified | Lower | Rhesus Macaques | [9] |
| Unmodified mRNA | IFN-α | - | Higher | Rhesus Macaques | [9] |
| Modified mRNA | IFN-α | Lower than unmodified | - | Rhesus Macaques | [9] |
Note: Cytokine levels are highly dependent on the specific experimental conditions, including cell type, RNA dose, and delivery vehicle.
Increased RNA Stability
The inherent instability of RNA, largely due to the presence of the 2'-hydroxyl group on the ribose sugar, is a significant challenge for its therapeutic use. While not as extensively quantified in direct comparison tables in the provided search results, the literature consistently supports that nucleoside modifications, in conjunction with other structural elements like the 5' cap and poly(A) tail, contribute to the overall stability of the mRNA molecule, protecting it from degradation by cellular ribonucleases.[1]
Key Signaling Pathways Modulated by Modified Nucleosides
The reduced immunogenicity of modified RNA stems from its ability to evade recognition by key innate immune sensors. Understanding these pathways is critical for the rational design of RNA therapeutics.
Toll-Like Receptor (TLR) Signaling
Endosomal TLRs, particularly TLR7 and TLR8 in humans, are primary sensors of single-stranded RNA. Upon binding to unmodified RNA, these receptors trigger a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and type I interferons. Modified nucleosides are thought to alter the conformation of the RNA, thereby reducing its ability to bind to and activate these TLRs.
RIG-I-Like Receptor (RLR) Signaling
Cytoplasmic sensors, such as Retinoic acid-Inducible Gene I (RIG-I), detect viral RNA in the cytoplasm. RIG-I is particularly sensitive to RNAs bearing a 5'-triphosphate group, a hallmark of viral replication and in vitro transcription. Activation of RIG-I leads to a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS), resulting in the production of type I interferons. While capping of the 5' end of the mRNA is the primary strategy to avoid RIG-I recognition, nucleoside modifications can also contribute to reduced activation of this pathway.
Protein Kinase R (PKR) Signaling
PKR is another cytoplasmic sensor that is activated by double-stranded RNA (dsRNA), which can be a byproduct of in vitro transcription. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis. Nucleoside modifications have been shown to reduce the activation of PKR, thereby preventing this translational inhibition.
Experimental Protocols
The development of therapeutic RNA with modified nucleosides involves a series of key experimental procedures. Below are outlines of essential protocols.
In Vitro Transcription (IVT) of Modified mRNA
This protocol describes the synthesis of mRNA incorporating modified nucleosides using a T7 RNA polymerase-based system.
-
Template Preparation: A linearized plasmid DNA or a PCR product containing a T7 promoter followed by the desired mRNA sequence (including 5' and 3' UTRs and a poly(A) tail) is used as the template.
-
IVT Reaction Setup:
-
Thaw all reagents (T7 RNA polymerase buffer, NTPs, modified NTPs, RNase inhibitor, T7 RNA polymerase) on ice.
-
In a nuclease-free tube, combine the following in order: nuclease-free water, T7 buffer, GTP, ATP, CTP, the modified nucleoside triphosphate (e.g., N1-methylpseudouridine-5'-triphosphate), a cap analog (if using co-transcriptional capping), and the DNA template.
-
Add T7 RNA polymerase to initiate the reaction.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment: After incubation, add DNase I to the reaction mixture to degrade the DNA template. Incubate at 37°C for 15-30 minutes.
-
Purification: The synthesized mRNA is then purified to remove unincorporated nucleotides, enzymes, and DNA fragments. This is typically done using a spin column-based RNA purification kit or by lithium chloride precipitation.
HPLC Purification of Modified mRNA
For therapeutic applications, high purity is essential. High-performance liquid chromatography (HPLC) can be used to remove dsRNA byproducts and other contaminants.
-
System Setup: An HPLC system equipped with a UV detector and an anion-exchange column is used.
-
Mobile Phase: A gradient of two buffers is typically employed. For example, Buffer A could be 0.1 M TEAA (triethylammonium acetate), and Buffer B could be 0.1 M TEAA with 25% acetonitrile.
-
Purification Protocol:
-
Equilibrate the column with the starting buffer conditions.
-
Inject the purified IVT reaction product onto the column.
-
Run a linear gradient of increasing Buffer B concentration to elute the RNA.
-
Monitor the elution profile at 260 nm. The main peak corresponding to the full-length mRNA is collected.
-
The collected fractions are then desalted and concentrated.
-
In Vitro Assessment of Immunogenicity
This protocol outlines a method to assess the immunogenicity of modified mRNA using human peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Transfection:
-
Plate the isolated PBMCs in a 96-well plate in appropriate culture medium.
-
Complex the modified or unmodified mRNA with a transfection reagent (e.g., a lipid-based reagent).
-
Add the mRNA-lipid complexes to the cells. Include controls such as mock-transfected cells and cells treated with a known TLR agonist (e.g., R848).
-
Incubate the cells for 18-24 hours.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of specific cytokines (e.g., TNF-α, IFN-α, IL-6).[10][11][12]
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.[10][11][12]
-
Block the plate to prevent non-specific binding.[10][11][12]
-
Add the culture supernatants and a standard curve of known cytokine concentrations.[10][11][12]
-
Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.[10][11][12]
-
Add a substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.[10][11][12]
-
Calculate the cytokine concentrations in the samples based on the standard curve.[10][11][12]
-
Quantification of In Vitro Translation Efficiency
This protocol describes a method to quantify the amount of protein produced from a modified mRNA using a reporter gene.
-
mRNA Preparation: Synthesize and purify modified and unmodified mRNAs encoding a reporter protein (e.g., Luciferase or Green Fluorescent Protein).
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T) in a multi-well plate.
-
Transfect the cells with equimolar amounts of the different reporter mRNAs using a suitable transfection reagent.
-
-
Reporter Protein Quantification:
-
After a defined incubation period (e.g., 6-24 hours), lyse the cells.
-
If using a Luciferase reporter, add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
If using a GFP reporter, measure the fluorescence of the cell lysate using a fluorometer or analyze the cells by flow cytometry.
-
Normalize the reporter signal to the total protein concentration in the lysate (e.g., using a BCA assay) to account for differences in cell number.
-
Compare the normalized reporter activity of the modified mRNAs to that of the unmodified control to determine the fold-change in translation efficiency.[13]
-
Experimental and Developmental Workflow
The development of a novel modified RNA therapeutic follows a structured workflow from initial design to preclinical validation.
This workflow begins with the computational design of the RNA sequence and the selection of appropriate modified nucleosides.[14][15] The designed sequence is then synthesized and purified.[14][15] Following synthesis, the RNA is rigorously characterized in vitro for its purity, translation efficiency, immunogenicity, and stability.[14][15] Promising candidates are then formulated into a delivery vehicle, such as lipid nanoparticles (LNPs), for preclinical evaluation in animal models to assess their efficacy, biodistribution, and safety.[16][17]
Conclusion
The incorporation of modified nucleosides is a cornerstone of modern RNA therapeutics. By enhancing translational efficiency, reducing innate immunogenicity, and improving stability, these chemical modifications have transformed RNA from a research tool into a powerful clinical modality. A thorough understanding of the types of modifications, their quantitative impact, the biological pathways they influence, and the experimental methods for their evaluation is essential for researchers and developers in this rapidly advancing field. The continued exploration of novel modifications and their combinations holds the promise of even safer and more potent RNA-based medicines in the future.
References
- 1. RNA Therapeutics: Smarter Design, Safer Delivery | Technology Networks [technologynetworks.com]
- 2. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N 1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 7. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bowdish.ca [bowdish.ca]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. mRNAテンプレートを使用したin vitroタンパク質発現用プロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. mRNA Therapeutic Modalities Design, Formulation and Manufacturing under Pharma 4.0 Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical and Clinical Development of Noncoding RNA Therapeutics for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DMT-2'O-Methyl-rC(tac) Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of 5'-O-DMT-2'-O-Methyl-N4-(tert-butylphenoxyacetyl)-Cytidine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite (B1245037) (DMT-2'O-Methyl-rC(tac) phosphoramidite) in automated solid-phase oligonucleotide synthesis. This document outlines the synthesis cycle, deprotection, and purification of the resulting modified oligonucleotides, supported by quantitative data and detailed experimental procedures.
Introduction
The incorporation of 2'-O-Methyl modifications into oligonucleotides imparts desirable therapeutic properties, including increased nuclease resistance, enhanced binding affinity to target RNA, and reduced immunogenicity. The tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base offers the advantage of rapid deprotection under mild conditions, making it compatible with sensitive modifications and labels. This protocol details the efficient synthesis and subsequent processing of oligonucleotides containing 2'-O-Methyl-rC(tac) residues.
Data Presentation
Table 1: Coupling Efficiency of 2'-O-Methyl Phosphoramidites with Various Activators
| Activator | Concentration (M) | Coupling Time (min) | Average Stepwise Coupling Yield (%) |
| 1H-Tetrazole | 0.45 | 6 | >98% |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.0 | 3 | >99%[1][2] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | ~5 | >99% |
Note: The use of DCI as an activator can significantly reduce the coupling time for 2'-O-Methyl phosphoramidites by half compared to 1H-Tetrazole.[1]
Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis
The synthesis is performed on an automated DNA/RNA synthesizer using the standard phosphoramidite chemistry cycle. The protocol below is a general guideline and may need optimization based on the synthesizer model and the specific oligonucleotide sequence.
Materials:
-
This compound
-
Other required DNA, RNA, or modified phosphoramidites
-
Anhydrous Acetonitrile (ACN)
-
Activator solution (e.g., 0.25 M DCI in Acetonitrile)
-
Capping Solution A (Acetic Anhydride/Lutidine/THF) and Capping Solution B (N-Methylimidazole/THF)
-
Oxidizing Solution (Iodine in THF/Water/Pyridine)
-
Deblocking Solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM))
-
Controlled Pore Glass (CPG) solid support
Protocol:
The synthesis follows a four-step cycle for each nucleotide addition:
-
De-blocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The orange color of the resulting trityl cation can be monitored to determine coupling efficiency.[3]
-
Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3 minutes is recommended when using DCI as the activator.[1][2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in subsequent cycles.[3]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.[3]
This cycle is repeated for each subsequent nucleotide in the sequence.
Caption: Workflow of oligonucleotide synthesis and post-synthesis processing.
Cleavage and Deprotection
The tac protecting group is labile and allows for rapid deprotection. The following protocol utilizes Ammonium Hydroxide/Methylamine (AMA), which is highly effective for removing the tac group and other standard base protecting groups, as well as cleaving the oligonucleotide from the solid support.
Materials:
-
Ammonium Hydroxide/40% aqueous Methylamine (1:1 v/v) (AMA)
-
Glass vial with a screw cap
Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a glass vial.
-
Add 1 mL of AMA solution to the solid support.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[4][5]
-
After incubation, cool the vial on ice for 10 minutes.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Caption: Cleavage and deprotection workflow using AMA.
Oligonucleotide Purification
Purification is essential to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is the recommended method for obtaining high-purity oligonucleotides. Both Reverse-Phase (RP-HPLC) and Anion-Exchange (AX-HPLC) can be employed.
RP-HPLC separates oligonucleotides based on hydrophobicity. This method is particularly useful when the oligonucleotide is synthesized with the final 5'-DMT group intact ("DMT-on"), as the DMT group significantly increases the hydrophobicity of the full-length product, allowing for excellent separation from non-DMT-containing failure sequences.[6][7]
Materials:
-
RP-HPLC system with a C8 or C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or similar ion-pairing agent in water
-
Mobile Phase B: Acetonitrile
-
Detritylation Solution: 80% Acetic Acid
Protocol (DMT-on):
-
Resuspend the dried, crude oligonucleotide in water.
-
Inject the sample onto the RP-HPLC column.
-
Elute with a gradient of Mobile Phase B into Mobile Phase A (e.g., 5-50% B over 30 minutes).
-
Collect the DMT-on peak, which will be the most retained major peak.
-
Dry the collected fraction.
-
To remove the DMT group, resuspend the oligonucleotide in the detritylation solution and incubate for 15-30 minutes.
-
Neutralize the solution and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
AX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.[7][8] This method provides excellent resolution for oligonucleotides of different lengths.
Materials:
-
AX-HPLC system with a suitable anion-exchange column
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: High salt buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0)
Protocol (DMT-off):
-
Ensure the crude oligonucleotide is detritylated ("DMT-off").
-
Resuspend the dried oligonucleotide in Mobile Phase A.
-
Inject the sample onto the AX-HPLC column.
-
Elute with a gradient of Mobile Phase B into Mobile Phase A (e.g., 0-100% B over 40 minutes).
-
Collect the major peak corresponding to the full-length product.
-
Desalt the collected fraction.
Caption: Logical workflow for oligonucleotide purification.
Conclusion
The use of this compound in oligonucleotide synthesis provides a robust method for producing high-quality 2'-O-Methyl modified oligonucleotides. The key advantages of this building block are the high coupling efficiencies achievable with modern activators and the rapid, efficient deprotection afforded by the tac protecting group. The protocols outlined in these application notes provide a comprehensive guide for researchers and developers to successfully synthesize, deprotect, and purify these valuable molecules for a range of research and therapeutic applications.
References
Therapeutic Applications of 2'-O-Methylated RNA: A Detailed Guide for Researchers
Application Notes and Protocols
The strategic incorporation of 2'-O-methyl (2'-OMe) modifications into RNA-based therapeutics has emerged as a cornerstone of modern drug development. This chemical alteration, where a methyl group is added to the 2' hydroxyl of the ribose sugar, confers a range of advantageous properties, including enhanced nuclease resistance, increased thermal stability, improved binding affinity to target sequences, and reduced innate immune stimulation.[1][2][3] These characteristics have propelled the development of 2'-O-methylated oligonucleotides for a variety of therapeutic applications, most notably in antisense technology, RNA interference (RNAi), and aptamer-based therapies.[2][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with 2'-O-methylated RNA therapeutics.
Key Therapeutic Applications
Antisense Oligonucleotides (ASOs)
2'-O-methylated ASOs are designed to bind to specific messenger RNA (mRNA) targets, leading to the modulation of gene expression. This can be achieved through several mechanisms, including RNase H-mediated degradation of the target mRNA or steric hindrance of translation.[6][7] A prominent example is the targeting of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein frequently overexpressed in various cancers.[8][9][10]
Mechanism of Action: Targeting Bcl-2 with 2'-O-methylated ASOs
Antisense oligonucleotides targeting Bcl-2 mRNA bind to the transcript, preventing the translation of the Bcl-2 protein. This reduction in Bcl-2 levels disrupts the balance of pro- and anti-apoptotic proteins within the cell, ultimately promoting programmed cell death (apoptosis) in cancer cells.[8][9]
dot
Caption: Mechanism of 2'-O-methylated ASO targeting Bcl-2 mRNA.
Small Interfering RNAs (siRNAs)
2'-O-methyl modifications are frequently incorporated into siRNA duplexes to enhance their stability and reduce off-target effects.[11][12] These modified siRNAs can effectively silence target genes through the RNAi pathway. The introduction of 2'-O-methyl groups can influence the activity of the RNA-induced silencing complex (RISC).[13]
Quantitative Data on 2'-O-methylated siRNA Efficacy
The following table summarizes dose-response data for 2'-O-methylated siRNAs targeting the PTEN mRNA in HeLa cells.
| Target Site | siRNA Construct | Modification | IC50 (nM) |
| Site I | 19-bp 3'-dTdT | Unmodified | ~5 |
| Site I | 19-bp 3'-dTdT | Full 2'-OMe sense strand | ~10 |
| Site II | 19-bp 3'-dTdT | Unmodified | ~3 |
| Site II | 19-bp 3'-dTdT | Full 2'-OMe sense strand | ~5 |
| Site III | 19-bp 3'-dTdT | Unmodified | ~15 |
| Site III | 19-bp 3'-dTdT | Full 2'-OMe sense strand | >75 (inactive) |
| Site IV | 19-bp 3'-dTdT | Unmodified | ~10 |
| Site IV | 19-bp 3'-dTdT | Full 2'-OMe sense strand | ~20 |
Data is estimated from dose-response curves presented in literature.[14]
Aptamers
Aptamers are short, single-stranded nucleic acid molecules that can fold into specific three-dimensional structures to bind to various molecular targets with high affinity and specificity.[5] The incorporation of 2'-O-methyl modifications into DNA or RNA aptamers significantly increases their nuclease resistance, a critical feature for in vivo applications, without compromising their binding affinity.[7][9]
Experimental Protocols
Protocol 1: Synthesis of 2'-O-methylated RNA Oligonucleotides
This protocol outlines the solid-phase synthesis of 2'-O-methylated RNA oligonucleotides using phosphoramidite (B1245037) chemistry.
dot
Caption: Solid-phase synthesis cycle for 2'-O-methylated RNA.
Materials:
-
2'-O-methyl RNA phosphoramidites (A, C, G, U)
-
Solid support (e.g., CPG) with the first nucleoside attached
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-ethylthiotetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Dissolve 2'-O-methyl phosphoramidites and activator in anhydrous acetonitrile to the desired concentrations. Install all required reagents on the synthesizer.
-
Synthesis Cycle: The automated synthesis proceeds through a series of steps for each nucleotide addition:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside with the deblocking solution.[15]
-
Coupling: The next 2'-O-methyl phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing chain. A coupling time of 15 minutes is typically used.[11]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Chain Elongation: The cycle is repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) to obtain the full-length product.[15]
Protocol 2: In Vitro Delivery of 2'-O-methylated siRNA using Lipofection
This protocol describes the transfection of mammalian cells with 2'-O-methylated siRNA using a commercial lipofection reagent.
Materials:
-
2'-O-methylated siRNA duplex
-
Mammalian cell line of interest
-
Appropriate cell culture medium
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Lipofection reagent (e.g., Lipofectamine™ 2000)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: One day prior to transfection, seed the cells in a multi-well plate so they reach 80-90% confluency at the time of transfection.[16]
-
Complex Formation:
-
For each well to be transfected, dilute the 2'-O-methylated siRNA in reduced-serum medium.
-
In a separate tube, dilute the lipofection reagent in reduced-serum medium and incubate for 5 minutes at room temperature.[17]
-
Combine the diluted siRNA and the diluted lipofection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[16]
-
-
Transfection: Add the siRNA-lipid complexes to each well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Assessment of Gene Knockdown: Analyze the knockdown of the target gene at the mRNA level (e.g., by qRT-PCR) or protein level (e.g., by Western blot).
Protocol 3: Assessment of Nuclease Resistance
This protocol provides a method to evaluate the stability of 2'-O-methylated RNA in the presence of nucleases.[18]
Materials:
-
2'-O-methylated RNA oligonucleotide
-
Unmodified RNA oligonucleotide (control)
-
Nuclease solution (e.g., fetal bovine serum (FBS) as a source of various nucleases, or a specific RNase)
-
Nuclease-free water
-
Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis - PAGE)
-
RNA stain (e.g., SYBR Gold)
Procedure:
-
Reaction Setup:
-
In separate tubes, incubate a fixed amount of the 2'-O-methylated RNA and the unmodified control RNA with the nuclease solution at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Reaction Quenching: Stop the nuclease activity at each time point by adding a quenching buffer (e.g., containing EDTA) and placing the samples on ice.
-
Gel Electrophoresis: Analyze the integrity of the RNA from each time point by running the samples on a denaturing polyacrylamide gel.
-
Visualization: Stain the gel with an RNA stain and visualize the bands under a gel documentation system.
-
Analysis: Compare the degradation pattern of the 2'-O-methylated RNA to the unmodified RNA over time. The 2'-O-methylated RNA should exhibit greater stability with less degradation at later time points.[18][19]
Quantitative Data on Nuclease Resistance
The following table illustrates the expected increase in stability for modified oligonucleotides.
| Modification | Nuclease Resistance | Duplex Stability (Tm Increase per modification) |
| 2'-O-Methyl | Increased | ~1.3 °C |
| Phosphorothioate | Increased | Slightly decreased |
| 2'-Fluoro | Increased | ~1.8 °C |
Data compiled from various sources.[2]
Signaling Pathways
dot
Caption: The role of Bcl-2 in the intrinsic apoptotic pathway.
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins.[9] Anti-apoptotic members like Bcl-2 prevent apoptosis by sequestering pro-apoptotic proteins.[8] By reducing the levels of Bcl-2, 2'-O-methylated ASOs shift the balance towards apoptosis, making them a promising strategy for cancer therapy.[10]
References
- 1. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How RNA modifications regulate the antiviral response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Following Inhibition of BCL-2 by Antisense Oligonucleotides Compensatory Suppression of Apoptosis Involves the Direct Signal Transduction Pathway of LNCaP Cells [scirp.org]
- 7. Use of fully modified 2′-O-methyl antisense oligos for loss-of-function studies in vertebrate embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of the activity of Bcl-2 in Waldenstrom's macroglobulinemia using antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. Preclinical and clinical development of siRNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 16. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
Application Notes & Protocols: Site-Specific Incorporation of Modified Phosphoramidites into RNA Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of modified phosphoramidites into RNA sequences. This advanced methodology is critical for the development of RNA-based therapeutics, diagnostic tools, and for fundamental research in molecular biology. The inclusion of modified nucleosides can significantly enhance the stability, efficacy, and in vivo performance of RNA molecules.[1][2][3][4]
Introduction
There are two primary strategies for introducing modifications: the use of modified phosphoramidite (B1245037) building blocks during solid-phase synthesis, and post-synthetic modification of a precursor oligonucleotide.[1][2] This document will focus on the former, which offers greater control over the placement and identity of the modification.
Data Presentation: Synthesis Efficiency and Yield
The efficiency of incorporating modified phosphoramidites can vary depending on the nature of the modification, the length of the RNA sequence, and the synthesis conditions. The following tables summarize typical quantitative data associated with the synthesis and purification of modified RNA oligonucleotides.
Table 1: Coupling Efficiency of Modified Phosphoramidites
| Modification Type | Activator | Coupling Time (minutes) | Average Coupling Efficiency (%) | Reference |
| Standard RNA Phosphoramidites | 5-Ethylthio-1H-tetrazole | ~2.5 | >99 | [8] |
| Standard RNA Phosphoramidites | Activator 42 | ~4 | >99 | [9] |
| RNA-thiophosphoramidites (PS2) | Activator 42 | ~12 | >98 | [9] |
| O4-Triazolouridine | Not Specified | Not Specified | >98 | [10] |
| 3'-DMT-5'-CE Phosphoramidites (Reverse Synthesis) | Not Specified | Not Specified | >99 | [11] |
Table 2: Overall Yield and Purity of Modified RNA Oligonucleotides
| RNA Sequence Length (mers) | Modification(s) | Synthesis Scale (µmol) | Purification Method | Overall Yield (%) | Final Purity (%) | Reference |
| 17 | N6-alkyladenosine | Not Specified | Silica Gel Plate | 13-34 | Not Specified | [2] |
| 12, 13, or 20 | TEMPO derivative | Not Specified | Anion-Exchange HPLC or Denaturing PAGE | Not Specified | Not Specified | [2] |
| 12 | s4U | Not Specified | RP and IE HPLC | 10 | Not Specified | [2] |
| 20-21 | Reverse Synthesis Monomers | Not Specified | HPLC | Not Specified | >98 | [11] |
| 30 | Unmodified | 1 | HPLC | ~55 (at 98% avg. coupling) | 90-95 | [12][13] |
| 30 | Amino-modified with dye | 1 | HPLC | ~19 | 90-95 | [13] |
Note: Yields are highly sequence and modification dependent. A reduction in yield of 10-20% per modified site is typical.[14] Strong secondary structures and high GC content can also decrease yield and purity.[14]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Modified RNA Oligonucleotides
This protocol outlines the standard automated solid-phase synthesis of RNA using the phosphoramidite method on a 1 µmole scale.[9][15]
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled-Pore Glass (CPG) solid support with the initial nucleoside pre-loaded
-
Standard RNA phosphoramidites (A, C, G, U) and modified phosphoramidites (0.15 M in anhydrous acetonitrile)[9]
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole or Activator 42)[8][9]
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
The synthesis is performed in a cyclical manner, with each cycle adding one nucleotide to the growing chain. The four steps are:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.[15] The synthesizer then washes the support with acetonitrile.
-
Coupling: The desired phosphoramidite (standard or modified) and the activator are delivered to the synthesis column. The activator catalyzes the reaction between the 5'-hydroxyl of the support-bound nucleoside and the phosphoramidite, forming a phosphite (B83602) triester linkage.[15] Coupling times may need to be extended for sterically hindered modified phosphoramidites.[9]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
These four steps are repeated for each subsequent nucleotide to be added to the sequence.
Protocol 2: Deprotection and Cleavage of Modified RNA
This protocol describes the removal of protecting groups and cleavage of the synthesized RNA from the solid support.
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1) or 40% aqueous methylamine[16][17]
-
Triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)[2][16][18]
-
3 M Sodium Acetate, pH 5.2
-
Nuclease-free water
Procedure:
-
Base and Phosphate Deprotection & Cleavage:
-
2'-O-Silyl Group Deprotection:
-
RNA Precipitation:
-
Add 25 µL of 3 M Sodium Acetate and 1 mL of 1-butanol to precipitate the RNA.[16]
-
Incubate at -70°C for at least 1 hour.[16]
-
Centrifuge at maximum speed for 30 minutes at 4°C to pellet the RNA.[16]
-
Carefully remove the supernatant.
-
Wash the pellet with 70% ethanol and briefly dry.[16]
-
Resuspend the purified RNA in nuclease-free water or a suitable buffer.
-
Protocol 3: Purification and Analysis of Modified RNA
Purification is critical to remove truncated sequences and other impurities.
Methods:
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is an effective method for purifying RNA, especially for achieving high purity of longer oligonucleotides.[2]
Analysis:
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry is used to confirm the identity and purity of the final product by verifying its molecular weight.[2][19]
-
Enzymatic Digestion and HPLC Analysis: The purified RNA can be digested into its constituent nucleosides and analyzed by HPLC to confirm the incorporation of the modified nucleotide.[10]
Visualizations
Experimental Workflow: Solid-Phase RNA Synthesis
Caption: Workflow for solid-phase synthesis of modified RNA.
Signaling Pathway: RNA Interference (RNAi)
Caption: Simplified RNAi pathway utilizing modified siRNA.
Conclusion
The site-specific incorporation of modified phosphoramidites is an indispensable tool for advancing RNA-based research and therapeutics. By leveraging the protocols and understanding the quantitative aspects outlined in these notes, researchers can effectively design and synthesize modified RNA molecules with tailored properties for a wide range of applications, from fundamental studies of RNA function to the development of next-generation genetic medicines.[3][7]
References
- 1. Modified RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Phosphoramidites in RNAi Research | BroadPharm [broadpharm.com]
- 7. Phosphoramidite Market | Global Market Analysis Report - 2035 [factmr.com]
- 8. Synthesis, deprotection, analysis and purification of RNA and ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 14. RNA Oligos Oligonucleotides from Gene Link [genelink.com]
- 15. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 17. Sequence-selective purification of biological RNAs using DNA nanoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMT-2'O-Methyl-rC(tac) Phosphoramidite in mRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of messenger RNA (mRNA) has been unlocked by the development of modified nucleotides that enhance its stability and reduce its immunogenicity. Among these, 2'-O-methylated ribonucleosides are a cornerstone of modern mRNA synthesis. This document provides detailed application notes and protocols for the use of DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037), a key building block for generating high-quality, therapeutically viable mRNA.
The incorporation of 2'-O-methylcytidine imparts several desirable characteristics to the mRNA molecule. The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by endonucleases, thereby significantly increasing the in vivo half-life of the mRNA.[1] Furthermore, this modification helps the mRNA to evade recognition by innate immune sensors, such as Toll-like receptors 7 and 8 (TLR7/8), leading to a dampened pro-inflammatory cytokine response and improved translation of the encoded protein.[2][3][4] The dimethoxytrityl (DMT) group allows for straightforward monitoring of coupling efficiency during solid-phase synthesis, while the tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base is designed for rapid and clean deprotection under mild conditions.
These attributes make DMT-2'O-Methyl-rC(tac) phosphoramidite an essential reagent for the synthesis of mRNA for a wide range of applications, including vaccines, protein replacement therapies, and gene editing.
Data Presentation
Table 1: Coupling Efficiency
While exact coupling efficiencies can vary based on the synthesizer, reagents, and the specific sequence, 2'-O-methyl phosphoramidites generally exhibit high coupling efficiencies, though sometimes slightly lower than their DNA counterparts due to the steric bulk of the 2'-O-methyl group. The use of a high-performance activator is recommended to achieve optimal coupling.
| Phosphoramidite Type | Typical Coupling Efficiency per Step | Reference |
| DNA Phosphoramidites | >99% | [5] |
| This compound | ~98-99% | [6] |
| Standard 2'-OH RNA Phosphoramidites (e.g., TBDMS) | 95-98% | [5][6] |
Table 2: Nuclease Resistance
The 2'-O-methyl modification provides significant protection against nuclease-mediated degradation. The following table illustrates the expected increase in stability of an mRNA molecule containing 2'-O-methylated cytidine compared to an unmodified mRNA when incubated with a nuclease.
| mRNA Type | Incubation Time with Nuclease (hours) | Percent Degradation (Anticipated) |
| Unmodified mRNA | 1 | ~70-80% |
| Unmodified mRNA | 4 | >95% |
| 2'-O-Methylated mRNA | 1 | ~10-20% |
| 2'-O-Methylated mRNA | 4 | ~30-40% |
Note: These are representative values. Actual degradation rates will depend on the specific nuclease, its concentration, and the overall sequence and structure of the mRNA.
Table 3: In Vitro Translation Efficiency
The impact of 2'-O-methylation on translation efficiency can be context-dependent. While modifications within the coding region can sometimes be inhibitory by affecting ribosome decoding[7], the overall effect, when combined with reduced immunogenicity and increased stability, is often a significant increase in protein production.
| mRNA Construct | Relative Protein Expression (Fold Change vs. Unmodified) |
| Unmodified mRNA | 1x |
| mRNA with 2'-O-Methyl-rC | 5-15x |
Note: Fold change can vary significantly based on the cell type, delivery method, and the specific protein being expressed.
Table 4: Cytokine Induction in Human PBMCs
Incorporation of 2'-O-methylated nucleosides significantly reduces the induction of pro-inflammatory cytokines by mRNA. The following data is adapted from a study investigating the impact of 2'-O-ribose methylation on cytokine induction in human peripheral blood mononuclear cells (PBMCs).[8]
| RNA Stimulus (10 µg/mL) | IFN-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Unmodified RNA | 2500 | 3000 |
| 2'-O-Methylated RNA | < 500 | < 1000 |
| CpG ODN (Control) | 4000 | 500 |
| RNA40 (Control) | 3500 | 4000 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of mRNA incorporating this compound
This protocol outlines the general steps for automated solid-phase synthesis of mRNA. It is assumed that the user is familiar with the operation of a standard oligonucleotide synthesizer.
Materials:
-
This compound
-
Other required phosphoramidites (A, G, U, potentially modified)
-
Solid support (e.g., CPG)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT))
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine)
-
Deblocking solution (e.g., Dichloroacetic acid in a suitable solvent)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Preparation:
-
Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Install the phosphoramidite solutions and all other necessary reagents on the DNA/RNA synthesizer.
-
Program the desired mRNA sequence into the synthesizer.
-
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of the following steps:
-
Deblocking (Detritylation): Removal of the 5'-DMT group from the nucleotide attached to the solid support using the deblocking solution. The orange color of the cleaved DMT cation can be used to monitor the reaction progress.
-
Coupling: Activation of the incoming phosphoramidite (e.g., this compound) by the activator, followed by its coupling to the 5'-hydroxyl group of the growing RNA chain. A coupling time of 6-10 minutes is generally recommended for 2'-O-methyl phosphoramidites.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using the iodine solution.
-
-
Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer or left on for purification purposes (DMT-on purification).
-
Cleavage and Deprotection:
-
Transfer the solid support to a vial.
-
Add a solution of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) to the solid support.
-
Incubate at room temperature for 2 hours to cleave the mRNA from the support and remove the cyanoethyl phosphate protecting groups and the 'tac' and other base protecting groups. The 'tac' group is labile and allows for rapid deprotection.
-
Carefully transfer the supernatant containing the cleaved and deprotected mRNA to a new tube.
-
Protocol 2: Purification of Synthetic mRNA by HPLC
High-performance liquid chromatography (HPLC) is a robust method for purifying synthetic mRNA to remove truncated sequences, remaining protecting groups, and other impurities.[9][10][11] Ion-exchange or reverse-phase HPLC can be used.
Materials:
-
Crude, deprotected mRNA
-
HPLC system with a suitable column (e.g., anion-exchange or C18 reverse-phase)
-
Mobile phases (specific buffers will depend on the chosen column and method)
-
Nuclease-free water
Procedure (General Anion-Exchange):
-
Sample Preparation: Resuspend the dried crude mRNA in a suitable volume of the initial mobile phase buffer.
-
HPLC Setup:
-
Equilibrate the anion-exchange column with the starting mobile phase.
-
Set up a gradient elution program that will effectively separate the full-length mRNA from shorter failure sequences.
-
-
Injection and Fraction Collection:
-
Inject the mRNA sample onto the column.
-
Monitor the elution profile at 260 nm.
-
Collect fractions corresponding to the main peak, which represents the full-length mRNA.
-
-
Desalting:
-
Pool the fractions containing the purified mRNA.
-
Desalt the sample using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation.
-
-
Quantification and Analysis:
-
Quantify the purified mRNA using UV absorbance at 260 nm.
-
Assess the purity and integrity of the final product by analytical HPLC, gel electrophoresis, and/or mass spectrometry.
-
Visualizations
Caption: Workflow for the synthesis and characterization of modified mRNA.
Caption: Innate immune sensing of mRNA and evasion by 2'-O-methylation.
References
- 1. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innate immune responses to RNA: sensing and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Purification of IVT mRNA - mRNA-based Drug R&D Service [mrnabased-drug.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols: Synthesis and Application of siRNA with 2'-O-Methyl Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for silencing disease-causing genes. However, the clinical translation of unmodified siRNAs is hampered by their susceptibility to nuclease degradation and potential for off-target effects. Chemical modifications, particularly the incorporation of 2'-O-methyl (2'-OMe) groups at specific positions within the siRNA duplex, have proven to be a robust strategy to overcome these limitations. This document provides detailed application notes and protocols for the synthesis of 2'-O-methyl modified siRNAs and their subsequent experimental validation.
Advantages of 2'-O-Methyl Modified siRNA
The introduction of a methyl group at the 2' position of the ribose sugar confers several advantageous properties to siRNA molecules:
-
Enhanced Nuclease Resistance: The 2'-O-methyl modification protects the phosphodiester backbone from cleavage by endo- and exonucleases present in serum and intracellularly, significantly extending the half-life of the siRNA.[1]
-
Reduced Off-Target Effects: Strategic placement of 2'-O-methyl modifications, particularly at position 2 of the guide strand, can sterically hinder the binding of the siRNA seed region to unintended mRNA targets, thereby reducing off-target gene silencing by an average of 66%.[2][3][4]
-
Improved Thermodynamic Stability: The 2'-O-methyl modification favors an A-form helical geometry, which can increase the thermal stability (Tm) of the siRNA duplex.[5]
-
Reduced Immunogenicity: Modification of siRNAs can help to reduce the activation of the innate immune system, a common issue with unmodified RNA molecules.
Data Presentation: Performance of 2'-O-Methyl Modified siRNA
The following tables summarize the quantitative improvements observed with 2'-O-methyl modified siRNAs compared to their unmodified counterparts across various parameters.
Table 1: Serum Stability
| siRNA Type | Modification Pattern | Half-life in Human Serum | Reference |
| Unmodified siRNA | None | < 1 hour | [1] |
| 2'-O-Methyl Modified siRNA | Alternating 2'-OMe/2'-F pattern | > 48 hours | [6] |
| 2'-O-Methyl Modified siRNA | 2'-OMe at positions 1 and 2 of guide strand | Significantly prolonged | [7] |
Table 2: Gene Silencing Potency (IC50)
| Target Gene | siRNA Type | Modification Pattern | IC50 (nM) | Reference |
| PTEN | Unmodified | None | 0.6 - 75 (cell type dependent) | [8] |
| PTEN | 2'-O-Methyl Modified | Full 2'-OMe sense strand | Comparable to unmodified | [8] |
| SERPINA6 | Unmodified | None | Varies (sequence dependent) | [5] |
| SERPINA6 | 2'-O-Methyl Modified | Alternating 2'-OMe/2'-F | Varies (sequence dependent) | [5] |
| AGT | Unmodified | None | Varies (sequence dependent) | [5] |
| AGT | 2'-O-Methyl Modified | Alternating 2'-OMe/2'-F | Varies (sequence dependent) | [5] |
| Renilla Luciferase | Unmodified | None | Varies (sequence dependent) | [9] |
| Renilla Luciferase | 2'-O-Methyl Modified | Various positions | Varies (sequence dependent) | [9] |
Table 3: Reduction of Off-Target Effects
| siRNA Target | Modification | Method of Analysis | Average Reduction in Off-Target Transcripts | Reference |
| MAPK14 | 2'-O-methyl at position 2 of guide strand | Microarray | 66% | [2] |
| Various | 2'-O-methyl at position 2 of guide strand | Microarray | Significant reduction | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-O-Methyl Modified siRNA
This protocol outlines the chemical synthesis of siRNA oligonucleotides containing 2'-O-methyl modifications using phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.[10][11][12][13]
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
5'-O-DMT-2'-O-methyl ribonucleoside phosphoramidites (A, C, G, U).
-
Standard 5'-O-DMT-2'-O-TBDMS ribonucleoside phosphoramidites (for unmodified positions).
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole).
-
Oxidizing solution (Iodine/water/pyridine).
-
Capping solution A (Acetic anhydride/lutidine/THF) and Capping solution B (N-Methylimidazole/THF).
-
Deblocking solution (Trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile.
-
Cleavage and deprotection solution: Ethanolic methylamine (B109427) (EMA) or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (AMA).[14][15]
-
2'-O-silyl deprotection solution: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO.[14]
-
Purification buffers and columns (e.g., HPLC, PAGE).
Procedure:
The synthesis follows a cyclical four-step process for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with an acid (e.g., trichloroacetic acid). This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The desired 2'-O-methyl phosphoramidite, dissolved in anhydrous acetonitrile, is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine).
These four steps are repeated for each nucleotide in the sequence.
Post-Synthesis Cleavage and Deprotection: [14][16][17]
-
Cleavage from Support and Base Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with a basic solution (e.g., EMA or AMA) at an elevated temperature.
-
2'-O-Silyl Group Deprotection: The tert-butyldimethylsilyl (TBDMS) protecting groups on the 2'-hydroxyls of the unmodified ribonucleotides are removed by treatment with a fluoride (B91410) reagent (e.g., TEA·3HF).
-
Purification: The crude siRNA strands are purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.[18]
Annealing:
The purified complementary sense and antisense strands are mixed in equimolar amounts in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate), heated to 95°C for 5 minutes, and then slowly cooled to room temperature to form the final siRNA duplex.
Protocol 2: In Vitro Assessment of siRNA Knockdown Efficiency by quantitative Real-Time PCR (qPCR)
This protocol describes the measurement of target mRNA knockdown in cultured cells following transfection with 2'-O-methyl modified siRNA.[19][20][21][22]
Materials:
-
Cultured mammalian cells.
-
2'-O-methyl modified siRNA and a non-targeting control siRNA.
-
Transfection reagent.
-
Cell culture medium.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection: Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol and add to the cells. Include wells with non-targeting control siRNA and mock-transfected cells.
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative expression of the target gene in cells treated with the specific siRNA compared to the non-targeting control, normalized to the housekeeping gene.
Protocol 3: Assessment of Protein Knockdown by Western Blot
This protocol details the analysis of target protein downregulation following siRNA-mediated knockdown.[23][24][25]
Materials:
-
Transfected cells from Protocol 2.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
Electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the transfected cells with lysis buffer and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein or use a separate gel to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein knockdown.
Visualizations
Caption: Automated solid-phase synthesis cycle for 2'-O-methyl modified siRNA.
Caption: The RNA interference (RNAi) pathway for 2'-O-methyl modified siRNA.
Caption: Mechanism of off-target reduction by 2'-O-methyl modification.
References
- 1. Solution-state structure of a fully alternately 2′-F/2′-OMe modified 42-nt dimeric siRNA construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving the potency prediction for chemically modified siRNAs through insights from molecular modeling of individual sequence positions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alfachemic.com [alfachemic.com]
- 11. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. glenresearch.com [glenresearch.com]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 17. wenzhanglab.com [wenzhanglab.com]
- 18. ads-tec.co.jp [ads-tec.co.jp]
- 19. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 21. qiagen.com [qiagen.com]
- 22. qiagen.com [qiagen.com]
- 23. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 24. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deprotection of Oligonucleotides with t-Butylphenoxyacetyl (tac) Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, therapeutic development, and diagnostic applications. A critical step in this process is the removal of protecting groups from the exocyclic amines of the nucleobases following solid-phase synthesis. The choice of these protecting groups significantly impacts the efficiency, yield, and purity of the final oligonucleotide product. The t-butylphenoxyacetyl (tac) protecting group is a labile acyl group that offers significant advantages over traditional protecting groups like benzoyl (Bz) and isobutyryl (iBu), enabling faster and milder deprotection conditions. This is particularly beneficial for the synthesis of sensitive or modified oligonucleotides.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the deprotection of oligonucleotides synthesized with tac-protected phosphoramidites. The information presented is intended to guide researchers in optimizing their deprotection strategies to achieve high-purity, high-yield oligonucleotides.
Advantages of tac Protecting Groups
The use of tac protecting groups offers several key advantages in oligonucleotide synthesis:
-
Rapid Deprotection: The tac group is significantly more labile than standard protecting groups, allowing for dramatically reduced deprotection times.[3]
-
Milder Conditions: Deprotection can be achieved under milder basic conditions, which is crucial for oligonucleotides containing sensitive modifications or dyes that are degraded by harsh treatments.[1]
-
High Solubility: Tac-protected amidites exhibit high solubility in acetonitrile, the standard solvent used in oligonucleotide synthesis, eliminating the need for co-solvents like dichloromethane (B109758) or dimethylformamide.[3]
-
Compatibility: Tac protecting groups are compatible with common deprotection reagents, including concentrated ammonium (B1175870) hydroxide (B78521) and ammonia-methylamine (AMA).[3]
-
Improved Quality: The use of dA(tac) can minimize depurination, an acid-catalyzed side reaction that can occur during the removal of the 5'-dimethoxytrityl (DMT) group, leading to higher quality oligonucleotides.[3]
Quantitative Data Summary
The following tables summarize the deprotection times for various protecting groups under different conditions, highlighting the rapid nature of tac group removal.
Table 1: Comparison of Deprotection Times with Concentrated Ammonium Hydroxide
| Protecting Group | Reagent | Temperature (°C) | Time for Complete Deprotection |
| tac | Conc. NH₄OH | 55 | 15 minutes [3] |
| tac | Conc. NH₄OH | Room Temp. | 2 hours [3] |
| Standard (Bz, iBu) | Conc. NH₄OH | 55 | 8-16 hours |
| dG(dmf) | Conc. NH₄OH | 55 | 2 hours[3] |
| dG(dmf) | Conc. NH₄OH | 65 | 1 hour[3] |
Table 2: Comparison of Deprotection Times with AMA Reagent
| Protecting Group | Reagent | Temperature (°C) | Time for Complete Deprotection |
| dC(tac) | AMA | 65 | 10 minutes [3] |
| Standard (with Ac-dC) | AMA | 65 | 5-10 minutes[4] |
Table 3: Cleavage Half-life (t½) of Various Protecting Groups
| Protecting Group | Deprotection Condition | Half-life (t½) |
| dG(tBPAC) | Ethanolic Ammonia (B1221849) (2.0 M) | 96 minutes[5] |
| dA(PAC) | Ethanolic Ammonia (2.0 M) | 18 minutes[5] |
| dC(PAC) | Ethanolic Ammonia (2.0 M) | 7 minutes[5] |
| dA(Bz) | Ethanolic Ammonia (2.0 M) | > 2 hours ( < 5% cleavage)[5] |
| dG(iBu) | Ethanolic Ammonia (2.0 M) | > 2 hours ( < 5% cleavage)[5] |
| dG(tBPAC) | Aqueous Methylamine (40 wt%) | < 0.5 minutes[5] |
| dA(PAC) | Aqueous Methylamine (40 wt%) | < 0.5 minutes[5] |
| dC(PAC) | Aqueous Methylamine (40 wt%) | < 0.5 minutes[5] |
| dA(Bz) | Aqueous Methylamine (40 wt%) | 5 minutes[5] |
| dG(iBu) | Aqueous Methylamine (40 wt%) | 18 minutes[5] |
Note: tBPAC (tert-butylphenoxyacetyl) is synonymous with tac.
Experimental Protocols
The following are detailed protocols for the deprotection of oligonucleotides synthesized using tac-protected phosphoramidites.
Protocol 1: Deprotection using Concentrated Ammonium Hydroxide
This protocol is suitable for standard DNA and RNA oligonucleotides where rapid deprotection is desired.
Materials:
-
Oligonucleotide synthesized on solid support (e.g., CPG)
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap vials
-
Heating block or water bath
-
Syringes and needles (optional, for removing supernatant)
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Securely cap the vial.
-
For rapid deprotection, incubate the vial at 55°C for 15 minutes. Alternatively, for room temperature deprotection, incubate for 2 hours.[3]
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5-1 mL of nuclease-free water and combine the wash with the solution from step 6.
-
Remove the ammonia by drying the solution in a SpeedVac or by lyophilization.
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer or nuclease-free water for downstream applications.
Protocol 2: Ultra-Fast Deprotection using AMA Reagent
This protocol is recommended for high-throughput applications and when using dC(tac) phosphoramidites for extremely fast deprotection.
Materials:
-
Oligonucleotide synthesized on solid support
-
AMA solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)
-
Screw-cap vials
-
Heating block
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of freshly prepared AMA solution to the vial.
-
Tightly seal the vial.
-
Incubate the vial at 65°C for 10 minutes.[3]
-
After incubation, cool the vial on ice.
-
Transfer the AMA solution containing the deprotected oligonucleotide to a new tube.
-
Wash the support with nuclease-free water and combine with the deprotected oligonucleotide solution.
-
Dry the solution using a SpeedVac or lyophilizer.
-
Resuspend the oligonucleotide in a suitable buffer for further use.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the overall workflow of oligonucleotide synthesis and deprotection, and the chemical logic of the deprotection step.
Caption: Overall workflow from solid-phase synthesis to the final purified oligonucleotide.
Caption: Simplified logical diagram of the oligonucleotide deprotection process.
Conclusion
The use of t-butylphenoxyacetyl (tac) protecting groups represents a significant advancement in oligonucleotide synthesis, enabling faster and milder deprotection protocols. This leads to higher quality oligonucleotides, especially those with sensitive modifications. The protocols and data presented in these application notes provide a practical guide for researchers to effectively implement tac chemistry in their oligonucleotide synthesis workflows, ultimately leading to improved efficiency and success in their research and development endeavors.
References
- 1. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Deprotection [qualitysystems.com.tw]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of RNA using Modified Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of RNA oligonucleotides incorporating various chemical modifications. The use of modified phosphoramidites is crucial for enhancing the therapeutic properties of RNA, such as nuclease resistance, binding affinity, and cellular uptake. This document outlines the synthesis cycle, key modifications, experimental procedures, and expected outcomes.
Introduction to Solid-Phase RNA Synthesis
Solid-phase synthesis is the standard method for the chemical synthesis of RNA oligonucleotides.[1] The process involves the sequential addition of ribonucleoside phosphoramidites to a growing RNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[2] Each synthesis cycle consists of four main chemical reactions: detritylation, coupling, capping, and oxidation or sulfurization.[1][3] The introduction of modified phosphoramidites allows for the site-specific incorporation of chemical modifications into the RNA sequence.[3]
Common Modifications of RNA Phosphoramidites
A wide range of chemical modifications can be introduced into synthetic RNA to enhance its properties for therapeutic and research applications. These modifications can be broadly categorized into backbone modifications and sugar modifications.
Backbone Modifications:
-
Phosphorothioates (PS): Replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone. This modification confers significant nuclease resistance.[4]
-
Phosphorodithioates (PS2): Replacement of both non-bridging oxygen atoms with sulfur atoms. Like the natural phosphodiester linkage, the PS2 linkage is achiral at the phosphorus atom and provides high nuclease resistance.[5]
-
Thioamide Linkages: Replacement of a phosphate group with a thioamide group. This modification can influence the structural and functional properties of RNA.[4]
-
Amine Linkages: Replacement of a phosphate group with a positively charged amine linkage, which can affect duplex stability and RNAi activity.[6]
Sugar Modifications (2'-Position):
-
2'-O-Methyl (2'-O-Me): Addition of a methyl group to the 2'-hydroxyl of the ribose sugar. This modification increases nuclease resistance and binding affinity to complementary RNA.
-
2'-Fluoro (2'-F): Replacement of the 2'-hydroxyl group with a fluorine atom. This modification enhances thermal stability and nuclease resistance of RNA duplexes.
-
2'-O-Methoxyethyl (2'-MOE): Addition of a methoxyethyl group at the 2'-position. This modification provides excellent nuclease resistance and high binding affinity, with lower toxicity.[7]
-
2'-O-thiophenylmethyl: A modification at the C2'-O-position that can be incorporated with good coupling efficiencies.
Other Modifications:
-
Fluorescent Dyes: Attachment of fluorophores to the 5' or 3' end, or internally, for detection and quantification purposes. The fluorescence properties can be influenced by the oligonucleotide sequence and structure.[8]
Data Presentation: Synthesis Efficiency of Modified RNA
The efficiency of solid-phase RNA synthesis can be evaluated by the stepwise coupling efficiency and the overall yield of the final product. The following tables summarize quantitative data for the synthesis of RNA with various modifications.
| Modification | Stepwise Coupling Efficiency (%) | Overall Yield (%) | Notes |
| Standard RNA | >99% | Variable, length-dependent | High efficiency is achievable with optimized protocols. |
| Phosphorothioate (B77711) (PS) | >99% | Good | Well-established modification with high synthesis efficiency. |
| Phosphorodithioate (PS2) | High | ~30-50 A260 units (20-mer) | Requires longer coupling and sulfurization times.[4] |
| Thioamide | Lower than standard | ~5% (isolated) | Synthesis can be less efficient due to side reactions.[4] |
| Amine Linkage | Moderate | ~5% (isolated) | [6] |
| 2'-O-thiophenylmethyl | 97-100% | 30-75% (isolated) | Incorporation of the modification did not significantly affect the overall yield.[9] |
| Convertible Verdine's Phosphoramidites | ~97% | - | Requires extended coupling times (e.g., 12 minutes).[3] |
| Reverse (5' to 3') Synthesis | >99% | High Purity | Can offer advantages for certain modifications and purifications. |
| Modification | Recommended Coupling Time (minutes) | Activator |
| Standard RNA | ~4 | 5-(ethylthio)-1H-tetrazole (ETT) or others |
| Phosphorodithioate (PS2) | ~12 | 5-(bis-3.5-trifluoromethylphenyl)-1H-tetrazole (Activator 42) |
| Phosphorothioate (PS) | 6 | 5-ethylthio tetrazole (ETT) |
| 2'-O-Methoxyethyl (2'-MOE) | 6 | Standard activators |
| Convertible Verdine's Phosphoramidites | 12 | Standard activators |
Experimental Protocols
General Protocol for Automated Solid-Phase RNA Synthesis
This protocol describes a standard cycle for automated solid-phase synthesis of RNA on a 1 µmol scale.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
5'-O-DMT-2'-O-TBDMS (or other 2'-protection) protected ribonucleoside phosphoramidites (A, C, G, U, and modified) (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
Capping solution A (acetic anhydride/pyridine/THF) and Capping solution B (1-methylimidazole/THF).
-
Oxidizer solution (0.02 M iodine in THF/pyridine/water). For phosphorothioate synthesis, a sulfurizing agent (e.g., DDTT) is used instead.
-
Deblocking solution (3% trichloroacetic acid (TCA) in dichloromethane).
-
Anhydrous acetonitrile (B52724).
Procedure (One Synthesis Cycle):
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed extensively with anhydrous acetonitrile.
-
Coupling: The next phosphoramidite (B1245037) in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. The reaction time is critical and depends on the specific phosphoramidite being used (see Table 2).
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using the oxidizer solution. For phosphorothioate synthesis, a sulfurizing agent is used to create a phosphorothioate triester. The column is then washed with anhydrous acetonitrile to prepare for the next cycle.
These four steps are repeated for each nucleotide to be added to the sequence.
Protocol for Synthesis of RNA with Phosphorothioate (PS) Modifications
This protocol is a modification of the general procedure where the oxidation step is replaced by sulfurization.
Materials:
-
Same as the general protocol, but with a sulfurizing agent instead of an oxidizer.
-
Sulfurizing agent: e.g., 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) (0.05 M in pyridine/acetonitrile).
Procedure:
-
Follow the general protocol for detritylation and coupling.
-
Sulfurization: After the coupling step, the phosphite triester is converted to a phosphorothioate triester by introducing the sulfurizing agent.
-
Capping: The capping step is performed after sulfurization.
-
Repeat the cycle for each subsequent nucleotide.
Deprotection and Purification of Modified RNA
After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The deprotection strategy must be compatible with the modifications present in the RNA sequence.
Standard Deprotection Protocol (for TBDMS-protected RNA):
-
Cleavage and Base Deprotection: The solid support is treated with a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (3:1) at 55°C for 12-16 hours. This cleaves the RNA from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
2'-O-TBDMS Deprotection: The silyl (B83357) protecting groups on the 2'-hydroxyls are removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or DMSO at 65°C for 1.5-2.5 hours.
-
Purification: The crude deprotected RNA is purified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
Note: For modifications sensitive to standard deprotection conditions, milder reagents and conditions may be required.
Visualizations
Solid-Phase RNA Synthesis Cycle
References
- 1. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of RNA Modified with Thioamide Internucleoside Linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Properties of RNA Modified with Cationic Amine Internucleoside Linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
Purifying 2'-O-Methyl-rC Oligonucleotides: A Guide for Researchers
Application Notes and Protocols for High-Purity Oligonucleotides in Research and Drug Development
The incorporation of 2'-O-methyl-rC (2'-O-Me-rC) modifications into oligonucleotides is a critical strategy for enhancing their nuclease resistance and binding affinity, making them valuable tools in therapeutics and diagnostics. However, the presence of these modifications can present unique challenges during purification. This document provides detailed application notes and experimental protocols for the purification of oligonucleotides containing 2'-O-methyl-rC, tailored for researchers, scientists, and professionals in drug development. We will explore three primary purification techniques: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Anion-Exchange High-Performance Liquid Chromatography (IEX-HPLC), and Solid-Phase Extraction (SPE).
Introduction to Purification Challenges and Strategies
The synthesis of oligonucleotides, including those with 2'-O-Me-rC modifications, inevitably results in a mixture of the desired full-length product (FLP) and various impurities. These impurities primarily consist of truncated sequences (n-1, n-2, etc.), incompletely deprotected oligonucleotides, and other synthesis-related byproducts. The 2'-O-methyl modification, while beneficial for the oligonucleotide's function, can alter its chromatographic behavior compared to unmodified RNA, necessitating optimized purification protocols.
The choice of purification method depends on several factors, including the length of the oligonucleotide, the required purity level, the scale of the synthesis, and the intended application. For demanding applications such as in vivo studies, crystallography, or as therapeutic agents, high-purity oligonucleotides are essential.
Comparative Overview of Purification Techniques
The following table summarizes the expected performance of the three main purification techniques for oligonucleotides containing 2'-O-methyl-rC. The values presented are typical and may vary depending on the specific oligonucleotide sequence, length, and the precise experimental conditions.
| Purification Method | Principle of Separation | Typical Purity (%) | Typical Yield/Recovery (%) | Recommended For |
| IP-RP-HPLC | Hydrophobicity, with an ion-pairing agent to retain the negatively charged oligonucleotide on a reversed-phase column. | >95% (often >99%)[1] | 50-70%[1] | High-purity applications, oligonucleotides up to ~50-60 bases.[2] |
| IEX-HPLC | Charge-based separation, where oligonucleotides are separated based on the number of phosphate (B84403) groups. | 80-95% | 40-60% | Oligonucleotides with significant secondary structure, longer oligonucleotides (40-100 bases).[3] |
| Solid-Phase Extraction (SPE) | Primarily hydrophobicity (DMT-on) or ion-exchange, using disposable cartridges. | 75-90% | 60-80%[4] | Rapid purification of small to medium scale syntheses, desalting. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the purification of oligonucleotides containing 2'-O-methyl-rC using IP-RP-HPLC, IEX-HPLC, and SPE.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is a high-resolution technique that effectively separates the desired full-length oligonucleotide from shorter failure sequences based on hydrophobicity. The use of an ion-pairing reagent is crucial for the retention of the anionic oligonucleotide on the nonpolar stationary phase.
Workflow for IP-RP-HPLC Purification
Caption: Workflow for the purification of 2'-O-methyl-rC oligonucleotides using IP-RP-HPLC.
Materials:
-
Crude, deprotected 2'-O-methyl-rC containing oligonucleotide
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Ion-pairing reagent (e.g., Triethylammonium acetate (B1210297) (TEAA) or Hexylammonium acetate (HAA))
-
Reversed-phase HPLC column (e.g., C18, polystyrene-divinylbenzene)
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1 M solution of TEAA or HAA in HPLC-grade water.
-
Mobile Phase B: Prepare a 0.1 M solution of TEAA or HAA in 50% acetonitrile/water.
-
Degas both mobile phases thoroughly.
-
-
Sample Preparation:
-
Dissolve the crude oligonucleotide in Mobile Phase A to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: C18, 5 µm particle size, 100 Å pore size.
-
Flow Rate: 1.0 mL/min for analytical scale, adjust for preparative scale.
-
Column Temperature: 50-65 °C to denature secondary structures.
-
Detection: UV at 260 nm.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-70% B (linear gradient)
-
35-40 min: 70-100% B
-
40-45 min: 100% B (column wash)
-
45-50 min: 10% B (re-equilibration) (Note: The gradient may need to be optimized based on the length and sequence of the oligonucleotide.)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak (full-length product).
-
Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
-
Post-Purification Processing:
-
Remove the ion-pairing reagent and acetonitrile by a suitable desalting method (e.g., size-exclusion chromatography or SPE).
-
Lyophilize the desalted oligonucleotide to obtain a dry, pure product.
-
Anion-Exchange HPLC (IEX-HPLC)
IEX-HPLC separates oligonucleotides based on their net negative charge, which is proportional to their length. This method is particularly useful for purifying longer oligonucleotides and those that may form strong secondary structures.
Workflow for IEX-HPLC Purification
References
Application Notes and Protocols for DMT-2'O-Methyl-rC(tac) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper storage, handling, and application of DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037), a critical building block in the synthesis of modified RNA oligonucleotides. Adherence to these protocols is essential to ensure the integrity of the reagent and the successful synthesis of high-quality oligonucleotides for research, diagnostic, and therapeutic applications.
Product Information and Specifications
DMT-2'O-Methyl-rC(tac) phosphoramidite is a cytidine (B196190) analogue designed for use in automated solid-phase oligonucleotide synthesis. The 2'-O-methyl modification confers increased stability and resistance to nuclease degradation, a desirable characteristic for many RNA-based applications. The dimethoxytrityl (DMT) group facilitates the monitoring and purification of the synthesized oligonucleotide, while the tert-butylphenoxyacetyl (tac) group provides robust protection of the exocyclic amine of cytidine during the synthesis process.
Chemical Structure:
-
Formula: C₅₂H₆₄N₅O₁₀P
-
Molecular Weight: 950.07 g/mol
-
CAS Number: 179486-26-1
-
Appearance: A solid, white to light yellow or off-white powder.
Storage and Stability
Proper storage of phosphoramidites is critical to prevent degradation from moisture and oxidation, which can lead to poor coupling efficiencies during oligonucleotide synthesis.
Data Presentation: Storage Conditions and Stability
| Form | Temperature | Atmosphere | Duration | Notes |
| Solid (Dry Powder) | -20°C | Under Nitrogen | ≥ 4 years | Recommended for long-term storage. Keep receptacle tightly sealed. |
| 2-8°C | Under Nitrogen | Short-term | Suitable for routine use. | |
| 4°C | Under Nitrogen | Not specified | An alternative for short-term storage. | |
| In Solution | -80°C | Under Nitrogen | 6 months | Aliquot to prevent repeated freeze-thaw cycles. |
| -20°C | Under Nitrogen | 1 month | For more frequent use. |
Handling and Safety Precautions
This compound should be handled with care, following standard laboratory safety procedures.
-
General Handling: This material should be considered hazardous until further information is available. Handle in a well-ventilated area to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Health Hazards: May cause skin and eye irritation. Avoid contact with skin and eyes. Do not ingest or inhale.
-
First Aid: In case of contact, wash the affected area thoroughly with water. If irritation persists, seek medical attention.
-
Spills: In case of a spill, ensure adequate ventilation and clean up the solid material, avoiding dust generation.
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol outlines the steps for preparing a phosphoramidite solution for use in an automated oligonucleotide synthesizer.
Materials:
-
This compound
-
Anhydrous acetonitrile (B52724) (synthesis grade)
-
Inert gas (Argon or Nitrogen)
-
Appropriate glassware (septum-sealed bottle)
-
Syringes and needles
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a fume hood, carefully open the vial.
-
Add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M, but refer to your synthesizer's manual).
-
Seal the vial with a septum and gently swirl to dissolve the solid. If necessary, use an ultrasonic bath to aid dissolution.
-
Purge the headspace of the vial with an inert gas (argon or nitrogen) for several minutes to remove any air.
-
The reconstituted phosphoramidite is now ready to be installed on the oligonucleotide synthesizer.
Protocol 2: General Oligonucleotide Synthesis Cycle
This protocol describes a typical cycle for the incorporation of a phosphoramidite monomer during solid-phase oligonucleotide synthesis.
Steps:
-
Detritylation: The 5'-DMT protecting group is removed from the growing oligonucleotide chain attached to the solid support, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. The orange color of the cleaved DMT cation can be used to monitor the efficiency of the previous coupling step.
-
Coupling: The reconstituted this compound is activated (e.g., with ethylthiotetrazole) and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutations in subsequent cycles. This is typically achieved using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution in the presence of water and pyridine.
These four steps are repeated for each monomer to be added to the oligonucleotide chain.
Visualizations
Workflow for Handling and Preparation of this compound
Caption: Workflow for this compound.
Logical Flow of a Single Synthesis Cycle
Caption: The four main steps of a phosphoramidite synthesis cycle.
Application Notes and Protocols for DMT-2'O-Methyl-rC(tac) Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037) is a crucial building block in the chemical synthesis of modified RNA oligonucleotides. The 2'-O-Methyl modification confers significant nuclease resistance to the resulting RNA strand, a highly desirable characteristic for therapeutic applications such as antisense oligonucleotides and siRNAs.[1] This modification also enhances the binding affinity of the oligonucleotide to its complementary RNA target.[2] The dimethoxytrityl (DMT) group on the 5'-hydroxyl function allows for straightforward monitoring of coupling efficiency and facilitates purification of the final product. The tert-butylphenoxyacetyl (tac) protecting group on the exocyclic amine of cytidine (B196190) is designed for rapid deprotection, streamlining the overall synthesis process.
These application notes provide a comprehensive overview of the coupling efficiency of DMT-2'O-Methyl-rC(tac) phosphoramidite, detailed protocols for its use in solid-phase oligonucleotide synthesis, and deprotection procedures.
Key Features of this compound
-
Enhanced Nuclease Resistance: The 2'-O-Methyl modification provides excellent protection against degradation by various nucleases, increasing the in vivo stability of the oligonucleotide.[2]
-
High Binding Affinity: Oligonucleotides containing 2'-O-Methyl modifications exhibit increased thermal stability (Tm) when hybridized to complementary RNA strands.[1]
-
Efficient and Rapid Deprotection: The 'tac' protecting group on the cytidine base is labile and can be removed under milder conditions compared to traditional protecting groups, reducing the potential for side reactions and simplifying the workflow.
-
Compatibility: This phosphoramidite is compatible with standard automated solid-phase oligonucleotide synthesis protocols.
Coupling Efficiency
The coupling efficiency of phosphoramidites is a critical parameter in oligonucleotide synthesis, as it directly impacts the yield and purity of the final product. For 2'-O-Methyl modified phosphoramidites, achieving high stepwise coupling efficiency is essential, especially for the synthesis of long oligonucleotides. While specific quantitative data for this compound can vary based on the synthesizer, reagents, and specific cycle parameters, the use of optimized conditions generally results in high coupling yields.
Several factors influence the coupling efficiency, including the choice of activator, coupling time, and the concentration of the phosphoramidite and activator solutions.
Table 1: Typical Coupling Efficiencies of 2'-O-Methyl RNA Phosphoramidites under Various Conditions
| Activator | Activator Concentration (M) | Phosphoramidite Concentration (M) | Coupling Time (min) | Expected Stepwise Coupling Efficiency (%) |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.5 | 0.1 - 0.15 | 5 - 10 | > 98% |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 | 0.1 - 0.15 | 3 - 6 | > 99% |
| 4,5-Dicyanoimidazole (DCI) | 0.12 - 0.25 | 0.1 - 0.15 | 5 - 10 | > 98.5% |
Note: The data presented in this table are compiled from typical results for 2'-O-Methyl RNA phosphoramidites and should be used as a guideline. Optimal conditions may need to be determined empirically for specific sequences and synthesis scales.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in automated solid-phase oligonucleotide synthesis.
Protocol 1: Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard cycle for the incorporation of a 2'-O-Methyl-rC(tac) monomer using an automated DNA/RNA synthesizer.
Materials and Reagents:
-
This compound
-
Anhydrous Acetonitrile (B52724) (ACN)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in ACN)[3]
-
Capping Solution A (e.g., Phenoxyacetic anhydride (B1165640) in THF/Pyridine)
-
Capping Solution B (e.g., 10% N-Methylimidazole in THF)
-
Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking Solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The orange color of the trityl cation released can be used to quantify the coupling efficiency of the previous cycle.
-
Coupling: The this compound, dissolved in anhydrous acetonitrile to a concentration of 0.1-0.15 M, is activated by the activator solution and delivered to the synthesis column. A typical coupling time for 2'-O-Methyl phosphoramidites is 6-15 minutes.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Wash: The column is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and by-products.
These steps are repeated for each monomer to be added to the growing oligonucleotide chain.
Protocol 2: Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups from the nucleobases and phosphate backbone must be removed. The 'tac' group is designed for rapid deprotection.
Materials and Reagents:
-
Ammonium hydroxide/Methylamine solution (AMA), 1:1 (v/v)[4][5]
-
Anhydrous Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
RNA Quenching Buffer (e.g., TE Buffer)
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support to a screw-cap vial.
-
Add the AMA solution to the vial, ensuring the CPG is fully submerged.
-
Incubate the vial at 65°C for 10-15 minutes for complete cleavage from the support and removal of the 'tac' and other base-protecting groups.[4]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
-
2'-O-Methyl Group Stability: The 2'-O-Methyl group is stable during this deprotection procedure.
-
Purification (Optional but Recommended): The crude oligonucleotide can be purified at this stage using methods such as reverse-phase HPLC (if the DMT group is left on) or ion-exchange HPLC.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages involved in the solid-phase synthesis of a 2'-O-Methylated RNA oligonucleotide.
Caption: Workflow for solid-phase synthesis of 2'-O-Methyl RNA oligonucleotides.
Conclusion
This compound is a high-quality reagent that enables the efficient synthesis of nuclease-resistant RNA oligonucleotides. The favorable properties of the 2'-O-Methyl modification, combined with the rapid deprotection afforded by the 'tac' group, make this phosphoramidite an excellent choice for the development of RNA-based therapeutics and advanced molecular biology research. By following optimized protocols for solid-phase synthesis and deprotection, researchers can achieve high yields of pure, modified oligonucleotides.
References
Reagents for RNA Synthesis and Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and modification of RNA, critical processes in molecular biology research and the development of RNA-based therapeutics and vaccines.
I. Application Notes
In Vitro RNA Synthesis
In vitro transcription (IVT) is the primary method for synthesizing large quantities of RNA from a DNA template. This cell-free system utilizes a bacteriophage DNA-dependent RNA polymerase (such as T7, T3, or SP6) to generate RNA transcripts. The key components of an IVT reaction are a linearized DNA template containing a promoter sequence upstream of the target sequence, ribonucleotide triphosphates (NTPs), a buffer system typically containing magnesium ions and DTT, and the appropriate RNA polymerase. The synthesized RNA can be used for various applications, including as templates for in vitro translation, functional studies, RNAi experiments, and the production of mRNA for vaccines and therapeutics.
5' Capping of mRNA
The 5' cap is a crucial modification for eukaryotic mRNA, consisting of a 7-methylguanylate (m7G) structure linked to the first nucleotide via a 5'-5' triphosphate bridge. This cap structure is essential for protecting the mRNA from degradation by exonucleases, promoting translation initiation, and modulating immunogenicity. Capping can be achieved through two primary methods:
-
Co-transcriptional Capping: This method involves the inclusion of a synthetic cap analog, such as Anti-Reverse Cap Analog (ARCA) or trinucleotide cap analogs like CleanCap®, in the IVT reaction. These analogs are incorporated as the first nucleotide of the transcript, resulting in a capped mRNA in a single step.
-
Post-transcriptional (Enzymatic) Capping: This two-step process involves the enzymatic addition of the cap structure after transcription. Enzymes like Vaccinia Capping Enzyme or Faustovirus Capping Enzyme are used in conjunction with GTP and the methyl donor S-adenosyl methionine (SAM). This method is often preferred for large-scale manufacturing due to its higher efficiency. A subsequent enzymatic step using mRNA Cap 2´-O-Methyltransferase can convert the initial Cap-0 structure to a Cap-1 structure, which is important for reducing immunogenicity in vivo.
3' Polyadenylation
The 3' poly(A) tail is another critical modification of eukaryotic mRNA, consisting of a long stretch of adenine (B156593) nucleotides. It plays a vital role in mRNA stability, nuclear export, and translational efficiency. The poly(A) tail can be added using two main approaches:
-
Encoded Poly(A) Tail: The poly(A) tail sequence can be directly encoded in the DNA template. This is a common method for bench-scale applications.
-
Enzymatic Polyadenylation: E. coli Poly(A) Polymerase can be used to add a poly(A) tail to the 3' end of the RNA transcript in a template-independent manner. This method allows for more control over the tail length.
RNA Modification and Labeling
Beyond capping and polyadenylation, RNA molecules can be further modified for functional studies or labeling. Common modifications include methylation (e.g., N6-methyladenosine (m6A), 5-methylcytidine (B43896) (m5C)) and pseudouridylation, which can impact RNA structure, stability, and function.
For detection and tracking, RNA can be labeled with various tags:
-
Biotin: Incorporated during IVT using biotin-labeled UTP for subsequent purification or detection with streptavidin conjugates.
-
Fluorophores: Dyes like Cy3 and Cy5 can be incorporated into RNA probes for applications such as in situ hybridization and Northern blotting. This is often achieved by using fluorescently labeled nucleotides in the IVT reaction.
II. Quantitative Data
The efficiency of RNA synthesis and modification can vary depending on the reagents and methods used. The following tables summarize key quantitative data for comparison.
Table 1: Comparison of In Vitro RNA Synthesis Kits
| Kit/System | Reaction Time | Expected RNA Yield (per 1 mL reaction) | Notes |
| RiboMAX™ Express | 30 minutes | Milligram amounts | Designed for rapid, large-scale production of RNA. |
| RiboMAX™ | 2–4 hours | High yield | Suitable for generating large quantities of capped or uncapped transcripts. |
| Riboprobe® | 1 hour | Microgram quantities | Ideal for synthesizing high-specific-activity RNA probes. |
| HiScribe® T7 | Varies | High yield | Flexible kits for various RNA synthesis and modification workflows. |
Table 2: Comparison of mRNA Capping Methods
| Method | Reagents | Capping Efficiency | Key Features |
| Co-transcriptional | |||
| ARCA (Anti-Reverse Cap Analog) | ARCA, GTP, NTPs, T7 RNA Polymerase | 50-80% | Prevents reverse incorporation of the cap analog. |
| CleanCap® Reagent AG | CleanCap® AG, GTP, NTPs, T7 RNA Polymerase | >95% | Produces a natural Cap-1 structure in a single reaction. |
| Post-transcriptional (Enzymatic) | |||
| Vaccinia Capping Enzyme (VCE) | Uncapped RNA, GTP, SAM, VCE | High | Conventional and well-established method. |
| Faustovirus Capping Enzyme (FCE) | Uncapped RNA, GTP, SAM, FCE | High | Single-subunit enzyme with a broader temperature range. |
III. Experimental Protocols
Protocol 1: Standard In Vitro Transcription using T7 RNA Polymerase
This protocol describes the synthesis of uncapped RNA from a linearized plasmid DNA template.
Materials:
-
Linearized plasmid DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer
-
100 mM ATP, CTP, GTP, UTP solution
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
EDTA (0.5 M, pH 8.0)
Procedure:
-
Thaw all reagents on ice.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:
-
Nuclease-free water to a final volume of 50 µL
-
5 µL 10x Transcription Buffer
-
5 µL of each 100 mM NTP
-
1 µg Linearized DNA template
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate the reaction at 37°C for 2 to 4 hours.
-
To remove the DNA template, add 2 U of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
Protocol 2: Post-Transcriptional 5' Capping of mRNA
This protocol describes the enzymatic addition of a Cap-0 structure to in vitro transcribed RNA.
Materials:
-
Purified uncapped RNA (10 µg)
-
Nuclease-free water
-
10x Capping Buffer
-
10 mM GTP
-
10 mM S-adenosyl methionine (SAM)
-
Vaccinia Capping Enzyme
-
RNase Inhibitor
Procedure:
-
In a nuclease-free microcentrifuge tube, combine the following on ice:
-
10 µg Purified uncapped RNA
-
Nuclease-free water to a final volume of 50 µL
-
5 µL 10x Capping Buffer
-
2.5 µL 10 mM GTP
-
2.5 µL 10 mM SAM
-
1 µL RNase Inhibitor
-
2 µL Vaccinia Capping Enzyme
-
-
Mix gently and incubate at 37°C for 30-60 minutes.
-
Purify the capped RNA to remove enzymes, unincorporated nucleotides, and buffer components.
Protocol 3: Enzymatic 3' Polyadenylation of RNA
This protocol describes the addition of a poly(A) tail to RNA using E. coli Poly(A) Polymerase.
Materials:
-
Purified RNA (5 µg)
-
Nuclease-free water
-
10x Poly(A) Polymerase Reaction Buffer
-
10 mM ATP
-
E. coli Poly(A) Polymerase
-
RNase Inhibitor
Procedure:
-
In a nuclease-free microcentrifuge tube, assemble the following reaction mixture:
-
5 µg Purified RNA
-
Nuclease-free water to a final volume of 50 µL
-
5 µL 10x Poly(A) Polymerase Reaction Buffer
-
5 µL 10 mM ATP
-
1 µL RNase Inhibitor
-
2 µL E. coli Poly(A) Polymerase
-
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding EDTA or by heat inactivation as per the manufacturer's instructions.
-
Purify the polyadenylated RNA.
IV. Visualizations
Caption: Workflow for in vitro synthesis and modification of mRNA.
Caption: Comparison of co-transcriptional and post-transcriptional mRNA capping strategies.
Caption: Methods for the 3' polyadenylation of RNA transcripts.
Application Notes and Protocols for Automated RNA Synthesis with Modified Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the automated synthesis of RNA oligonucleotides containing modified nucleobases using phosphoramidite (B1245037) chemistry. This powerful technique is essential for a wide range of applications in molecular biology, drug development, and diagnostics, including the synthesis of siRNAs, aptamers, and ribozymes with enhanced stability, functionality, or labeling.
Introduction to Automated RNA Synthesis
Automated solid-phase synthesis using phosphoramidite chemistry is the standard method for producing high-purity, custom RNA sequences.[1][2] The process involves the sequential addition of ribonucleoside phosphoramidites to a growing RNA chain attached to a solid support.[1] A key challenge in RNA synthesis, compared to DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected during synthesis to prevent unwanted side reactions and chain degradation.[]
The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[1][2] Modified RNA oligonucleotides are synthesized by incorporating phosphoramidites of modified nucleosides at specific positions during this cycle.[][4] These modifications can enhance properties such as nuclease resistance, binding affinity, and cellular uptake, or introduce labels for detection.[4]
Materials and Reagents
Standard and Modified Phosphoramidites
A wide variety of standard and modified phosphoramidites are commercially available.[5][6]
| Phosphoramidite Type | Protecting Groups | Supplier Examples |
| Standard RNA Phosphoramidites | 5'-DMT, 2'-TBDMS or 2'-TOM, Base-specific acyl groups (Bz, Ac, iBu, Pac) | Glen Research, ChemGenes, BroadPharm |
| Modified Base Phosphoramidites | Same as standard, with modified nucleobase | Glen Research, Amerigo Scientific |
| Backbone Modification Phosphoramidites | e.g., Methylphosphonates | Custom Synthesis |
| Functional Group Phosphoramidites | Amino-modifiers, Thiol-modifiers, Photocleavable linkers | Glen Research |
Reagents for Automated Synthesis
| Reagent | Function |
| Activator | (e.g., 5-Ethylthio-1H-tetrazole) Catalyzes the coupling reaction. |
| Capping Reagents | (e.g., Acetic Anhydride (B1165640), N-Methylimidazole) Blocks unreacted 5'-hydroxyl groups. |
| Oxidizing Agent | (e.g., Iodine solution) Oxidizes the phosphite (B83602) triester to a stable phosphate (B84403) triester. |
| Deblocking Agent | (e.g., Trichloroacetic acid in Dichloromethane) Removes the 5'-DMT protecting group. |
| Anhydrous Acetonitrile (B52724) | Main solvent for synthesis. |
Reagents for Deprotection and Purification
| Reagent | Function |
| Cleavage & Base Deprotection | Methylamine (B109427) in ethanol (B145695)/water (EMAM) or Ammonia/Methylamine (AMA) |
| 2'-Hydroxyl Deprotection | Triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO or NMP |
| Purification Buffers | HPLC-grade solvents (e.g., Acetonitrile, Triethylammonium acetate) |
Experimental Protocols
Protocol for Automated RNA Synthesis
This protocol outlines the standard steps performed by an automated DNA/RNA synthesizer.
Workflow for Automated RNA Synthesis:
Caption: The four-step cycle of automated solid-phase RNA synthesis.
Procedure:
-
Preparation:
-
Dissolve standard and modified phosphoramidites in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M).[7]
-
Install the phosphoramidite vials and all other necessary reagents on the automated synthesizer.
-
Program the desired RNA sequence into the synthesizer software, specifying the positions for modified bases.
-
-
Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:[1]
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: The next phosphoramidite, activated by an activator like 5-ethylthio-1H-tetrazole, is coupled to the free 5'-hydroxyl group. Coupling times for RNA synthesis are typically longer than for DNA synthesis.[8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
-
-
Completion: After the final cycle, the synthesis is complete, and the RNA oligonucleotide remains attached to the solid support with all protecting groups intact.
Protocol for Deprotection of Modified RNA
The deprotection of RNA is a critical two-step process to remove all protecting groups.[9]
Workflow for RNA Deprotection and Purification:
Caption: The sequential process of RNA deprotection and purification.
Procedure:
-
Cleavage and Base Deprotection: [10]
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add a solution of methylamine in ethanol/water (EMAM) or a mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (AMA).
-
Incubate at a specified temperature (e.g., 65°C) for a defined time (e.g., 10-20 minutes) to cleave the RNA from the support and remove the protecting groups from the phosphate backbone and the nucleobases.
-
Dry the resulting solution.
-
-
Removal of 2'-Hydroxyl Protecting Groups (Desilylation): [8][10]
-
Re-dissolve the dried oligo in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Add triethylamine trihydrofluoride (TEA·3HF).
-
Incubate at 65°C for approximately 2.5 hours.
-
Quench the reaction and precipitate the RNA oligonucleotide.
-
Deprotection Conditions Summary:
| Step | Reagent | Temperature (°C) | Duration |
| Cleavage & Base Deprotection | EMAM or AMA | 65 | 10-20 min |
| 2'-OH Deprotection | TEA·3HF in DMSO | 65 | 2.5 hours |
Protocol for Purification of Synthetic RNA
Purification is essential to remove truncated sequences and other impurities.[11][12] High-performance liquid chromatography (HPLC) is a common method for purifying synthetic RNA.[13]
Procedure (using Reversed-Phase HPLC):
-
Preparation:
-
Dissolve the crude, deprotected RNA in an appropriate aqueous buffer.
-
Prepare mobile phases for HPLC (e.g., Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water; Buffer B: 0.1 M TEAA in acetonitrile).
-
-
HPLC Purification:
-
Inject the dissolved RNA onto a reversed-phase HPLC column.
-
Elute the RNA using a gradient of increasing Buffer B concentration.
-
Monitor the elution profile at 260 nm and collect the fractions corresponding to the full-length product.
-
-
Desalting:
-
Pool the fractions containing the pure RNA.
-
Remove the HPLC buffer salts using a desalting column or by ethanol precipitation.
-
Dry the final purified RNA oligonucleotide.
-
Comparison of Purification Methods:
| Method | Principle | Purity | Throughput |
| Reversed-Phase HPLC | Separation based on hydrophobicity (DMT-on or off).[12] | High (>90%) | Low to Medium |
| Ion-Exchange HPLC | Separation based on charge (phosphate backbone).[13] | Very High (>95%) | Low |
| Solid-Phase Extraction (SPE) | Cartridge-based purification, often for desalting or DMT-on purification.[12] | Medium | High |
Analysis of Modified RNA
Confirmation of the identity and purity of the synthesized modified RNA is crucial.
Mass Spectrometry
-
Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[14]
-
Purpose: To confirm the molecular weight of the synthesized RNA, verifying the incorporation of modified bases.
-
Procedure:
-
Prepare a dilute solution of the purified RNA.
-
Analyze using an ESI or MALDI mass spectrometer.
-
Compare the observed mass with the calculated theoretical mass.
-
HPLC and Gel Electrophoresis
-
Technique: Analytical HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).
-
Purpose: To assess the purity of the final product.
-
Procedure:
-
Run a small aliquot of the purified RNA on an analytical HPLC column or a denaturing PAGE gel.
-
The presence of a single major peak or band indicates high purity.
-
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 4. Modified RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Can we improve the purification of synthetic DNA and RNA sequences? [researchfeatures.com]
- 12. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 13. Bio-Synthesis RNA Synthesis Therapeutic [biosyn.com]
- 14. researchgate.net [researchgate.net]
- 15. Modified Phosphoramidites in RNAi Research | BroadPharm [broadpharm.com]
Unlocking the Potential of 2'-O-Methylated RNA Oligonucleotides: Applications and Protocols for Researchers
For Immediate Release
Shanghai, China – December 12, 2025 – The strategic incorporation of 2'-O-methyl (2'-OMe) modifications into synthetic RNA oligonucleotides has revolutionized their application in research, diagnostics, and therapeutics. This chemical modification confers enhanced nuclease resistance, increased binding affinity to target RNA, and reduced immunogenicity, making 2'-OMe RNA oligos a powerful tool for manipulating gene expression and developing novel therapeutic agents. This document provides detailed application notes and experimental protocols for the downstream use of 2'-O-methylated RNA oligos, targeted towards researchers, scientists, and drug development professionals.
Key Applications of 2'-O-Methylated RNA Oligonucleotides
The unique properties of 2'-O-methylated RNA oligos have led to their widespread adoption in several key research areas:
-
Antisense Oligonucleotides (ASOs): 2'-OMe modifications are frequently used in the design of ASOs to inhibit gene expression. By binding to a target mRNA, these oligos can sterically block translation or recruit RNase H to degrade the mRNA, leading to potent and specific gene silencing. The increased stability of 2'-OMe ASOs allows for longer-lasting effects both in vitro and in vivo.[1]
-
Small Interfering RNA (siRNA) Stabilization: The introduction of 2'-OMe modifications into siRNA duplexes enhances their stability and can reduce off-target effects.[2][3] Specifically modifying the sense (passenger) strand can improve the loading of the antisense (guide) strand into the RNA-induced silencing complex (RISC), leading to more potent and specific gene silencing.[2]
-
MicroRNA (miRNA) Inhibition: Single-stranded 2'-O-methylated RNA oligos can be designed to be complementary to specific miRNAs, acting as potent and specific inhibitors.[4] This allows for the functional analysis of miRNAs and holds therapeutic potential for diseases associated with miRNA dysregulation.
-
Splice-Switching Oligonucleotides (SSOs): 2'-OMe modified oligos can be used to modulate pre-mRNA splicing. By binding to specific sequences within the pre-mRNA, these SSOs can block the access of splicing factors, leading to exon skipping or inclusion. This approach is a promising therapeutic strategy for genetic disorders such as Duchenne muscular dystrophy.[5][6]
-
Aptamer Development: The nuclease resistance conferred by 2'-O-methylation makes it an attractive modification for the development of RNA aptamers, which are structured RNA molecules that bind to specific targets with high affinity and specificity.[7] 2'-OMe modified aptamers can have extended half-lives in biological fluids, making them suitable for diagnostic and therapeutic applications.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the efficacy of 2'-O-methylated RNA oligos in different applications.
Table 1: Efficacy of 2'-O-Methylated Antisense Oligonucleotides (ASOs)
| Target Gene | Cell Line | ASO Concentration | Knockdown Efficiency (%) | Reference |
| Bcl-2 | T24 | 0.1 µM | >80% reduction in protein levels | [1] |
| MALAT1 (lncRNA) | HeLa | 1 - 30 nM | Dose-dependent, >90% at 30 nM | [8] |
| Target mRNA | Generic | 5 - 20 µM (for self-delivering ASOs) | Target-dependent, optimization required | [9][10] |
Table 2: Activity of 2'-O-Methylated siRNAs
| Target Gene | Cell Line | siRNA Concentration | Silencing Activity (% of control) | Reference |
| PTEN | HeLa | 0.6 - 75 nM | Dose-dependent, comparable to unmodified | [2] |
| Various | HeLa | 1.5 µM | Activity dependent on modification position | [11] |
| Generic | Generic | 1 - 100 nM | Optimization recommended | [12] |
Table 3: Inhibitory Activity of 2'-O-Methylated microRNA Inhibitors
| Target miRNA | Cell Line | Inhibitor Concentration | Reporter Gene Inhibition (%) | Reference |
| miR-21 | HCT-116 | 1 - 3 nM | Significantly more efficient than conventional AMOs | [13] |
| miR-106b | - | 0.1 nM | Low but detectable inhibitory effect | [4] |
| miR-200c | - | 0.3 nM | Saturation of inhibitory effect | [4] |
Table 4: Efficiency of 2'-O-Methylated Splice-Switching Oligonucleotides (SSOs)
| Target Exon | Cell Line | SSO Concentration | Exon Skipping Efficiency (%) | Reference |
| Dystrophin Exon 23 | H-2Kb-tsA58 mdx myotubes | 50 - 200 nM | 40 - 100% (dose-dependent) | [5] |
| DMD Exon 50 | - | 10 nM | >60% | [14] |
| Luciferase Reporter | HeLa pLuc705 | 50 - 100 nM | High, dependent on PS modification | [5] |
Table 5: Binding Affinity of 2'-O-Methylated RNA Aptamers
| Target | Aptamer Modification | Dissociation Constant (Kd) | Reference |
| HL60 cells | DNA with 2'-OMe RNA substitutions | 13.7 ± 2.3 nM to 26.3 ± 4.9 nM | [7] |
| rVEGF164 | Fully 2'-OMe-ribose-HNA | Low nanomolar range | [15] |
| Various Proteins | General modified aptamers | pM to nM range | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Antisense Oligonucleotide (ASO)-Mediated Gene Knockdown in Mammalian Cells
This protocol outlines the steps for transfecting mammalian cells with 2'-O-methylated ASOs to achieve target gene knockdown.
Materials:
-
2'-O-methylated antisense oligonucleotide (ASO) targeting the gene of interest
-
Scrambled or mismatch control ASO
-
Mammalian cell line of interest
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM®)
-
Lipofection-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) or self-delivering ASOs
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Reagents for downstream analysis (qRT-PCR or Western blot)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to reach 30-50% confluency at the time of transfection.
-
ASO Preparation: Dilute the 2'-O-methylated ASO and control ASO in serum-free medium to the desired final concentration (typically in the range of 1-100 nM for lipofection, or higher for self-delivering ASOs).[8]
-
Transfection Complex Formation (for lipofection): a. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. b. Combine the diluted ASO and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: a. For adherent cells, replace the growth medium with fresh, antibiotic-free medium. b. Add the ASO-transfection reagent complexes dropwise to the cells. c. For self-delivering ASOs, add the diluted ASO directly to the cell culture medium.[9]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the stability of the target mRNA and protein.
-
Downstream Analysis: a. qRT-PCR: Harvest the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to determine the relative expression level of the target mRNA. b. Western Blot: Lyse the cells and quantify protein concentration. Perform SDS-PAGE and Western blotting to assess the level of the target protein.
Controls:
-
Negative Control: Transfect cells with a scrambled or mismatch ASO to control for non-specific effects of the oligonucleotide.
-
Untreated Control: Include a well of untreated cells to establish the baseline expression level of the target gene.
-
Dose-Response: Perform the experiment with a range of ASO concentrations to determine the optimal concentration for knockdown and to assess potential toxicity.[8]
Protocol 2: microRNA Inhibition using 2'-O-Methylated Oligos and Luciferase Reporter Assay
This protocol describes the use of 2'-O-methylated miRNA inhibitors to study miRNA function using a luciferase reporter assay.
Materials:
-
2'-O-methylated miRNA inhibitor specific to the miRNA of interest
-
Negative control inhibitor (scrambled sequence)
-
Luciferase reporter plasmid containing the 3' UTR of the target gene with a binding site for the miRNA of interest
-
Control luciferase plasmid (e.g., Renilla luciferase) for normalization
-
Mammalian cell line
-
Transfection reagent for co-transfection of plasmid DNA and RNA oligos
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate to be 50-80% confluent on the day of transfection.
-
Transfection Complex Preparation: a. In a sterile tube, co-dilute the luciferase reporter plasmid, the control plasmid, and the 2'-O-methylated miRNA inhibitor (or negative control) in serum-free medium. Recommended starting concentrations are 50 nM for the inhibitor and appropriate amounts of plasmids as per the manufacturer's protocol.[17] b. In a separate tube, dilute the transfection reagent in serum-free medium. c. Combine the nucleic acid mixture with the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes.
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Luciferase Assay: a. Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit. b. Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. An increase in the normalized luciferase activity in the presence of the specific miRNA inhibitor compared to the negative control indicates successful inhibition of the target miRNA.
Protocol 3: In Vitro Splice-Switching Assay using 2'-O-Methylated Oligonucleotides
This protocol details the evaluation of 2'-O-methylated SSOs for their ability to induce exon skipping in cultured cells.
Materials:
-
2'-O-methylated splice-switching oligonucleotide (SSO) targeting a specific exon
-
Control SSO (e.g., scrambled sequence)
-
Myogenic or other relevant cell line (e.g., H-2Kb-tsA58 mdx myotubes for dystrophin exon skipping)
-
Cationic lipoplex transfection reagent
-
Reagents for RNA extraction and RT-PCR
Procedure:
-
Cell Culture and Transfection: a. Culture cells to the desired confluency. b. Prepare SSO-lipoplex complexes according to the transfection reagent manufacturer's protocol. Test a range of SSO concentrations (e.g., 10-200 nM) to determine dose-dependency.[18] c. Transfect the cells with the SSO complexes and incubate for 24-48 hours.[18]
-
RNA Extraction and RT-PCR: a. Harvest the cells and extract total RNA. b. Perform reverse transcription using a gene-specific primer or random hexamers. c. Amplify the target region spanning the exon of interest using PCR with primers flanking the target exon.
-
Analysis of Splicing Products: a. Separate the RT-PCR products on an agarose (B213101) gel. b. Visualize the bands corresponding to the full-length transcript and the transcript with the skipped exon. c. Quantify the intensity of the bands using densitometry to calculate the percentage of exon skipping.
Protocol 4: SELEX (Systematic Evolution of Ligands by Exponential Enrichment) with a 2'-O-Methylated RNA Library
This protocol provides a general workflow for the selection of 2'-O-methylated RNA aptamers.
Materials:
-
DNA template library with a randomized region flanked by constant primer binding sites
-
Primers for PCR amplification (the reverse primer may contain 2'-OMe modifications to reduce 3'-end heterogeneity of the transcript)[19]
-
T7 RNA polymerase (a mutant version may be required for efficient transcription of 2'-OMe modified RNA)
-
2'-O-methylated ribonucleotides (NTPs) and standard NTPs
-
Target molecule immobilized on a solid support (e.g., magnetic beads)
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
Reverse transcriptase and PCR reagents
Procedure:
-
Library Preparation: a. Synthesize a single-stranded DNA library. b. Perform in vitro transcription using a mix of 2'-O-methylated and standard NTPs to generate the 2'-O-methylated RNA library.
-
Selection: a. Incubate the RNA library with the immobilized target in binding buffer to allow for binding. b. Wash the support extensively to remove unbound RNA molecules. c. Elute the bound RNA molecules.
-
Amplification: a. Reverse transcribe the eluted RNA to cDNA. b. Amplify the cDNA by PCR to generate a DNA pool enriched in target-binding sequences.
-
Iterative Rounds: Repeat the selection and amplification steps for several rounds (typically 8-15) to enrich for high-affinity aptamers.
-
Cloning and Sequencing: Clone the final enriched DNA pool and sequence individual clones to identify potential aptamer candidates.
-
Aptamer Characterization: Synthesize individual 2'-O-methylated RNA aptamer candidates and characterize their binding affinity (e.g., using filter binding assays, surface plasmon resonance, or microscale thermophoresis) and specificity.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in these application notes.
References
- 1. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent 2′-O-methylated RNA-based microRNA inhibitor with unique secondary structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Splice switching oligonucleotides [biosyn.com]
- 7. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 9. aumbiotech.com [aumbiotech.com]
- 10. aumbiotech.com [aumbiotech.com]
- 11. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and In Vitro Evaluation of Splice-Switching Oligonucleotides Bearing Locked Nucleic Acids, Amido-Bridged Nucleic Acids, and Guanidine-Bridged Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing splice-switching oligomer sequences using 2'-O-methyl phosphorothioate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency in RNA Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low coupling efficiency during solid-phase RNA synthesis. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical in RNA synthesis?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated RNA sequences.[1][2][3] The accumulation of these shorter sequences reduces the yield of the desired full-length oligonucleotide and significantly complicates downstream purification and applications.[1][3]
Q2: How does the length of the RNA oligonucleotide affect the final yield?
A2: The overall yield of the full-length product is exponentially dependent on the average coupling efficiency per cycle. Even a small decrease in coupling efficiency can dramatically lower the yield of longer oligonucleotides. For instance, a 99% average coupling efficiency for a 70-mer would theoretically yield 50% full-length product, whereas a 98% efficiency would result in only a 25% yield.[3]
Q3: How can I monitor coupling efficiency during synthesis?
A3: The most common method for real-time monitoring is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[1] The DMT cation is brightly colored and has a strong absorbance around 495 nm. A consistent and strong trityl signal after each coupling cycle indicates high efficiency. A sudden drop in the signal is a clear indicator of a coupling problem.[4][5]
Q4: What are the primary causes of low coupling efficiency?
A4: The most common culprits for low coupling efficiency include:
-
Moisture: Phosphoramidites and synthesis reagents are extremely sensitive to moisture, which leads to their degradation.[6][7]
-
Degraded Reagents: Improper storage or expired phosphoramidites and activators will lead to poor performance.[1]
-
Suboptimal Activator: Using the wrong activator, incorrect concentration, or a degraded activator solution can significantly reduce coupling efficiency.[1][8]
-
Instrument and Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery by the synthesizer can prevent sufficient reagents from reaching the synthesis column.[1]
-
Secondary Structure of the RNA: The formation of secondary structures in the growing RNA chain can hinder the accessibility of the 5'-hydroxyl group.[9]
Troubleshooting Guide
Problem: Low or Inconsistent Trityl Signal
A low or dropping trityl signal is a direct indication of poor coupling efficiency. Use the following steps to diagnose and resolve the issue.
Step 1: Verify Reagent Quality and Handling
-
Moisture in Acetonitrile (B52724): Acetonitrile is the primary solvent used in RNA synthesis and must be anhydrous (<30 ppm water).
-
Phosphoramidite Integrity: Phosphoramidites are highly susceptible to hydrolysis and oxidation.
-
Activator Solution: The activator is crucial for the coupling reaction.
-
Action: Use a fresh solution of the appropriate activator at the recommended concentration. Ensure it is fully dissolved and free of particulates.
-
Step 2: Check Synthesizer Performance
-
Fluidics System: Leaks or blockages in the synthesizer's fluidics system can lead to incorrect reagent delivery.
-
Action: Perform a system check and ensure all lines are clear and connections are tight. Verify that the correct volumes of reagents are being delivered to the synthesis column.
-
-
Gas Pressure: Inadequate inert gas pressure can allow moisture to enter the system.
-
Action: Check the pressure of the argon or nitrogen supply and ensure it is within the manufacturer's recommended range.
-
Step 3: Optimize Synthesis Protocol
-
Coupling Time: Insufficient coupling time can lead to incomplete reactions, especially for sterically hindered RNA monomers.
-
Action: Increase the coupling time. Refer to the table below for recommended starting points for different phosphoramidite types.
-
-
Reagent Concentrations: Incorrect concentrations of phosphoramidites or activator can reduce efficiency.
-
Action: Verify the concentrations of your phosphoramidite and activator solutions.
-
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield
| Oligonucleotide Length | Average Coupling Efficiency: 98.5% (% FLP) | Average Coupling Efficiency: 99.0% (% FLP) | Average Coupling Efficiency: 99.5% (% FLP) |
| 20-mer | 74.5% | 82.6% | 90.8% |
| 50-mer | 46.9% | 60.5% | 77.9% |
| 100-mer | 21.9% | 36.6% | 60.6% |
Data is calculated based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)
Table 2: Recommended Reagent Concentrations and Coupling Times
| Phosphoramidite Type | 2'-O-Protecting Group | Recommended Activator | Activator Concentration (M) | Phosphoramidite Concentration (M) | Recommended Coupling Time (minutes) |
| Standard RNA | TBDMS | 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | 0.1 | 6[7][11] |
| Standard RNA | TBDMS | 5-Benzylthio-1H-tetrazole (BTT) | 0.25 - 0.3 | 0.1 | 3[11] |
| Fast Deprotecting RNA | TOM | 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | 0.1 | 6[12] |
| Fast Deprotecting RNA | TOM | 5-Benzylthio-1H-tetrazole (BTT) | 0.25 - 0.3 | 0.1 | 3[12] |
| UltraMild RNA | TBDMS | 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | 0.1 | 6[11] |
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content in Acetonitrile
This protocol provides a general guideline for determining the water content in acetonitrile using a volumetric Karl Fischer titrator.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (One-component or two-component system)
-
Anhydrous Methanol (or other suitable solvent)
-
Gastight syringe
-
Acetonitrile sample
Procedure:
-
System Preparation: Add the appropriate solvent to the titration vessel and pretitrate to dryness to eliminate any residual moisture in the cell.
-
Titer Determination: Accurately add a known amount of pure water or a water standard to the vessel and titrate with the Karl Fischer reagent to determine the titer (mg/mL).
-
Sample Analysis: a. Using a clean, dry, gastight syringe, draw a precise volume (e.g., 1-5 mL) of the acetonitrile sample. b. Inject the sample into the titration vessel. c. The titrator will automatically start the titration. d. The instrument will stop at the endpoint and calculate the water content, typically in ppm or percentage.
-
Cleaning: After analysis, drain the titration cell and rinse with anhydrous methanol.
For detailed instructions, always refer to the manufacturer's manual for your specific Karl Fischer titrator.[13][14][15][16][17]
Protocol 2: Quality Control of Phosphoramidites by ³¹P NMR
³¹P NMR is a powerful technique to assess the purity of phosphoramidites and detect the presence of oxidized phosphorus (P(V)) species, which are inactive in the coupling reaction.
Materials:
-
NMR Spectrometer
-
NMR tubes
-
Deuterated acetonitrile (CD₃CN)
-
Phosphoramidite sample
-
Internal standard (optional, e.g., triphenyl phosphate)
Procedure:
-
Sample Preparation: a. In a dry environment (e.g., a glove box), accurately weigh approximately 10-20 mg of the phosphoramidite into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated acetonitrile. c. If using an internal standard, add a known amount. d. Cap the NMR tube and mix until the sample is fully dissolved.
-
NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters include a 30° pulse and a relaxation delay of 5-10 seconds to ensure quantitative results.
-
Data Analysis: a. The phosphoramidite should appear as a sharp signal or a pair of diastereomeric signals around 148-150 ppm. b. Oxidized P(V) species will appear as broader signals at a different chemical shift, typically between -10 and 20 ppm. c. Integrate the peaks corresponding to the phosphoramidite and any P(V) impurities. d. Calculate the purity by dividing the integral of the phosphoramidite peak(s) by the total integral of all phosphorus-containing species. A purity of >98% is generally considered good.[1][6][18][19][20]
Protocol 3: HPLC Analysis of Crude Oligonucleotide
Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used to assess the purity of the crude oligonucleotide product after synthesis and deprotection.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase column suitable for oligonucleotide analysis (e.g., C18)
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Crude oligonucleotide sample, deprotected and desalted
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A or nuclease-free water to a concentration of approximately 0.1-0.5 OD₂₆₀/100 µL.
-
HPLC Method: a. Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%). b. Inject the sample (e.g., 20 µL). c. Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% B over 30 minutes. d. Monitor the absorbance at 260 nm.
-
Data Analysis: a. The full-length product (FLP) is typically the major, latest-eluting peak. b. Earlier eluting peaks correspond to shorter, "failure" sequences. c. The relative peak areas can be used to estimate the purity of the crude product. A large proportion of early-eluting peaks indicates significant issues with coupling efficiency during the synthesis.[9][21][22][23][24][25]
Visualizations
References
- 1. usp.org [usp.org]
- 2. patents.justia.com [patents.justia.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. quveon.com [quveon.com]
- 13. byjus.com [byjus.com]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. scribd.com [scribd.com]
- 17. mdpi.com [mdpi.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. researchgate.net [researchgate.net]
- 20. trilinkbiotech.com [trilinkbiotech.com]
- 21. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 22. lcms.labrulez.com [lcms.labrulez.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. blog.biosearchtech.com [blog.biosearchtech.com]
- 25. diva-portal.org [diva-portal.org]
Optimizing coupling times for DMT-2'O-Methyl-rC(tac) phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing coupling times and troubleshooting issues related to the use of DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key features of DMT-2'O-Methyl-rC(tac) phosphoramidite?
This compound is a specialized reagent for RNA synthesis with several key features:
-
2'-O-Methyl Modification: This modification provides enhanced stability to the resulting RNA oligonucleotide by protecting it from enzymatic degradation, which is particularly beneficial for therapeutic and in vivo applications.[1]
-
5'-DMT Group: The dimethoxytrityl (DMT) group protects the 5'-hydroxyl group during synthesis and allows for easy, colorimetric monitoring of coupling efficiency (trityl cation assay).[1] It also aids in the purification of the final oligonucleotide.
-
tac Protecting Group: The t-butylphenoxyacetyl (tac) group protects the exocyclic amine of cytidine.[2] It is designed for rapid and efficient deprotection under milder basic conditions compared to standard protecting groups like benzoyl (Bz).[3]
Q2: What is the recommended starting coupling time for this compound?
For 2'-O-Methyl RNA phosphoramidites, a longer coupling time than for standard DNA phosphoramidites is generally recommended due to potential steric hindrance from the 2'-O-methyl group. A good starting point for optimization is a coupling time of 3 to 5 minutes . Depending on the specific sequence and synthesis conditions, this time may need to be adjusted. For complex sequences or those known to have difficult couplings, extending the coupling time to 10-15 minutes may be necessary to achieve optimal efficiency.
Q3: How does the tac protecting group affect the synthesis process?
The primary advantage of the tac group is in the deprotection step, allowing for significantly faster and milder conditions, which is beneficial for sensitive modifications and dyes.[3] While it is designed to ensure efficient coupling, its direct impact on the coupling time itself is not extensively documented to be significantly different from other standard acyl protecting groups. However, its lability means that careful handling and appropriate capping solutions are important to prevent premature removal. The use of a "Fast Deprotection CAP A" solution is sometimes recommended when using tac-protected amidites.[3]
Q4: Can I use standard DNA synthesis activators and reagents with this phosphoramidite?
Yes, this compound is compatible with standard activators used in oligonucleotide synthesis, such as 5-ethylthiotetrazole (ETT) and 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole (Activator 42). The choice of activator can influence the kinetics of the coupling reaction, with stronger activators potentially reducing the required coupling time.[] All other standard reagents, such as capping, oxidation, and deblocking solutions, are also compatible, though ensuring anhydrous conditions is critical for optimal performance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Sub-optimal Coupling Time: The coupling time may be too short for the 2'-O-Methyl modified base. 2. Moisture Contamination: Water in the acetonitrile (B52724) (ACN) or other reagents will react with the activated phosphoramidite, reducing coupling efficiency. 3. Degraded Phosphoramidite: Improper storage or prolonged exposure to air can lead to degradation. 4. Inefficient Activation: The activator may be degraded or at an incorrect concentration. 5. Sequence-Dependent Issues: Steric hindrance from bulky neighboring bases or secondary structure formation can impede coupling.[] | 1. Optimize Coupling Time: Perform a coupling time study (see experimental protocol below). Increase the coupling time in increments (e.g., from 3 to 5, 7, and 10 minutes) and monitor the trityl cation release. 2. Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous ACN (<30 ppm water). Store all reagents under an inert atmosphere (argon or nitrogen). 3. Use Fresh Reagent: Dissolve the phosphoramidite just prior to use. Store solid phosphoramidite at -20°C under an inert atmosphere.[6] 4. Prepare Fresh Activator Solution: Ensure the activator is fully dissolved and has not precipitated. 5. Modify Synthesis Protocol: For difficult sequences, consider using a stronger activator or a modified synthesis cycle with extended coupling times specifically for the problematic steps. |
| N-1 Deletion Products | 1. Incomplete Coupling: This is the most common cause, leading to a failure to add the current base. 2. Inefficient Capping: Unreacted 5'-OH groups are not properly capped and can react in subsequent cycles. | 1. Address Low Coupling Efficiency: Refer to the solutions above. 2. Check Capping Reagents: Ensure that Cap Mix A (acetic anhydride) and Cap Mix B (N-methylimidazole) are fresh and active. For tac-protected amidites, consider using a "Fast Deprotection CAP A" solution if recommended by the manufacturer.[3] |
| Side Reactions/Modified Oligonucleotides | 1. Premature Removal of Tac Group: Although generally stable during the synthesis cycle, certain conditions could lead to premature deprotection. 2. Phosphoramidite Degradation Products: Degraded amidite can lead to unwanted side products. | 1. Verify Reagent Compatibility: Ensure that the capping and other reagents are compatible with the tac group. Avoid overly acidic conditions during detritylation. 2. Use Freshly Prepared Phosphoramidite: Dissolve the amidite in anhydrous acetonitrile immediately before placing it on the synthesizer. |
| Incomplete Deprotection | 1. Insufficient Deprotection Time/Temperature: The conditions may not be sufficient to fully remove all protecting groups. 2. Incorrect Deprotection Reagent: The chosen deprotection solution may not be optimal for the tac group. | 1. Follow Recommended Deprotection Protocol: For tac-protected oligonucleotides, a common deprotection method is treatment with a mixture of ammonia (B1221849) and methylamine (B109427) (AMA), which is very rapid.[3] Alternatively, concentrated ammonia can be used, with deprotection being complete in as little as 15 minutes at 55°C or two hours at room temperature.[3] 2. Ensure Compatibility: Confirm that the deprotection conditions are suitable for all modifications present in the oligonucleotide. |
Data Presentation
Table 1: Example Coupling Efficiency of this compound vs. Coupling Time
The following table presents hypothetical data from a coupling time optimization study. The efficiency is measured by trityl cation analysis after the coupling step.
| Coupling Time (seconds) | Coupling Time (minutes) | Average Coupling Efficiency (%) |
| 60 | 1.0 | 96.5 |
| 120 | 2.0 | 98.2 |
| 180 | 3.0 | 99.1 |
| 300 | 5.0 | 99.5 |
| 420 | 7.0 | 99.6 |
| 600 | 10.0 | 99.6 |
Note: This data is illustrative. Actual results may vary based on the synthesizer, reagents, sequence, and scale.
Table 2: Comparison of Deprotection Conditions for Tac vs. Standard Protecting Groups
| Protecting Group | Deprotection Reagent | Temperature | Time |
| dC(tac) | AMA (Ammonia/Methylamine) | 65°C | 10 minutes |
| dC(tac) | Concentrated Ammonia | 55°C | 15 minutes |
| dC(tac) | Concentrated Ammonia | Room Temp. | 2 hours |
| dC(bz) | Concentrated Ammonia | 55°C | 8-16 hours |
Experimental Protocols
Protocol 1: Optimization of Coupling Time for this compound
Objective: To determine the optimal coupling time for this compound to achieve >99% stepwise coupling efficiency.
Materials:
-
DNA/RNA Synthesizer
-
Controlled Pore Glass (CPG) solid support (e.g., with a standard dT base)
-
This compound (0.1 M in anhydrous acetonitrile)
-
Standard DNA/RNA synthesis reagents (Deblocking, Capping, Oxidation solutions)
-
Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)
-
Anhydrous acetonitrile
Methodology:
-
Synthesizer Setup: Program the synthesizer to perform a series of short syntheses (e.g., T-C-T) on the dT-CPG support.
-
Variable Coupling Time: Create several different synthesis protocols where the only variable is the coupling time for the this compound. Suggested time points: 60, 120, 180, 300, 420, and 600 seconds.
-
Synthesis Cycles: a. Deblocking: Perform the initial detritylation of the dT-CPG support. Collect and measure the absorbance of the trityl cation solution to establish a baseline for 100% coupling. b. Coupling: Introduce the this compound and activator for the specified coupling time. c. Capping and Oxidation: Perform the standard capping and oxidation steps. d. Deblocking (for measurement): Perform the detritylation of the newly added 2'-O-Methyl-rC(tac) nucleotide. Collect the trityl cation solution. e. Final Coupling: Add a final dT phosphoramidite using a standard, known optimal coupling time (e.g., 30 seconds for DNA) to complete the short sequence.
-
Data Collection: a. Measure the absorbance of the collected trityl cation solution from step 3d at 498 nm. b. Calculate the stepwise coupling efficiency by comparing the absorbance from the 2'-O-Methyl-rC(tac) coupling to the baseline absorbance from the initial CPG detritylation. c. Repeat the synthesis for each time point to ensure reproducibility.
-
Analysis: Plot the average coupling efficiency against the coupling time to determine the minimum time required to reach a plateau of maximum efficiency (>99%).
Visualizations
References
Technical Support Center: Preventing Phosphoramidite Degradation During Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to phosphoramidite (B1245037) degradation during oligonucleotide synthesis. Our goal is to equip you with the knowledge to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphoramidite degradation?
A1: Phosphoramidites are highly reactive molecules and their degradation is primarily caused by three main factors:
-
Moisture: Phosphoramidites are extremely sensitive to water. Even trace amounts of moisture in solvents (like acetonitrile), reagents, or on the synthesis instrument's fluid lines can lead to hydrolysis of the phosphoramidite, rendering it inactive for coupling.[1][2]
-
Oxidation: The phosphorus (III) center in a phosphoramidite is susceptible to oxidation to a phosphorus (V) species, which is inactive in the coupling reaction. This can be caused by exposure to air or oxidizing impurities in the reagents.[3]
-
Acidic Conditions: Phosphoramidites are unstable in acidic environments. Premature exposure to acidic conditions, such as those used for detritylation in the subsequent synthesis cycle, can lead to degradation. The choice of a highly acidic activator can also contribute to this issue.[][5]
Q2: How should phosphoramidites be stored to maximize their shelf-life?
A2: Proper storage is critical for maintaining phosphoramidite quality.
-
Solid Form: As a dry powder, phosphoramidites are relatively stable and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2 to 8°C.[] When stored correctly, they can be stable for several months.
-
In Solution: Once dissolved in an anhydrous solvent like acetonitrile (B52724), the stability of phosphoramidites decreases significantly. Solutions should be freshly prepared for each synthesis run if possible. If stored, they should be kept in a sealed vial with a septum under an inert atmosphere on the synthesizer for no more than 2-3 days.[] For longer-term storage in solution, it is recommended to store them at -20°C.[1]
Q3: What is the acceptable level of water in the acetonitrile used for synthesis?
A3: To ensure high coupling efficiency, the water content in acetonitrile should be kept to an absolute minimum. The recommended level is below 30 parts per million (ppm), with ideal conditions being less than 10 ppm. Using molecular sieves in the solvent reservoirs can help to maintain low water levels.
Q4: How do different phosphoramidites compare in terms of stability?
A4: There is a known order of stability for the standard deoxyribonucleoside phosphoramidites in solution. Generally, dG phosphoramidite is the least stable and most prone to degradation, followed by dA, with dC and T being the most stable.[2][6][7] This is important to consider when planning long synthesis runs or when troubleshooting low coupling efficiencies for specific sequences.
Q5: Can the choice of activator affect phosphoramidite stability?
A5: Yes, the activator plays a crucial role. While a more reactive activator can lead to faster coupling times, highly acidic activators can also cause premature detritylation of the 5'-DMT group on the phosphoramidite in solution, leading to the formation of dimers (n+1 species).[5] It is important to choose an activator that provides a good balance between reaction speed and the stability of the phosphoramidite. Common activators include Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI).[][5]
Troubleshooting Guides
Issue: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the final oligonucleotide.
-
High percentage of n-1 shortmers observed in the crude product analysis (e.g., by HPLC or mass spectrometry).
| Possible Cause | Troubleshooting Step | Recommended Action |
| Moisture Contamination | 1. Check water content of acetonitrile. | Use fresh, anhydrous acetonitrile with a water content of <10-30 ppm. |
| 2. Inspect synthesizer lines and bottles. | Purge lines thoroughly with dry inert gas (argon or helium). Ensure all reagent bottles are dry and properly sealed. | |
| 3. Evaluate phosphoramidite and activator solutions. | Add molecular sieves to the phosphoramidite and activator vials on the synthesizer to scavenge residual moisture. | |
| Degraded Phosphoramidite | 1. Assess age and storage of solid phosphoramidite. | Use fresh phosphoramidite from a recently opened bottle that has been stored under recommended conditions. |
| 2. Evaluate age of phosphoramidite solution. | Prepare fresh phosphoramidite solutions before each synthesis, especially for long oligonucleotides. Do not use solutions that have been on the synthesizer for more than 2-3 days. | |
| 3. Check for signs of degradation (e.g., discoloration). | Discard any phosphoramidite that appears discolored or has been improperly stored. | |
| Suboptimal Activator | 1. Review activator type and concentration. | Ensure the correct activator and concentration are being used for the specific phosphoramidites and synthesizer. For sterically hindered phosphoramidites, a more potent activator might be necessary. |
| 2. Check activator solution for precipitation. | If the activator has precipitated out of solution, gently warm the bottle to redissolve it. Ensure complete dissolution before use. | |
| Instrumental Issues | 1. Verify reagent delivery. | Perform a flow test to ensure that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column. |
| 2. Check for leaks in the fluidics system. | Inspect all connections for any signs of leaks, which could introduce air and moisture. |
Data Presentation
Table 1: Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile
This table summarizes the degradation of standard phosphoramidites dissolved in acetonitrile and stored under an inert gas atmosphere for five weeks.
| Phosphoramidite | Purity Reduction after 5 Weeks |
| T (Thymidine) | 2% |
| dC (Deoxycytidine) | 2% |
| dA (Deoxyadenosine) | 6% |
| dG (Deoxyguanosine) | 39% |
Data sourced from a study analyzing phosphoramidite impurity profiles by HPLC-MS.[6][7]
Experimental Protocols
Protocol 1: HPLC Analysis of Phosphoramidite Purity
This protocol outlines a standard reversed-phase HPLC method for assessing the purity of phosphoramidites.
1. Materials and Reagents:
-
Phosphoramidite sample
-
Anhydrous acetonitrile (ACN), HPLC grade
-
Triethylamine (TEA)
-
Triethylammonium acetate (B1210297) (TEAA) buffer, 0.1 M, pH 7.0
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[8]
2. Sample Preparation:
-
Prepare a diluent of anhydrous acetonitrile containing 0.01% (v/v) TEA.
-
Accurately weigh and dissolve the phosphoramidite sample in the diluent to a final concentration of approximately 1.0 mg/mL.[8]
-
Prepare fresh and use immediately to minimize degradation.
3. HPLC Method:
-
Mobile Phase A: 0.1 M TEAA in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient:
-
Start with a suitable initial percentage of Mobile Phase B.
-
Run a linear gradient to a high percentage of Mobile Phase B to elute the phosphoramidite and any impurities.
-
Re-equilibrate the column at the initial conditions before the next injection.
-
4. Data Analysis:
-
The phosphoramidite should elute as two peaks, representing the two diastereomers at the chiral phosphorus center.[8]
-
Integrate the areas of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the two main peaks relative to the total area of all peaks.
-
Oxidized phosphoramidites (P(V) species) will typically elute earlier than the corresponding P(III) phosphoramidites.
Protocol 2: ³¹P NMR Spectroscopy for Phosphoramidite Purity Assessment
This protocol provides a general procedure for determining the purity of phosphoramidites using ³¹P NMR.
1. Materials and Reagents:
-
Phosphoramidite sample
-
Deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer
2. Sample Preparation:
-
Dissolve approximately 10-20 mg of the phosphoramidite sample in 0.5-0.7 mL of deuterated solvent in an NMR tube.
-
Ensure the solvent is anhydrous to prevent hydrolysis during the experiment.
-
Cap the NMR tube and mix gently until the sample is fully dissolved.
3. NMR Data Acquisition:
-
Spectrometer Frequency: e.g., 202 MHz[8]
-
Pulse Program: A standard proton-decoupled phosphorus pulse sequence (e.g., zgig).[8]
-
Number of Scans: 1024 scans are typically sufficient to obtain a good signal-to-noise ratio.[8]
-
Acquisition Time: ~1.5 seconds[8]
-
Relaxation Delay: ~2.0 seconds[8]
-
Referencing: Use an external standard of 85% H₃PO₄.
4. Data Analysis:
-
The pure phosphoramidite (P(III) species) will appear as two distinct peaks around 140-155 ppm, corresponding to the two diastereomers.[9]
-
Oxidized phosphoramidites (P(V) impurities) will typically resonate in the region of -25 to 99 ppm.[8]
-
Other P(III) impurities may appear between 100 to 169 ppm, excluding the main product peaks.[8]
-
Integrate the respective regions to determine the percentage of impurities.
Mandatory Visualizations
Caption: Primary degradation pathways of phosphoramidites.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Preventative maintenance schedule for oligonucleotide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Technical Support Center: DMT-2'O-Methyl-rC(tac) Phosphoramidite
Welcome to the technical support center for DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and troubleshooting potential issues during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using DMT-2'O-Methyl-rC(tac) phosphoramidite?
A1: This phosphoramidite offers two key advantages. The 2'-O-Methyl modification provides enhanced stability of the resulting oligonucleotide against nuclease degradation and increases the thermal stability (melting temperature, Tm) of the duplexes it forms with complementary RNA strands. The tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base allows for ultra-fast and clean deprotection, minimizing side reactions and simplifying the overall workflow.[1][2]
Q2: What are the recommended storage conditions for this phosphoramidite?
A2: To prevent degradation, solid this compound should be stored at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen).[3] Solutions in anhydrous acetonitrile (B52724) can be kept on the synthesizer for short periods, but for longer-term storage, it is recommended to store them at -20°C.[4]
Q3: What are the most common side reactions to be aware of during oligonucleotide synthesis with this phosphoramidite?
A3: While DMT-2'O-Methyl-rC(tac) is designed for high efficiency, general side reactions common to phosphoramidite chemistry can still occur. These include:
-
Hydrolysis: Reaction with water, leading to the formation of an inactive H-phosphonate. This is a primary degradation pathway for all phosphoramidites.[5]
-
Oxidation: The P(III) center can be oxidized to P(V), rendering the phosphoramidite inactive for coupling.
-
Depurination: Loss of purine (B94841) bases (A or G) can occur under acidic conditions, particularly during the detritylation step.
-
N+1 additions: If the activator is too acidic, it can cause premature removal of the 5'-DMT group from the phosphoramidite in solution, leading to the incorporation of an extra nucleotide.[6]
Q4: Is the tac protecting group prone to any specific side reactions?
A4: The tac group is designed to be highly labile under basic conditions, which allows for rapid removal. When using mixed-base deprotection reagents like AMA (Ammonium Hydroxide/Methylamine), it is crucial to ensure that any other cytidine monomers in the sequence are protected with an acetyl (Ac) group. If a benzoyl (Bz) protected cytidine is used, the methylamine (B109427) in the AMA reagent can cause a transamination side reaction, leading to the formation of N4-methyl-dC.[6] The use of tac-protected cytidine is reported to eliminate this transamination side reaction.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and deprotection of oligonucleotides containing 2'-O-Methyl-rC(tac).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Moisture in reagents or on the synthesizer: Water reacts with the activated phosphoramidite, reducing the amount available for coupling.[2] 2. Degraded phosphoramidite: Improper storage or prolonged exposure to air can lead to hydrolysis or oxidation. 3. Inefficient activator: The choice and concentration of the activator can impact coupling kinetics.[8] 4. Secondary structure formation: G-rich sequences can form secondary structures that hinder the coupling reaction. | 1. Use anhydrous acetonitrile and ensure all reagents and synthesizer lines are dry. Handle phosphoramidites under an inert atmosphere. 2. Use fresh, high-purity phosphoramidite. Verify purity using ³¹P NMR if degradation is suspected. 3. Consider using a more effective activator like DCI (4,5-dicyanoimidazole), which has been shown to reduce coupling times for 2'-O-Methyl phosphoramidites.[8] 4. For problematic sequences, extend the coupling time or use modified phosphoramidites designed to disrupt secondary structures. |
| Unexpected Peaks in HPLC/MS Analysis | 1. Incomplete deprotection of the tac group: This will result in a peak with a higher mass-to-charge ratio corresponding to the full-length oligonucleotide plus the mass of the tac group. 2. Transamination: If AMA deprotection was used with Bz-protected cytidine in the sequence, a peak corresponding to the mass of the oligonucleotide with an N4-methyl-cytidine modification may be observed.[6] 3. Cyanoethyl adducts: Acrylonitrile, a byproduct of cyanoethyl group removal during deprotection, can react with nucleobases (especially thymine) to form adducts, resulting in a mass increase of +53 Da.[9] | 1. Ensure complete deprotection by adhering to the recommended conditions (e.g., AMA for 10 minutes at 65°C or concentrated ammonia (B1221849) for 15 minutes at 55°C).[2][7] 2. When using AMA, ensure all other cytidine monomers are acetyl (Ac) protected.[6] 3. To minimize cyanoethyl adducts, consider a two-step deprotection where the cyanoethyl groups are removed first with a non-nucleophilic base like DBU, followed by cleavage and base deprotection. |
| Truncated Sequences (n-1) | 1. Low coupling efficiency: Any of the causes listed above for low coupling efficiency will lead to a higher proportion of truncated sequences. 2. Inefficient capping: Failure to cap unreacted 5'-hydroxyl groups will allow them to react in subsequent cycles, leading to deletion sequences. | 1. Address the root cause of the low coupling efficiency as described above. 2. Ensure that the capping reagents are fresh and that the capping step is optimized. |
Quantitative Data Summary
The following table summarizes typical performance data for 2'-O-Methyl phosphoramidites. Note that specific results may vary depending on the sequence, synthesis scale, and instrumentation.
| Parameter | Typical Value | Notes |
| Purity (as a solid) | ≥95% (typically >96%) | Purity of the phosphoramidite powder is critical for successful synthesis.[3] |
| Coupling Efficiency | >98% per step | Can be influenced by the activator, coupling time, and sequence context.[10] |
| Deprotection Time (tac group) | 10 minutes at 65°C (AMA) 15 minutes at 55°C (conc. NH₄OH) | The tac group is designed for rapid deprotection under basic conditions.[2][7] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle
This protocol outlines a typical coupling cycle for incorporating this compound on an automated DNA/RNA synthesizer.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. A Brief Overview of HPLC-MS Analysis of Alkyl Methylphosphonic Acid Degradation Products of Nerve Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microsynth.ch [microsynth.ch]
- 5. glenresearch.com [glenresearch.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Maximizing Yield of Full-length RNA Oligonucleotides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in synthesizing and purifying full-length RNA oligonucleotides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Transcription (IVT) Issues
1. Why is my in vitro transcription (IVT) reaction yielding no or very little RNA?
Several factors can lead to a complete failure or significantly low yield in an IVT reaction. The most common culprits are related to the DNA template quality and the presence of inhibitors.
-
Poor DNA Template Quality: The quality of the DNA template is paramount for a successful IVT reaction. Contaminants such as residual ethanol (B145695), salts, or proteins from the DNA purification process can inhibit RNA polymerase.[1] Damaged or nicked DNA templates can also lead to truncated RNA transcripts and reduced overall yield.[2]
-
Troubleshooting:
-
Purify the DNA template: Ethanol precipitate and resuspend the DNA template to remove contaminants.[1] For critical applications, consider advanced purification methods for the linearized plasmid DNA, as impurities can serve as alternative templates for T7 RNA polymerase, leading to dsRNA by-products.[3]
-
Verify template integrity: Run the linearized DNA template on an agarose (B213101) gel to confirm its size and integrity. The presence of smears or multiple bands can indicate degradation or incomplete linearization.[2]
-
Check for correct linearization: Ensure that the restriction enzyme used for linearization does not cut within the desired RNA sequence.[1]
-
-
-
Enzyme Inhibitors: Contaminants in the DNA template or other reaction components can inhibit T7 RNA polymerase.
-
Troubleshooting:
-
Add DTT: Including 5mM DTT (final concentration) in the transcription reaction can help improve RNA yield by maintaining a reducing environment.[4]
-
-
-
Incorrect DNA Concentration: The concentration of the DNA template needs to be optimal for the reaction.
-
Troubleshooting:
-
Quantify the template accurately: Use a reliable method to determine the DNA concentration.
-
-
2. My IVT reaction produces RNA, but it's mostly short, truncated products, not the full-length transcript. What's causing this?
Premature termination of transcription is a common issue that results in an abundance of shorter RNA fragments instead of the desired full-length product.
-
Premature Termination Sequences: The DNA template itself might contain sequences that signal early termination by the RNA polymerase.[1]
-
Troubleshooting:
-
Subclone the template: If cryptic termination sites are suspected, subcloning the template into a different vector with a different RNA polymerase promoter might resolve the issue.[1]
-
-
-
Suboptimal Reaction Conditions: The concentration of nucleotides and the presence of secondary structures in the template can lead to premature termination.
-
Troubleshooting:
-
Increase NTP concentration: Low nucleotide concentrations can limit the reaction. Ensure the concentration of each NTP is at least 12µM; increasing it to 20–50µM can sometimes help.[1]
-
Address GC-rich templates: For templates with high GC content, which can form stable secondary structures, optimizing reaction conditions is crucial.
-
-
-
RNA Degradation: The newly synthesized RNA might be degrading during the reaction.
Below is a workflow diagram illustrating the troubleshooting process for low-yield IVT reactions.
Caption: Troubleshooting workflow for low-yield in vitro transcription.
RNA Purification Challenges
3. I have a successful IVT reaction, but I'm losing a significant amount of my full-length RNA during purification. How can I improve my recovery?
The choice of purification method significantly impacts the final yield and purity of the full-length RNA oligonucleotide. Each method has its advantages and disadvantages.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution and can achieve >95% purity of the full-length product. However, the extraction process from the gel can be complex and time-consuming, often leading to lower yields.[8] For larger RNAs (>600 nucleotides), extraction from denaturing PAGE can be particularly difficult.[9]
-
Troubleshooting:
-
Optimize elution: Ensure complete elution of the RNA from the gel slice by using an appropriate elution buffer and sufficient incubation time.[9]
-
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for obtaining high-purity RNA, especially for therapeutic applications.[10][11] Ion-pair reversed-phase HPLC can achieve >99% purity with a yield of >56%.[10][11] However, HPLC is not ideal for purifying oligonucleotides longer than 50 bases due to decreased resolution with increasing length.[12]
-
Size-Exclusion Chromatography (SEC): SEC is a gentle method that separates molecules based on size and can yield >99% pure RNA.[14] It avoids the use of denaturants, which is beneficial for larger RNAs, and eliminates acrylamide (B121943) contaminants found in PAGE-purified samples.[14]
-
Spin Column/Cartridge Purification: This method is quick and convenient but may result in lower purity compared to PAGE or HPLC.[15] Overloading the column is a common cause of low yield.[16]
-
Troubleshooting:
-
Do not overload the column: Adhere to the manufacturer's recommendations for the sample input amount. If the lysate is viscous, dilute it to improve binding and recovery.[16]
-
-
The following table summarizes the performance of different RNA purification methods.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Denaturing PAGE | >95% | Lower | High resolution, suitable for various lengths.[8] | Complex, time-consuming, potential for low recovery.[8] |
| HPLC | >99%[10][11] | >56%[10][11] | High purity, suitable for modified oligos.[12] | Length limitations (typically <50 bases).[12] |
| Size-Exclusion Chromatography | >99%[14] | High | Gentle, no denaturation, removes small contaminants.[14] | May not resolve species of similar size. |
| Spin Column/Cartridge | Variable | >80% (cartridge)[8] | Fast, convenient.[15] | Potential for lower purity, risk of overloading.[16] |
Here is a diagram illustrating the decision-making process for choosing an RNA purification method.
Caption: Decision tree for selecting an appropriate RNA purification method.
Downstream Application Issues
4. My purified full-length RNA is not performing well in downstream applications like reverse transcription (RT). What could be the problem?
Even high-quality, full-length RNA can fail in downstream applications if not handled and used correctly.
-
RNA Degradation: Purified RNA is highly susceptible to degradation by RNases.
-
Inhibitors Carried Over from Purification: Residual contaminants from the purification process can inhibit enzymes in downstream applications.
-
Troubleshooting:
-
Desalting: Ensure that the purified RNA is properly desalted, especially after HPLC purification with buffers containing salts like triethylammonium (B8662869) acetate (B1210297) (TEAA).[17]
-
-
-
Suboptimal Reverse Transcription: The efficiency of reverse transcription can be affected by the choice of primers and the integrity of the RNA.
Experimental Protocols
Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification of RNA
This protocol is adapted for the purification of in vitro transcribed RNA.[9]
-
Prepare the Gel: Prepare a denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea) in 1x TBE buffer.
-
Prepare the Sample: Resuspend the RNA sample in formamide (B127407) gel-loading buffer. Heat the sample at 95°C for 1 minute and then place it on ice.
-
Run the Gel: Load the sample onto the gel and run the electrophoresis until the desired separation is achieved.
-
Visualize the RNA: If the RNA is not radiolabeled, visualize the bands by UV shadowing.
-
Excise the Band: Carefully excise the gel slice containing the full-length RNA band.
-
Elute the RNA: Place the gel slices in a microcentrifuge tube with gel elution buffer. Freeze the tube on dry ice for 15 minutes, then thaw and incubate to allow the RNA to diffuse out of the gel.
-
Recover the RNA: Precipitate the eluted RNA with ethanol. Wash the RNA pellet with 70% ethanol and resuspend it in RNase-free water.
Protocol 2: Ion-Pair Reversed-Phase HPLC Purification of RNA Oligonucleotides
This is a general protocol for the purification of synthetic RNA oligonucleotides.[10]
-
Prepare Mobile Phases:
-
Mobile Phase A: Prepare an aqueous buffer containing an ion-pairing agent (e.g., hexylamine) and an acid (e.g., acetic acid), with the pH adjusted to 7.
-
Mobile Phase B: Prepare mobile phase A with the addition of an organic solvent like acetonitrile.
-
-
Prepare the Sample: Dissolve the crude, desalted RNA oligonucleotide in mobile phase A.
-
Set up the HPLC: Use a preparative HPLC system with a suitable reversed-phase column (e.g., Agilent PLRP-S).
-
Run the Gradient: Inject the sample and run a gradient of increasing mobile phase B to elute the RNA. The full-length product will elute based on its hydrophobicity.
-
Fraction Collection: Collect fractions as the peaks elute.
-
Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry) and pool the fractions containing the pure full-length product.
-
Desalting: Desalt the pooled fractions to remove the HPLC buffer components.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. What Do We (Really) Know About DNA Quality For In Vitro Transcription [advancingrna.com]
- 3. Frontiers | Purification of linearized template plasmid DNA decreases double-stranded RNA formation during IVT reaction [frontiersin.org]
- 4. neb.com [neb.com]
- 5. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 6. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Purification of Single-Stranded RNA Oligonucleotides | Separation Science [sepscience.com]
- 12. labcluster.com [labcluster.com]
- 13. Gulf Bio Analytical [gulfbioanalytical.com]
- 14. Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Maximize Your RNA Yield | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Removal of truncated sequences in modified RNA synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of modified RNA, with a specific focus on the removal of truncated sequences.
Troubleshooting Guide
Problem: My in vitro transcription reaction is producing a significant amount of truncated RNA sequences.
This is a common issue that can arise from several factors during the transcription process. Below is a step-by-step guide to help you identify and resolve the source of the problem.
Step 1: Analyze the Quality of Your DNA Template
Poor quality or incorrectly prepared DNA templates are a primary cause of premature transcription termination.
-
Is your plasmid template completely linearized?
-
How to check: Run a small aliquot of your linearized plasmid on an agarose (B213101) gel alongside the uncut plasmid. A single, sharp band at the expected size indicates complete linearization. Multiple bands or a smear may indicate incomplete digestion or degradation.
-
Solution: If linearization is incomplete, optimize the restriction digest by increasing the enzyme concentration or incubation time. Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation to remove the restriction enzyme and buffer components.[1]
-
-
Is your DNA template free of contaminants?
-
How to check: Measure the A260/A280 and A260/A230 ratios of your DNA template using a spectrophotometer. The ideal A260/A280 ratio is ~1.8. A lower ratio may indicate protein contamination, while a A260/A230 ratio below 2.0 could suggest salt or organic solvent contamination.
-
Solution: Repurify your DNA template. Ethanol precipitation can help remove salt contaminants.[2]
-
Step 2: Evaluate Your In Vitro Transcription Reaction Conditions
Suboptimal reaction conditions can lead to the formation of truncated products.
-
Are the nucleotide concentrations appropriate?
-
Rationale: Low concentrations of one or more NTPs can cause the RNA polymerase to stall and terminate transcription prematurely.[1]
-
Solution: Ensure that the final concentration of each NTP is sufficient. For problematic templates, consider increasing the NTP concentration.
-
-
Is the template GC-rich?
-
Rationale: High GC content can lead to stable secondary structures in the DNA template that impede polymerase progression.
-
Solution: Try lowering the incubation temperature of the transcription reaction (e.g., from 37°C to 30°C) to help destabilize these secondary structures.[1]
-
Step 3: Consider the Possibility of RNase Contamination
RNases are ubiquitous and can rapidly degrade your newly synthesized RNA, resulting in truncated fragments.
-
How to prevent: Use certified RNase-free water, reagents, and labware. Wear gloves and change them frequently. Use a dedicated set of pipettes for RNA work. Including an RNase inhibitor in your transcription reaction can also provide protection.[3][4]
Below is a logical workflow to guide your troubleshooting process:
Frequently Asked Questions (FAQs)
Q1: What are truncated RNA sequences and why are they a problem?
Truncated RNA sequences, also known as abortive or incomplete transcripts, are RNA molecules that are shorter than the intended full-length product.[5] They arise from the premature dissociation of the RNA polymerase from the DNA template during in vitro transcription. These truncated species can be problematic for several reasons:
-
Reduced translational efficiency: Truncated mRNAs may lack the complete coding sequence, leading to the production of non-functional, truncated proteins or no protein at all.[6][7]
-
Immunogenicity: The presence of impurities, including double-stranded RNA and other aberrant RNA forms, can trigger an innate immune response, which is undesirable for therapeutic applications.[8]
-
Difficulty in quantification: The presence of truncated products can interfere with the accurate quantification of the full-length RNA.
Q2: What methods can I use to remove truncated RNA sequences?
Several purification methods can be employed to separate full-length RNA from truncated species. The choice of method depends on the size of the RNA, the required purity, and the scale of the preparation.
| Purification Method | Principle | Best For | Advantages | Disadvantages |
| Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | Size-based separation in a denaturing gel matrix. | High-purity applications requiring single-nucleotide resolution. | High resolution, can separate molecules differing by a single nucleotide.[9] | Low throughput, potential for acrylamide (B121943) contamination.[10] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on size (Size Exclusion Chromatography - SEC) or hydrophobicity (Reverse-Phase - RP). | Large-scale purification and analysis of mRNA. | High throughput, scalable, and can remove various impurities.[5][11] SEC is effective for removing degraded or aborted RNA.[5] | Requires specialized equipment. |
| Oligo(dT) Affinity Chromatography | Hybridization of the poly(A) tail of mRNA to oligo(dT) ligands on a solid support (e.g., beads or monoliths). | Purification of polyadenylated mRNA from in vitro transcription reactions. | Specific for poly(A)-containing mRNA, removes DNA, NTPs, and enzymes.[12][13] | Does not remove truncated transcripts that contain a poly(A) tail.[12] |
| Lithium Chloride (LiCl) Precipitation | Selective precipitation of RNA, leaving behind DNA, proteins, and unincorporated nucleotides.[14] | Rapid recovery of RNA from in vitro transcription reactions. | Simple and fast method.[14] | Less effective for small RNAs (<300 nucleotides) and may not remove all DNA contamination.[15][16] |
Q3: Can you provide a general protocol for PAGE purification of RNA?
Denaturing PAGE is a high-resolution method for purifying RNA.
Detailed Methodology for PAGE Purification:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel containing urea. The percentage of acrylamide will depend on the size of the RNA to be purified.
-
Sample Preparation: Resuspend the RNA sample in a denaturing loading buffer containing formamide (B127407) and a tracking dye.
-
Denaturation: Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place it on ice.
-
Loading and Electrophoresis: Load the denatured sample onto the gel and run the electrophoresis at a constant power until the desired separation is achieved.
-
Visualization: Visualize the RNA bands using UV shadowing or a fluorescent dye like SYBR Green.[9]
-
Excision: Carefully excise the gel slice containing the full-length RNA band using a clean scalpel.
-
Elution: Elute the RNA from the gel slice by the "crush and soak" method, where the gel slice is crushed and incubated in an elution buffer.[17]
-
Purification: Remove the gel fragments by centrifugation and purify the RNA from the supernatant by ethanol precipitation.
Q4: How does HPLC work for RNA purification and what are the key parameters?
HPLC is a powerful technique for purifying RNA, particularly for larger scales. Two common modes are used:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. Larger molecules elute first, while smaller molecules, such as truncated RNAs, are retained longer in the column.[5]
-
Reverse-Phase (RP) HPLC: Separates molecules based on their hydrophobicity. This method is effective at separating species with different chemical modifications.[5]
References
- 1. go.zageno.com [go.zageno.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. 逆転写反応のトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. nacalai.com [nacalai.com]
- 6. Selective Translational Repression of Truncated Proteins from Frameshift Mutation-Derived mRNAs in Tumors | PLOS Biology [journals.plos.org]
- 7. Consensus CDS Project - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. RNA purification by preparative polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. biaseparations.com [biaseparations.com]
- 14. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 15. GeneLink [genelink.com]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Phosphoramidite Stability and Water Contamination
This guide provides troubleshooting advice and frequently asked questions regarding the impact of water contamination on phosphoramidite (B1245037) stability during oligonucleotide synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of water contamination on phosphoramidites?
Water hydrolyzes the phosphoramidite, rendering it inactive for the coupling reaction during oligonucleotide synthesis. This hydrolysis converts the reactive P(III) species into an unreactive H-phosphonate or other P(V) species, which cannot couple with the 5'-hydroxyl group of the growing oligonucleotide chain.
Q2: How does water contamination affect oligonucleotide synthesis?
The presence of moisture is a primary contributor to low coupling efficiency. Reduced coupling efficiency at each cycle leads to a significant decrease in the yield of the full-length oligonucleotide product, especially for longer sequences. It also results in a higher proportion of truncated sequences (n-1 shortmers), complicating the purification process.
Q3: Are all phosphoramidites equally sensitive to water?
No, the stability of phosphoramidites in the presence of water varies depending on the nucleobase. The 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is known to be particularly susceptible to hydrolysis. The degradation of dG phosphoramidites can also be autocatalytic, meaning the degradation products can accelerate the breakdown of remaining phosphoramidites.
Q4: What are the acceptable levels of water in reagents for oligonucleotide synthesis?
For optimal performance, it is critical to use anhydrous reagents, especially the acetonitrile (B52724) (ACN) used as the solvent for phosphoramidites and for washing steps. The recommended water content in ACN is typically below 15 parts per million (ppm). Using high-quality anhydrous ACN is critical for minimizing phosphoramidite degradation.
Q5: How can I detect water contamination in my reagents?
The most common and accurate method for determining water content in solvents and phosphoramidite solutions is Karl Fischer titration. For real-time monitoring of synthesis quality, a drop in the trityl cation signal during the detritylation step is a strong indicator of poor coupling efficiency, which can be caused by moisture.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common problem in oligonucleotide synthesis and is frequently linked to moisture. Below is a systematic approach to diagnose and resolve this issue.
Problem: A sudden or gradual drop in trityl signal, indicating poor coupling efficiency.
Step 1: Reagent and Solvent Evaluation
-
Check Acetonitrile (ACN): Ensure the ACN used for phosphoramidite dissolution and on the synthesizer is anhydrous (<15 ppm water). Consider using a fresh, sealed bottle of ACN or drying the solvent with molecular sieves.
-
Evaluate Phosphoramidites: Use fresh phosphoramidites. If they have been stored for a long time or potentially exposed to air, they may be degraded. Store phosphoramidites at -20°C under an inert atmosphere.
-
Assess Activator Solution: The activator is also sensitive to moisture. Ensure the activator solution is fresh and prepared with anhydrous ACN.
Step 2: Synthesizer and Fluidics Check
-
Inert Gas Supply: Ensure the argon or helium supply to the synthesizer is dry. An in-line drying filter is recommended.
-
Check for Leaks: Inspect all reagent lines, valves, and seals for any potential leaks that could introduce ambient moisture.
-
Reagent Delivery: Verify that the correct volumes of reagents are being delivered to the synthesis column. Blockages in the lines can restrict flow.
Step-by-Step Troubleshooting Workflow ```dot
Caption: Simplified mechanism of phosphoramidite hydrolysis by water.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To quantitatively measure the water content in acetonitrile or other synthesis reagents.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.
-
Solvent Preparation: Fill the titration vessel with a suitable anhydrous solvent (e.g., methanol (B129727) for volumetric titration or a specialized Karl Fischer solvent).
-
Titrant Standardization: Standardize the Karl Fischer reagent (titrant) using a certified water standard or disodium (B8443419) tartrate dihydrate.
-
Sample Analysis:
-
Inject a precisely known volume or weight of the sample (e.g., acetonitrile) into the titration vessel using a dry syringe.
-
The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument's software will calculate the water content, typically expressed in parts per million (ppm) or percentage.
-
-
Quality Control: Run a blank analysis to account for any ambient moisture that may have entered the system. Perform triplicate measurements for each sample to ensure accuracy.
Protocol 2: Analysis of Phosphoramidite Purity by RP-HPLC
Objective: To assess the purity of phosphoramidite raw materials and detect the presence of hydrolysis-related impurities.
Methodology:
-
Sample Preparation:
-
Prepare phosphoramidite stock solutions at 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA). * Further dilute to a working concentration of approximately 0.1 mg/mL in the same diluent. Prepare samples fresh before use to minimize degradation. 2. HPLC System and Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). * Mobile Phase A: 0.1M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0). * Mobile Phase B: Acetonitrile. * Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the phosphoramidite and any impurities.
-
Flow Rate: 1 mL/min. * Detection: UV detector at an appropriate wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
The main peak, often appearing as a doublet representing the two diastereomers, corresponds to the pure phosphoramidite. * Earlier eluting peaks may correspond to hydrolysis products or other impurities.
-
Calculate purity by taking the percentage of the total peak area corresponding to the main phosphoramidite peaks.
-
Quality Control Workflow for Phosphoramidites
Caption: A typical workflow for the quality control testing of incoming phosphoramidites.
Technical Support Center: Optimizing Deprotection of tac-Protected Cytidine
This guide provides troubleshooting advice and optimized protocols for the deprotection of tert-butylphenoxyacetyl (tac) protected cytidine (B196190) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the tac protecting group and why is it used for cytidine?
The tert-butylphenoxyacetyl (tac) group is a base-labile protecting group used for the exocyclic amine of cytidine during oligonucleotide synthesis. It is considered a "fast" deprotection group, allowing for milder and more rapid removal compared to standard protecting groups like benzoyl (Bz). This is particularly advantageous for the synthesis of oligonucleotides containing base-labile modifications or dyes.[1]
Q2: I'm observing incomplete deprotection of my tac-protected oligonucleotide. What are the possible causes and solutions?
Incomplete deprotection is a common issue that can lead to lower yields and purity of the final product.[2][3] Here are the primary causes and troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Suboptimal Deprotection Time/Temperature | The deprotection time may be insufficient. While tac is a fast-deprotecting group, complex or sterically hindered sequences might require longer incubation. Verify your protocol against the recommended conditions in the Experimental Protocols section below. For example, with concentrated ammonia (B1221849), complete deprotection can be achieved in as little as 15 minutes at 55°C or two hours at room temperature.[1] |
| Degraded Deprotection Reagent | The deprotection reagent, such as aqueous ammonia or methylamine (B109427) solutions, can degrade over time. Ensure you are using fresh, high-quality reagents. For instance, aqueous ammonia should be stored refrigerated in appropriate portions for short-term use to maintain its concentration.[4] |
| Reagent Incompatibility | Ensure that the deprotection conditions are compatible with all other components of your oligonucleotide, such as other protecting groups or modifications. The use of AMA (ammonium hydroxide (B78521)/methylamine) requires acetyl (Ac) protected dC to avoid base modification.[5] |
| Poor Resin Swelling | If the solid support is not properly swelled, reagents may not efficiently access all the peptide chains, leading to incomplete deprotection. Ensure adequate swelling of the resin in an appropriate solvent before initiating the deprotection step. |
Q3: I'm seeing unexpected side products after deprotection. What could be the cause?
Side reactions can occur, especially under harsh deprotection conditions.
| Potential Cause | Troubleshooting Action |
| Base Modification | Certain protecting group and deprotection reagent combinations can lead to side reactions. For example, using AMA with benzoyl-protected cytidine (Bz-dC) can cause base modification.[5] Using tac-protected cytidine helps to minimize this issue due to the faster and milder deprotection conditions required. |
| Transamination | The use of certain amine-based reagents can lead to transamination of the cytidine base. If you suspect this is occurring, consider alternative deprotection methods or ensure that the conditions are optimized to be as mild as possible. |
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes deprotection times for various protecting groups under different conditions. The tac group shows significantly faster removal compared to standard protecting groups.
| Protecting Group | Reagent | Temperature | Time for Complete Deprotection |
| dC(tac) | Conc. Ammonia | 55°C | 15 minutes |
| dC(tac) | Conc. Ammonia | Room Temp. | 2 hours |
| dC(tac) | AMA | 65°C | 10 minutes |
| dC(Bz) | Conc. Ammonia | 55°C | > 8 hours |
| dG(iBu) | AMA | 65°C | 5 minutes |
| dG(dmf) | Conc. Ammonia | 65°C | 1 hour |
Data compiled from multiple sources.[1][5][6][7]
Experimental Protocols
Protocol 1: Ultra-Fast Deprotection using AMA
This protocol is recommended for rapid deprotection of oligonucleotides containing tac-protected cytidine.
-
Cleavage from Support:
-
Prepare a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (28-33%) and 40% aqueous methylamine (AMA).[5]
-
Pass the AMA solution through the synthesis column for 5 minutes at room temperature to cleave the oligonucleotide from the solid support.
-
Collect the solution in a screw-cap vial.
-
-
Base Deprotection:
-
Heat the collected solution at 65°C for 10 minutes to remove the tac and other base-protecting groups.[1]
-
Cool the vial to room temperature.
-
-
Work-up:
-
Evaporate the solution to dryness.
-
Resuspend the oligonucleotide in an appropriate buffer for purification.
-
Protocol 2: Deprotection using Concentrated Ammonia
This protocol is a suitable alternative to AMA and is effective for tac-protected oligonucleotides.
-
Cleavage and Deprotection:
-
Add concentrated ammonium hydroxide (28-33%) to the synthesis column or vial containing the resin-bound oligonucleotide.
-
Incubate at 55°C for 15-30 minutes or at room temperature for 2 hours.[1]
-
-
Work-up:
-
Filter the solution to remove the resin.
-
Evaporate the ammonium hydroxide solution to dryness.
-
Resuspend the oligonucleotide in an appropriate buffer for purification.
-
Visualizations
Caption: Experimental workflow for oligonucleotide synthesis and deprotection.
Caption: Troubleshooting logic for incomplete deprotection.
References
- 1. Fast Deprotection [qualitysystems.com.tw]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting failed sequences in automated RNA synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during automated RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a failed RNA synthesis reaction?
A failed RNA synthesis reaction, characterized by extremely low or no yield of the target oligonucleotide, can stem from several factors. Key areas to investigate include the quality of reagents, the performance of the synthesizer, and the synthesis protocol itself. Specifically, degraded phosphoramidites due to moisture or oxidation, suboptimal activator concentration or degradation, and issues with the instrument's fluidics system are common culprits.[1] Problems with the solid support or the initial nucleotide attachment can also lead to complete synthesis failure.
Q2: How does coupling efficiency impact the final yield of my RNA oligonucleotide?
Coupling efficiency, the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite (B1245037) in each cycle, is critical to achieving a good yield of full-length RNA.[1] Even a small decrease in average coupling efficiency can dramatically reduce the theoretical yield of the desired product, especially for longer oligonucleotides. The impact of coupling efficiency on the theoretical yield of full-length product is summarized below.
| Average Coupling Efficiency (%) | Theoretical Yield of a 20-mer (%) | Theoretical Yield of a 50-mer (%) | Theoretical Yield of a 100-mer (%) |
| 99.5 | 90.5 | 77.9 | 60.6 |
| 99.0 | 82.6 | 61.0 | 36.6 |
| 98.5 | 75.4 | 47.6 | 18.2 |
| 98.0 | 68.7 | 36.4 | 13.3 |
| 95.0 | 35.8 | 7.7 | 0.6 |
Q3: What are the key quality control (QC) checks I should perform on my synthetic RNA?
To ensure the quality of your synthetic RNA, several analytical techniques should be employed. High-performance liquid chromatography (HPLC) is used to assess purity and identify truncated sequences.[1][2] Mass spectrometry (MS) confirms the molecular weight of the synthesized oligonucleotide, verifying its identity.[1][3] Denaturing polyacrylamide gel electrophoresis (PAGE) can also be used to visualize the full-length product and any shorter failure sequences.[4][5]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length RNA
Symptoms:
-
Low absorbance reading at 260 nm after cleavage and deprotection.
-
HPLC analysis shows a small peak for the full-length product and/or multiple early-eluting peaks corresponding to shorter sequences.
-
Mass spectrometry analysis shows low intensity for the expected mass and significant signals for truncated products.
Possible Causes and Solutions:
-
Low Coupling Efficiency:
-
Cause: Moisture in reagents (acetonitrile, phosphoramidites, activator), degraded phosphoramidites or activator, incorrect activator concentration, or synthesizer fluidics issues.[1][6]
-
Solution: Use fresh, anhydrous-grade acetonitrile (B52724).[6] Ensure phosphoramidite and activator solutions are fresh and properly prepared. Verify synthesizer reagent delivery and check for leaks or blockages. Monitor the trityl cation release during synthesis; a drop in signal indicates a coupling problem.[1]
-
-
Incomplete Deprotection:
-
Cause: Deprotection time is too short, the temperature is too low, or the deprotection reagent is old or of poor quality.
-
Solution: Follow the recommended deprotection protocols for the specific protecting groups used.[7][8] For stubborn protecting groups, consider extending the deprotection time or increasing the temperature. Use fresh deprotection reagents.
-
-
Inefficient Cleavage from Solid Support:
-
Cause: Incomplete reaction with the cleavage solution due to insufficient time or reagent volume.
-
Solution: Ensure the entire solid support is in contact with the cleavage solution for the recommended duration. For large-scale synthesis, ensure adequate mixing.
-
Below is a troubleshooting workflow for addressing low RNA yield:
Issue 2: Presence of Truncated Sequences (n-1, n-2, etc.)
Symptoms:
-
HPLC analysis shows significant peaks eluting before the main product peak.
-
Mass spectrometry reveals a series of masses corresponding to deletions of one or more nucleotides.
-
Denaturing PAGE shows multiple bands below the main product band.
Possible Causes and Solutions:
-
Inefficient Capping:
-
Cause: The capping step, which blocks unreacted 5'-hydroxyl groups from further elongation, is inefficient. This can be due to old or improperly prepared capping reagents.
-
Solution: Prepare fresh capping reagents (Cap A and Cap B) according to the manufacturer's protocol. Ensure the synthesizer is delivering the correct volumes of capping reagents.
-
-
Poor Coupling Efficiency at Specific Positions:
-
Cause: Certain sequences, particularly those with stable secondary structures, can hinder coupling at specific positions.
-
Solution: For difficult sequences, consider using modified phosphoramidites or a different activator that may improve coupling efficiency. Extending the coupling time for problematic steps can also be beneficial.
-
The following diagram illustrates the process of capping and the consequence of its failure:
Issue 3: Incomplete Deprotection
Symptoms:
-
Mass spectrometry analysis shows masses higher than the expected molecular weight, corresponding to the mass of the protecting groups.
-
HPLC analysis may show peak broadening or shoulders on the main product peak.
-
The biological activity of the RNA is reduced or absent.
Possible Causes and Solutions:
-
Incorrect Deprotection Conditions:
-
Cause: The deprotection time, temperature, or reagent is not appropriate for the protecting groups used in the synthesis.[7][8]
-
Solution: Carefully review the deprotection requirements for all phosphoramidites and the solid support used. Some modified bases or linkers require specific deprotection conditions.
-
-
Water Content in Reagents:
-
Cause: For silyl (B83357) protecting groups, the presence of water in the deprotection reagent (e.g., TBAF) can significantly slow down the deprotection reaction, especially for pyrimidines.[9]
-
Solution: Use anhydrous deprotection reagents and handle them in a moisture-free environment.
-
| Reagent | Water Content | Deprotection Efficiency |
| TBAF | < 5% | High |
| TBAF | > 10% | Significantly Reduced (especially for C and U)[9] |
Experimental Protocols
Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for RNA Analysis
This protocol is for the analysis of synthetic RNA oligonucleotides to assess their purity and integrity.[4][5]
Materials:
-
40% Acrylamide/Bis-acrylamide (19:1 or 29:1) solution
-
10x TBE buffer (Tris-borate-EDTA)
-
Ammonium (B1175870) persulfate (APS), 10% solution (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
2x Formamide (B127407) loading buffer (95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide)
Procedure:
-
Prepare the Gel Solution (e.g., for a 15% gel):
-
In a 50 mL conical tube, dissolve 21 g of urea in 15 mL of 40% acrylamide/bis-acrylamide solution and 5 mL of 10x TBE buffer.
-
Add deionized water to a final volume of 50 mL.
-
Warm the solution to 37°C to aid in dissolving the urea.
-
Degas the solution for 15 minutes.
-
-
Cast the Gel:
-
Clean the gel plates and spacers thoroughly with ethanol (B145695). Assemble the gel casting apparatus.
-
Add 250 µL of 10% APS and 25 µL of TEMED to the gel solution and mix gently.
-
Immediately pour the solution between the glass plates, avoiding air bubbles. Insert the comb.
-
Allow the gel to polymerize for at least 1 hour.
-
-
Prepare Samples and Run the Gel:
-
Assemble the electrophoresis apparatus and fill the reservoirs with 1x TBE buffer.
-
Pre-run the gel at a constant voltage (e.g., 200 V) for 30 minutes.
-
Resuspend the RNA pellet in an appropriate volume of 2x formamide loading buffer.
-
Heat the samples at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples into the wells.
-
Run the gel at a constant power or voltage until the tracking dyes have migrated to the desired position.
-
-
Visualize the RNA:
-
Carefully remove the gel from the glass plates.
-
Stain the gel with a suitable nucleic acid stain according to the manufacturer's instructions.
-
Visualize the RNA bands using an appropriate imaging system. The full-length product should be the most prominent band, with any shorter sequences appearing as fainter bands migrating further down the gel.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for RNA Analysis
This protocol provides a general method for analyzing the purity of synthetic RNA oligonucleotides.[1][2][10]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase column suitable for oligonucleotide analysis (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Nuclease-free water
Procedure:
-
Prepare the Sample:
-
Dissolve the crude or purified RNA oligonucleotide in Mobile Phase A or nuclease-free water to a concentration of approximately 10-20 A260 units/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Set up the HPLC Method:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Set the UV detector to monitor absorbance at 260 nm.
-
Create a linear gradient to increase the percentage of Mobile Phase B over time (e.g., 5% to 50% B over 30 minutes). The exact gradient will depend on the length and sequence of the oligonucleotide and may require optimization.
-
-
Run the Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Run the HPLC method and collect the data.
-
-
Analyze the Chromatogram:
-
The full-length product will typically be the major, late-eluting peak.
-
Truncated sequences (failure sequences) will elute earlier than the full-length product.
-
Calculate the purity of the sample by integrating the peak areas. Purity (%) = (Area of full-length product peak / Total area of all peaks) x 100.
-
Protocol 3: Mass Spectrometry (MS) for RNA Analysis
This protocol outlines the general steps for confirming the molecular weight of a synthetic RNA oligonucleotide using electrospray ionization mass spectrometry (ESI-MS).[1][3]
Materials:
-
ESI-MS instrument
-
Appropriate solvent for sample infusion (e.g., a mixture of acetonitrile and water with a volatile salt like ammonium acetate)
-
Nuclease-free water
Procedure:
-
Prepare the Sample:
-
Desalt the RNA sample to remove any non-volatile salts from the synthesis and purification process. This can be done by ethanol precipitation or using a desalting column.
-
Dissolve the desalted RNA in the infusion solvent at a low concentration (e.g., 1-10 µM).
-
-
Set up the Mass Spectrometer:
-
Calibrate the instrument using a known standard.
-
Set the instrument to negative ion mode, as RNA is negatively charged.
-
Optimize the instrument parameters (e.g., capillary voltage, cone voltage, desolvation temperature) for oligonucleotide analysis.
-
-
Acquire the Spectrum:
-
Infuse the sample into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Analyze the Data:
-
The raw ESI-MS spectrum will show a series of peaks corresponding to the RNA molecule with different numbers of negative charges.
-
Deconvolute the raw spectrum to obtain the neutral mass of the RNA molecule.
-
Compare the experimentally determined mass to the theoretical mass calculated from the RNA sequence. A close match confirms the identity of the synthesized product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qiagen.com [qiagen.com]
- 5. scispace.com [scispace.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Managing Impurities in Phosphoramidite Reagents
Welcome to the technical support center for phosphoramidite (B1245037) reagents. This resource is designed for researchers, scientists, and drug development professionals to help identify, manage, and troubleshoot issues related to impurities in phosphoramidite reagents used in oligonucleotide synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during oligonucleotide synthesis that may be related to phosphoramidite impurities.
Issue 1: Low Coupling Efficiency
Symptom: Consistently low coupling efficiency across the synthesis, observed through trityl monitoring, leading to a high proportion of truncated sequences (n-1, n-2, etc.) in the final product analysis.[1][2][3]
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Moisture Contamination | Water hydrolyzes the activated phosphoramidite, rendering it inactive.[1][4][5] Ensure all reagents, especially acetonitrile (B52724) (ACN) and the phosphoramidite solution, are anhydrous (<30 ppm water).[5][6] Use fresh, sealed bottles of ACN and consider in-line drying filters for gases.[4] |
| Degraded Phosphoramidite | Phosphoramidites are sensitive to moisture and oxidation.[1][7] Use fresh reagents and ensure they have been stored correctly at -20°C under an inert atmosphere.[7] Avoid frequent freeze-thaw cycles. |
| Suboptimal Activator | An incorrect activator, wrong concentration, or degraded activator solution can significantly reduce coupling efficiency.[1][8] Prepare fresh activator solutions regularly and ensure the correct activator is used for the specific phosphoramidite. |
| Instrument/Fluidics Issues | Leaks, blocked lines, or inaccurate reagent delivery can prevent sufficient reagent from reaching the synthesis column.[1] Perform regular maintenance on your synthesizer. Check for leaks and ensure correct reagent flow rates. |
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: Besides the full-length product (FLP) and expected truncated sequences, other impurity peaks are observed in the chromatogram of the crude oligonucleotide.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Oxidized Phosphoramidites (P(V) Impurities) | Phosphoramidites can oxidize from the active P(III) state to the inactive P(V) state.[9][10] These impurities will not couple and can lead to n-1 sequences. Store phosphoramidites under an inert atmosphere and use anhydrous solvents to minimize oxidation.[7][10] |
| Phosphoramidite Dimers or Higher-mers | The acidity of the activator can cause partial detritylation of the phosphoramidite in solution, leading to the formation of dimers.[] These can be incorporated into the growing oligonucleotide chain, resulting in n+1, n+2, etc., impurities.[][12] Use fresh phosphoramidite solutions and minimize the time they are on the synthesizer. |
| "Reverse Amidite" Impurity | The presence of 3'-DMT-5'-phosphoramidite instead of the correct 5'-DMT-3'-phosphoramidite can lead to chain termination.[13] This is a critical impurity that should be controlled by the manufacturer.[13] |
| N3-Cyanoethyl Adducts | Inefficient removal of the cyanoethyl protecting groups can lead to the formation of acrylonitrile, which can alkylate thymidine (B127349) residues.[12][14] Optimize the on-column deprotection step to ensure complete removal of cyanoethyl groups.[14] |
Frequently Asked Questions (FAQs)
Q1: How are impurities in phosphoramidites classified?
A1: Potential impurities in phosphoramidites are generally classified into three categories based on their reactivity and impact on the final oligonucleotide product.[15][16]
-
Nonreactive and Noncritical: These impurities, such as hydrolyzed nucleoside H-phosphonates, do not get incorporated into the oligonucleotide during synthesis.[15][16]
-
Reactive but Noncritical: These impurities can be incorporated into the oligonucleotide but are easily detected and separated from the desired full-length product during purification.[15][16]
-
Reactive and Critical: This is the most concerning class of impurities. They are incorporated into the oligonucleotide and are difficult or impossible to separate from the final product.[15][17][18] An example is a phosphoramidite with a missing base-protecting group.
Caption: Classification of phosphoramidite impurities.
Q2: What is the impact of water on phosphoramidite stability?
A2: Water is a primary cause of phosphoramidite degradation.[1][4][5] It can hydrolyze the phosphoramidite to the corresponding H-phosphonate, rendering it inactive for coupling.[1][4] It also contributes to the oxidation of the P(III) center to P(V).[10] Therefore, maintaining anhydrous conditions throughout the synthesis process is critical.[4][5][6]
Q3: How should I store and handle phosphoramidite reagents?
A3: Proper storage and handling are crucial for maintaining the quality of phosphoramidites.[19]
-
Storage: Store phosphoramidites as a dry powder at -20°C under an inert atmosphere (e.g., argon).[7]
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.[20] Dissolve the phosphoramidite in anhydrous acetonitrile (<30 ppm water).[5][6] Use fresh solutions for synthesis, and for custom or precious amidites, consider drying the dissolved amidite with molecular sieves just prior to use.[6]
Q4: How can I monitor the quality of my phosphoramidite reagents?
A4: Several analytical techniques can be used to assess the purity of phosphoramidites. The most common methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR).[9]
Experimental Protocols
Protocol 1: Purity Analysis of Phosphoramidites by RP-HPLC
Objective: To determine the purity of phosphoramidite reagents and quantify impurities.
Methodology:
-
Sample Preparation:
-
HPLC Conditions:
-
Column: YMC-Triart C18 or equivalent.[22]
-
Mobile Phase A: Ammonium acetate (B1210297) buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A 15-minute gradient separation is typically employed.[23]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm.
-
-
Data Analysis:
-
The phosphoramidite should appear as two major peaks, representing the two diastereomers at the chiral phosphorus center.[22]
-
Calculate purity by integrating the peak areas of the two diastereomers and dividing by the total peak area.
-
Identify and quantify impurity peaks relative to the main product peaks.
-
Caption: Workflow for RP-HPLC analysis of phosphoramidites.
Protocol 2: Identification of Impurities by LC-MS
Objective: To identify the chemical structures of impurities in phosphoramidite reagents.
Methodology:
-
Sample Preparation and LC:
-
Follow the sample preparation and HPLC conditions as described in Protocol 1.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution accurate mass (HRAM) data.[17][23]
-
Scan Range: m/z 150–2000.[9]
-
Data Acquisition: Perform data-dependent MS2 (ddMS2) experiments to obtain fragmentation data for impurity peaks.[17]
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion for each impurity.
-
Use the fragmentation pattern from the MS2 spectra to elucidate the structure of the impurity.
-
Compare the observed masses and structures to known potential impurities (e.g., oxidized forms, hydrolyzed forms, dimers).[23]
-
Protocol 3: Quantification of P(III) and P(V) Species by 31P NMR
Objective: To provide an orthogonal method to assess phosphoramidite purity by quantifying the relative amounts of the active P(III) species and inactive P(V) impurities.[9]
Methodology:
-
Sample Preparation:
-
Dissolve the phosphoramidite sample in an appropriate deuterated solvent (e.g., CD3CN).
-
-
NMR Acquisition:
-
Acquire a 31P NMR spectrum on a high-field NMR spectrometer.
-
-
Data Analysis:
-
The main P(III) phosphoramidite signals will appear around 150 ppm as a mixture of two diastereomers.[9]
-
P(V) impurities (oxidized species) will have signals in the range of -25 to 99 ppm.[9]
-
Integrate the respective signal areas to determine the percentage of P(V) impurities relative to the P(III) species. Purity levels for high-quality phosphoramidites should show P(V) impurities at less than 1%.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfachemic.com [alfachemic.com]
- 9. usp.org [usp.org]
- 10. waters.com [waters.com]
- 12. glenresearch.com [glenresearch.com]
- 13. agilent.com [agilent.com]
- 14. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Phosphoramidite Considerations | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 20. glenresearch.com [glenresearch.com]
- 21. lcms.cz [lcms.cz]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Activator Choice & Coupling Efficiency
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the choice of activators (coupling reagents) in peptide synthesis and its effect on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the role of a coupling reagent (activator) in peptide synthesis?
A coupling reagent is a molecule that activates the carboxyl group of an amino acid, making it more reactive towards the amino group of another amino acid to form a peptide bond.[1] This process is essential because the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and very slow.[1] The activator converts the carboxyl group into a highly reactive intermediate, such as an active ester, which is then readily attacked by the amine to form the amide bond that links the amino acids.[2][3]
Q2: How do I choose the right activator for my peptide sequence?
The choice of activator is a critical factor that impacts yield, purity, and cost-effectiveness.[3] The selection often involves a trade-off between reactivity, cost, and the potential for side reactions.[3]
-
For routine, non-challenging sequences: Cost-effective reagents like carbodiimides (DCC, DIC) with additives (HOBt) or standard uronium salts like HBTU are often sufficient.[3][4]
-
For "difficult" sequences: These include sterically hindered amino acids (e.g., Val, Ile), N-methylated amino acids, or sequences prone to aggregation. For these, a more powerful (and often more expensive) reagent is necessary to achieve high yields.[5] Reagents like HATU, HCTU, or COMU are highly recommended in these cases.[5][6] HATU is considered one of the most efficient reagents for hindered couplings and suppressing racemization.[5][7]
Q3: What are the main classes of activators and how do they differ?
Activators are typically categorized into three main classes: carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.[2]
-
Carbodiimides (e.g., DCC, EDC): These are classic, inexpensive activators. However, they are prone to causing racemization, a loss of stereochemical integrity. This side reaction can be minimized by using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[8][9]
-
Phosphonium Salts (e.g., PyBOP): These reagents are highly efficient and generally safer than the original BOP reagent, which produces a carcinogenic byproduct.[7] They are very effective for difficult couplings and are not prone to the guanidinylation side reaction seen with uronium salts.[7][10]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This is the most popular class of reagents for modern solid-phase peptide synthesis (SPPS).[2] They offer high coupling rates and low racemization levels.[2] The primary difference between them lies in the active ester they form. HATU forms a more reactive OAt-ester compared to the OBt-ester formed by HBTU, leading to faster, more complete reactions.[11] HCTU offers reactivity comparable to HATU at a lower cost.[12] COMU is a newer, highly efficient reagent that is safer as it is not based on potentially explosive HOBt derivatives.[7][10]
Comparison of Common Coupling Reagents
The following table summarizes the key performance indicators for several popular coupling reagents.
| Coupling Reagent | Class | Relative Reactivity | Risk of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | Medium | Medium | Cost-effective for standard synthesis. Byproduct (urea) is soluble. Requires an additive (HOBt) to suppress racemization.[8][9] |
| HBTU | Aminium/Uronium | High | Low | Widely used, reliable, and cost-effective standard. Less reactive than HATU.[4] Can cause guanidinylation if used in large excess.[13] |
| HCTU | Aminium/Uronium | Very High | Low | More reactive than HBTU, with performance similar to HATU but at a lower cost.[6] An excellent HATU alternative. |
| HATU | Aminium/Uronium | Very High | Very Low | Gold standard for difficult sequences, sterically hindered couplings, and suppressing racemization.[5][11] Higher cost.[6] |
| PyBOP | Phosphonium Salt | High | Low | Efficient with non-carcinogenic byproducts (unlike original BOP). Not prone to guanidinylation.[7][10] |
| COMU | Aminium/Uronium | Very High | Very Low | Reactivity is comparable to HATU. Based on non-explosive OxymaPure, making it safer. Requires only 1 equivalent of base.[7][10] |
Troubleshooting Guide
Problem 1: Low Yield or Failed Coupling Reaction
A low or incomplete coupling reaction is a common issue, often indicated by deletion sequences in the final mass spectrometry analysis.[14]
Logical Flow for Troubleshooting Low Yield
Possible Causes & Solutions:
-
Peptide Aggregation: During synthesis, especially for long or hydrophobic peptides, the growing chain can fold on itself and aggregate, making the N-terminus inaccessible for the next coupling reaction.[5]
-
Solution: Change the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (B87167) (DMSO) to disrupt secondary structures.[14] You can also try coupling at a higher temperature or adding chaotropic salts (e.g., LiCl).[13]
-
-
Steric Hindrance: Some amino acids are bulky and present a physical barrier to the incoming activated amino acid.
-
Ineffective Activator: The chosen activator may not be potent enough for the specific coupling.
Problem 2: High Levels of Racemization Detected
Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, leading to diastereomeric impurities that are difficult to separate from the final product.[3]
Possible Causes & Solutions:
-
Activator Type: Carbodiimides like DCC or DIC are known to have a higher tendency to cause racemization if used without an additive.[9]
-
Base and Reaction Conditions: The choice and amount of base can influence racemization.[2] Over-activation or prolonged reaction times can also increase the risk.[11]
Problem 3: Chain Termination due to Guanidinylation
This side reaction is specific to aminium/uronium activators like HBTU and HATU. If the activator is present in excess, it can react with the free N-terminal amine of the growing peptide chain, forming an irreversible guanidinium (B1211019) cap that prevents further elongation.[13]
Possible Causes & Solutions:
-
Excess Activator in the Reaction Vessel: Adding the activator directly to the resin-bound peptide before the amino acid.
-
Solution: Always pre-activate the carboxylic acid. This involves mixing the protected amino acid, the activator, and the base in solution for a few minutes before adding the mixture to the peptide-resin.[13] This ensures the activator is consumed in forming the active ester and is not free to react with the N-terminus.
-
Experimental Protocols & Visualized Workflows
General Mechanism of Activation and Coupling
The activator (e.g., HBTU) reacts with the protected amino acid in the presence of a base to form a highly reactive OBt-active ester. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain, forming the new peptide bond.
Protocol 1: Standard SPPS Coupling Cycle (Manual Synthesis)
This protocol describes a single cycle for adding one amino acid to a growing peptide chain on a solid support resin using Fmoc chemistry and an aminium activator like HBTU.[16][17]
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes in the reaction vessel. Drain the solvent.[16][18]
-
Fmoc-Deprotection:
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes. Drain.
-
Repeat the 20% piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.[17]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[17]
-
-
Pre-activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 eq.), and an additive if needed (e.g., HOBt, 3-5 eq.) in DMF.
-
Add the base (e.g., DIPEA, 6-10 eq.) to the mixture and vortex for 1-2 minutes. This is the "pre-activation" step.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[13]
-
Agitate the mixture for 45-120 minutes. Longer coupling times may be needed for difficult sequences.[17]
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to prepare for the next cycle or final cleavage.
Protocol 2: Assessing Coupling Efficiency via HPLC
High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the crude peptide after it has been cleaved from the resin.[19][20]
-
Sample Preparation:
-
Perform a "test cleavage" on a small amount of the peptide-resin.
-
Dissolve the resulting crude peptide in an appropriate solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% Trifluoroacetic Acid (TFA).[20]
-
Filter the sample to remove any particulates before injection.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is most commonly used for peptide analysis.[21]
-
Mobile Phase: Use a gradient of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).[22]
-
Gradient: A typical gradient for peptides starts at a low percentage of B (e.g., 5%) and gradually increases to a higher percentage (e.g., 60-95%) over 20-30 minutes. This shallow gradient is effective for separating peptides.[21]
-
Detection: Monitor the elution profile using a UV detector at 214-220 nm, which detects the peptide backbone amide bonds.[20]
-
-
Data Interpretation:
-
The purity of the peptide is calculated by integrating the area of the main product peak and dividing it by the total area of all peaks in the chromatogram.[20]
-
Percent Purity = (Area of Main Peak / Total Peak Area) * 100
-
The presence of significant secondary peaks may indicate incomplete coupling (deletion sequences), racemization (diastereomers), or other side reactions.
-
Visualized SPPS Workflow
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. peptide.com [peptide.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. peptide.com [peptide.com]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 22. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of RNA Synthesis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of RNA synthesis reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the analysis of synthetic RNA oligonucleotides.
Troubleshooting Guide: Interpreting Your Chromatogram
This section addresses specific issues observed on an HPLC chromatogram after analyzing a crude RNA synthesis reaction.
Q1: Why do I see no peak, or a peak that is much smaller than expected for my full-length RNA product?
A: This typically indicates a catastrophic failure in synthesis or an analytical issue.
-
Potential Causes:
-
Complete Synthesis Failure: A critical reagent (e.g., an amidite, activator) was not delivered, or a systemic machine failure occurred.
-
Sample Degradation: The RNA was degraded by nucleases or harsh pH conditions before or during analysis. RNA is less stable than DNA.[1]
-
Incorrect HPLC Conditions: The mobile phase composition may be incorrect, preventing the RNA from eluting from the column.
-
Injection Failure: The autosampler or injection valve may have malfunctioned, resulting in no sample being injected.[2]
-
Detection Issue: The detector wavelength may be set incorrectly (should be ~260 nm for nucleic acids), or the lamp may be failing.[3]
-
-
Recommended Actions:
-
Run a Blank: Inject your sample solvent to check for "ghost peaks" or carryover from previous runs.[4]
-
Inject a Known Standard: Analyze a well-characterized oligonucleotide to confirm the HPLC system (column, mobile phases, detector) is performing correctly.
-
Review Synthesis Logs: Check the synthesis machine logs for any errors or warnings during the synthesis cycle.
-
Re-prepare Sample: Prepare a fresh sample from the crude product, ensuring it is kept in a nuclease-free environment and at a stable pH.
-
Q2: My chromatogram shows a complex profile with many peaks instead of one main product peak. What do these other peaks represent?
A: A complex chromatogram is common for crude synthetic oligonucleotides and indicates the presence of synthesis-related impurities.[5] The goal is to have one dominant peak for the full-length product (FLP).
-
Potential Causes & Impurity Identification:
-
Failure Sequences (n-1, n-2): These are the most common impurities and represent oligonucleotides that are missing one or more nucleotides due to incomplete coupling at each step.[6][7] They typically elute slightly earlier than the FLP in ion-pair reversed-phase (IP-RP) HPLC.
-
Depurination/Depyrimidination: Loss of a base can occur, creating an abasic site. These species may co-elute or elute near the main peak.
-
Modifications: Unintended modifications to the bases or backbone can occur during synthesis and deprotection.
-
Unremoved Protecting Groups: Failure to remove protecting groups (e.g., trityl group) will make the oligonucleotide significantly more hydrophobic, causing it to elute much later than the FLP.
-
-
Recommended Actions:
-
Identify the FLP: The main product is usually the latest eluting major peak among the cluster of synthesis-related peaks (excluding very late-eluting, trityl-on species).
-
Optimize Synthesis: Review coupling times and reagent concentrations. Inefficient coupling is a primary cause of high levels of failure sequences.
-
Optimize Deprotection: Ensure deprotection steps are carried out for the recommended time and at the correct temperature to avoid incomplete removal of protecting groups.
-
Consider Purification: If purity is low, the product will require purification via preparative HPLC or other methods like anion-exchange chromatography.[5][8]
-
Q3: The main peak for my RNA product is broad and not sharp. Why is this happening?
A: Peak broadening can be caused by several factors related to the column, mobile phase, or the RNA itself.[9]
-
Potential Causes:
-
Column Degradation: The column may be losing its stationary phase or developing a void at the head.[10][11]
-
Secondary Structures: The RNA may be forming secondary structures (hairpins, duplexes) under the analytical conditions. This is especially true for longer RNA strands.
-
Mobile Phase Mismatch: The sample solvent may be too different in composition from the mobile phase, causing poor peak shape.[2]
-
Sub-optimal Temperature: Temperature affects both RNA structure and chromatography. Operating at elevated temperatures (e.g., 60-75°C) can help denature the RNA and improve peak shape.[3][12]
-
-
Recommended Actions:
-
Increase Column Temperature: Running the analysis under denaturing conditions, such as at a higher temperature, can disrupt secondary structures and sharpen peaks.[12]
-
Check Column Health: Flush the column or try running a standard to see if the broadening is specific to your sample or a general column problem.
-
Adjust Mobile Phase: Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
-
Use Denaturing Agents: In some cases, adding denaturants to the mobile phase can be beneficial, although this is less common in standard IP-RP methods.
-
Experimental Workflow for RNA Analysis
The following diagram illustrates the standard workflow from the completion of RNA synthesis to the final analysis of the crude product using HPLC.
Frequently Asked Questions (FAQs)
What is Ion-Pair Reversed-Phase (IP-RP) HPLC? IP-RP HPLC is a powerful technique for analyzing and purifying oligonucleotides.[13] It uses a standard reversed-phase column (like C18) and a mobile phase containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA).[12] The positively charged ion-pairing agent coats the hydrophobic stationary phase and also neutralizes the negatively charged phosphate (B84403) backbone of the RNA.[6] This allows for separation based on both the hydrophobicity of the bases and the overall length of the oligonucleotide chain.
What are the key parameters to optimize in an IP-RP HPLC method for RNA? Key parameters include the type and concentration of the ion-pairing agent, the organic solvent used in the mobile phase (typically acetonitrile), the column temperature, and the gradient slope.[12][14] Higher temperatures are often used to denature the RNA and improve resolution.[3]
My chromatogram shows a "ghost peak" in a blank injection. What is it? A ghost peak is a peak that appears even when no sample is injected.[10] It is usually caused by contamination in the mobile phase or carryover from a previous, highly concentrated sample that has adsorbed somewhere in the injection system or at the head of the column.[4] Using high-purity solvents and implementing rigorous needle and column wash protocols between runs can prevent ghost peaks.[10]
Troubleshooting Logic for Failed Reactions
Use the following decision tree to diagnose potential issues with your RNA synthesis based on the HPLC chromatogram.
Data Summary Tables
Table 1: Common HPLC Peak Shape Problems and Solutions
| Peak Problem | Description | Potential Causes | Recommended Solutions |
| Peak Tailing | Asymmetrical peak with a "tail" extending to the right. | Secondary interactions with the column; column overload; contamination.[9][10] | Reduce sample load; adjust mobile phase pH; use a new or different column.[10] |
| Peak Fronting | Asymmetrical peak with a leading edge. | Column overload; sample solvent stronger than mobile phase.[9] | Dilute the sample; dissolve the sample in the initial mobile phase.[4] |
| Split Peaks | A single compound appears as two or more distinct peaks. | Clogged frit or column void; sample solvent issue; partial sample degradation.[2][11] | Reverse flush the column; check for column collapse; ensure sample is fully dissolved.[4] |
| Broad Peaks | Peaks are wider than expected, leading to poor resolution. | Column degradation; secondary structure in analyte; large dead volume in system.[10] | Replace the column; increase analysis temperature; check tubing and connections.[10] |
Table 2: Common Synthesis Impurities and Expected Elution in IP-RP HPLC
| Impurity Type | Description | Expected Elution Time (Relative to Full-Length Product) |
| n-1 "Shortmers" | Sequences missing one nucleotide.[7] | Elutes slightly before the main product. |
| n-2, n-3, etc. | Sequences missing multiple nucleotides.[6] | Elutes progressively earlier than the main product. |
| Trityl-On Species | Full-length product with the 5'-DMT protecting group still attached. | Elutes significantly after the main product due to high hydrophobicity. |
| Phosphodiester Linkage Variants | e.g., phosphothioate modifications.[15] | May cause slight shifts in retention time, often eluting slightly earlier. |
Detailed Experimental Protocol: IP-RP-HPLC for RNA Analysis
This protocol provides a general method for the analysis of crude synthetic RNA. Optimization may be required based on the specific RNA sequence and length.
1. Materials and Reagents
-
Column: A dedicated oligonucleotide column (e.g., C18, 1.7-5 µm particle size).[16]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in nuclease-free water.[3]
-
Mobile Phase B: 0.1 M TEAA in 25-50% Acetonitrile (ACN) / nuclease-free water.[3]
-
Sample Solvent: Nuclease-free water or Mobile Phase A.
-
Crude RNA Sample: Desalted and lyophilized post-synthesis.
2. Sample Preparation
-
Reconstitute the lyophilized crude RNA in the sample solvent to a concentration of approximately 10-20 µM.
-
Vortex briefly to ensure the sample is fully dissolved.
-
If particulates are visible, centrifuge the sample and transfer the supernatant to an HPLC vial.
3. HPLC Method Conditions
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 60-75°C (to ensure denaturing conditions)[3]
-
Detection Wavelength: 260 nm
-
Injection Volume: 5 - 20 µL
4. Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 20 |
| 17.0 | 55 |
| 18.0 | 95 |
| 20.0 | 95 |
| 21.0 | 20 |
| 25.0 | 20 |
5. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Identify the full-length product (FLP), which is typically the largest and latest-eluting peak before any potential trityl-on species.
-
Calculate the purity of the crude product by dividing the peak area of the FLP by the total area of all peaks, expressed as a percentage.
References
- 1. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Common Abnormal Peak Patterns in HPLC - Hawach [hawachhplccolumn.com]
- 3. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. mastelf.com [mastelf.com]
- 11. agilent.com [agilent.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. youtube.com [youtube.com]
- 16. advion.com [advion.com]
Technical Support Center: Mass Spectrometry for Synthesis Byproduct Identification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using mass spectrometry to identify synthesis byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Problem: Poor or No Signal Intensity for a Suspected Byproduct
Possible Causes and Solutions
| Cause | Solution |
| Inappropriate Sample Concentration | If the sample is too dilute, the byproduct may not be detectable. Conversely, a highly concentrated sample can lead to ion suppression.[1] Prepare a dilution series of the reaction mixture to find the optimal concentration. |
| Inefficient Ionization | The choice of ionization technique is critical.[1] If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI) for less polar compounds, or vice versa.[2] Experiment with both positive and negative ion modes.[3] |
| Instrument Not Tuned or Calibrated | Regular tuning and calibration are essential for optimal performance.[1] Ensure the mass spectrometer is calibrated according to the manufacturer's guidelines using an appropriate standard for the mass range of interest.[1] |
| Sample Degradation | The byproduct of interest may be unstable. Ensure samples are prepared fresh and analyzed promptly. If necessary, investigate the stability of the compound under the analytical conditions. |
| No Analyte Reaching the Detector | This could be due to a clog in the system or an issue with the autosampler.[4] Check for leaks and ensure the autosampler and syringe are functioning correctly.[4] Verify that the column is not cracked.[4] |
Problem: Inaccurate Mass Measurement for a Byproduct
Possible Causes and Solutions
| Cause | Solution |
| Incorrect Mass Calibration | The most common cause of mass inaccuracy is improper calibration.[1] Perform a mass calibration across the expected mass range of the byproducts using a suitable calibration standard.[1] |
| Instrument Drift | Environmental changes or electronic instability can cause the mass calibration to drift over time. Recalibrate the instrument regularly, especially if there have been significant temperature fluctuations in the laboratory. |
| High Contamination Levels | Contaminants in the system can interfere with mass accuracy.[1] Clean the ion source and ensure high-purity solvents and gases are used.[5] |
| Detector Saturation | If the signal for a particular ion is too intense, it can saturate the detector and lead to inaccurate mass measurement.[6] Dilute the sample to bring the signal within the linear range of the detector.[6] |
Problem: Complex Mass Spectra with Many Unidentifiable Peaks
Possible Causes and Solutions
| Cause | Solution |
| Formation of Adduct Ions | In ESI, molecules frequently form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺).[7] This can complicate the interpretation of the mass spectrum.[7] Refer to the tables of common adduct ions to help identify these peaks. |
| In-source Fragmentation | Even with soft ionization techniques, some fragmentation can occur in the ion source, leading to additional peaks in the spectrum. Optimize the ion source parameters, such as capillary voltage and temperature, to minimize fragmentation. |
| Sample Contamination | The complexity of the spectrum may be due to contaminants in the sample or from the experimental setup (e.g., solvents, tubing).[4] Prepare a blank sample (solvent only) to identify background ions.[5] |
| Presence of Multiple Byproducts | A complex reaction may genuinely produce numerous byproducts. In this case, coupling the mass spectrometer with a high-resolution separation technique like Ultra-High-Performance Liquid Chromatography (UPLC) is crucial.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare my reaction mixture for LC-MS analysis to identify byproducts?
A1: Proper sample preparation is crucial for obtaining reliable results and preventing instrument contamination.[6] A general procedure involves quenching the reaction, diluting the mixture in a suitable solvent, and filtering it.
-
Quenching: Stop the reaction to have a stable representation of the mixture at a specific time point.
-
Dilution: Dilute the sample in a solvent compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol) to a concentration of approximately 1-10 µg/mL.[8]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[8]
Q2: I see several peaks in my mass spectrum that are not my main product. How do I begin to identify them as potential byproducts?
A2: Start by examining the mass-to-charge ratio (m/z) of the unknown peaks.
-
Check for Common Adducts: Look for peaks that correspond to your main product or expected byproducts with common adducts (e.g., +22 for Na⁺, +38 for K⁺ in positive ion mode).[7]
-
Propose Molecular Formulas: Based on the starting materials and reaction conditions, hypothesize the structures of potential byproducts. Calculate their theoretical molecular weights and compare them to the observed m/z values.
-
Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides highly accurate mass measurements, which can help determine the elemental composition of the unknown peaks.[9]
-
Perform Tandem Mass Spectrometry (MS/MS): Fragment the ions of interest to obtain structural information.[9] The fragmentation pattern can serve as a fingerprint to help identify the molecule.
Q3: Should I use positive or negative ion mode for my analysis?
A3: The choice of ion mode depends on the chemical nature of your target byproducts.
-
Positive Ion Mode: Generally suitable for compounds that can be easily protonated (e.g., those with basic functional groups like amines). Adducts with cations like Na⁺ and K⁺ are also observed in this mode.
-
Negative Ion Mode: Ideal for compounds that can be easily deprotonated (e.g., those with acidic functional groups like carboxylic acids or phenols).
-
Recommendation: If the nature of the byproducts is unknown, it is best to run the analysis in both positive and negative ion modes to ensure comprehensive detection.[3]
Q4: What are some common contaminants I should be aware of in my mass spectra?
A4: Background contamination is a common issue in mass spectrometry. Some frequent contaminants include:
-
Solvent Clusters and Adducts: Methanol and acetonitrile can form clusters that appear as peaks in the spectrum.[10]
-
Plasticizers: Phthalates from plastic containers are very common contaminants.
-
Polymers: Polyethylene glycol (PEG) and polypropylene (B1209903) glycol (PPG) from various sources can be present.[10]
-
Siloxanes: These can leach from silicone-containing materials.
Running a blank sample can help identify these background ions.[5]
Data Presentation
Table 1: Comparison of Mass Spectrometry Techniques for Impurity Quantitation
This table compares the performance of Triple Quadrupole Mass Spectrometry (QQQ) and High-Resolution Mass Spectrometry (HRMS) for the quantitation of impurities.
| Parameter | Triple Quadrupole (QQQ) | High-Resolution MS (HRMS) | Reference |
| Selectivity | High (no interference at retention time) | High (no interference at retention time) | [11] |
| Linearity (R²) | > 0.9 | > 0.9 | [11] |
| Accuracy | 87-110% | 87-110% | [11] |
| Primary Use | Targeted quantitation | Both targeted and untargeted analysis |
Table 2: Common Adduct Ions in ESI Mass Spectrometry (Positive Ion Mode)
| Adduct Ion | Nominal Mass Difference | Exact Mass Difference | Reference |
| [M+H]⁺ | +1 | +1.0078 | [12] |
| [M+NH₄]⁺ | +18 | +18.0344 | [10] |
| [M+Na]⁺ | +23 | +22.9898 | [13] |
| [M+K]⁺ | +39 | +38.9637 | [13] |
| [M+CH₃OH+H]⁺ | +33 | +33.0335 | [10] |
| [M+ACN+H]⁺ | +42 | +42.0339 | |
| [2M+H]⁺ | M+1 | M+1.0078 |
Table 3: Common Adduct Ions in ESI Mass Spectrometry (Negative Ion Mode)
| Adduct Ion | Nominal Mass Difference | Exact Mass Difference | Reference |
| [M-H]⁻ | -1 | -1.0078 | [12] |
| [M+Cl]⁻ | +35 | +34.9689 | [7] |
| [M+HCOO]⁻ | +45 | +44.9977 | |
| [M+CH₃COO]⁻ | +59 | +59.0133 | |
| [2M-H]⁻ | M-1 | M-1.0078 |
Experimental Protocols
Protocol 1: General LC-MS Method for Byproduct Profiling
This protocol provides a general framework for the analysis of a synthesis reaction mixture. Optimization may be required based on the specific compounds of interest and the instrumentation available.
-
Sample Preparation:
-
UPLC-MS/MS Parameters:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B to elute a wide range of compounds. A typical gradient might be 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
Injection Volume: 1-5 µL.[8]
-
-
Mass Spectrometer Parameters:
-
Ionization Source: ESI (run in both positive and negative modes).
-
Scan Mode: Full scan for initial screening (e.g., m/z 100-1000).
-
MS/MS: For identified potential byproducts, perform a product ion scan to obtain fragmentation data for structural confirmation.[8]
-
Protocol 2: GC-MS Method for Volatile Byproduct Analysis
This protocol is suitable for identifying volatile impurities.
-
Sample Preparation:
-
Dilute the reaction mixture in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration suitable for GC-MS analysis (typically in the low ppm range).[8]
-
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[8]
-
Inlet Temperature: 250 °C.[8]
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[8]
-
Injection Mode: Split or splitless, depending on the analyte concentration.[8]
-
-
Mass Spectrometer Parameters:
Mandatory Visualization
Caption: Experimental workflow for byproduct identification using LC-MS.
Caption: Decision tree for troubleshooting common mass spectrometry issues.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. benchchem.com [benchchem.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. agilent.com [agilent.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. innovationaljournals.com [innovationaljournals.com]
- 10. ccc.bc.edu [ccc.bc.edu]
- 11. emerypharma.com [emerypharma.com]
- 12. support.waters.com [support.waters.com]
- 13. acdlabs.com [acdlabs.com]
Technical Support Center: Protocols for Incorporating Modified Bases
Welcome to the technical support center for the refinement of protocols involving modified nucleic acid bases. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to the synthesis, use, and stability of oligonucleotides containing modified bases.
Q1: What are the primary reasons for using modified bases in oligonucleotides?
A: Modified bases are incorporated into oligonucleotides to enhance their properties for therapeutic and diagnostic applications. Key goals include improving in vivo stability against nuclease degradation, increasing binding affinity and specificity to target sequences, facilitating cellular uptake, and improving overall bioavailability.[] Common modifications target the phosphate (B84403) backbone, the sugar ring, and the nucleobase itself.[][2]
Q2: How do chemical modifications affect the stability of an oligonucleotide?
A: Modifications can significantly impact stability. For instance, phosphorothioate (B77711) (PS) bonds, where a sulfur atom replaces a non-bridging oxygen, increase resistance to nuclease degradation.[3][4] Sugar modifications like 2'-O-Methyl (2'OMe) and 2'-Fluoro (2'F) also enhance nuclease resistance and can increase the melting temperature (Tm) of duplexes, indicating stronger binding.[3][5] Conversely, some modifications can destabilize the duplex, so it is crucial to test them in the specific experimental context.[2][3]
Q3: Can I use any DNA polymerase with modified dNTPs?
A: No, not all DNA polymerases are equally efficient at incorporating modified nucleotides. Polymerases lacking 3'→5' exonuclease activity (proofreading) are often more tolerant of modified bases.[6] Thermostable polymerases like KOD XL, Vent (exo-), and Pwo have shown efficiency in incorporating modified dNTPs.[6] It is essential to ensure your chosen polymerase is compatible with the specific modified nucleotides you are using.[7] For difficult templates, such as GC-rich sequences, specially modified or fusion DNA polymerases may be required.[8][9]
Q4: What causes low yield or no product during PCR with modified dNTPs?
A: Several factors can lead to low or no PCR product. Complete substitution of a natural dNTP with its modified counterpart often inhibits PCR due to the cumulative effect of lower incorporation efficiency over many cycles.[10] Other potential causes include suboptimal annealing temperatures, incorrect Mg2+ concentration, insufficient enzyme quantity, or poor template quality.[7][11][12]
Q5: My modified oligonucleotide is showing impurities after synthesis. What went wrong?
A: The synthesis of modified oligonucleotides is more complex than standard synthesis and can lead to various impurities.[13] Common issues include incomplete removal of protecting groups, degradation of labile modified bases during deprotection, side reactions leading to adducts, and the formation of truncated sequences.[13][14] The probability of generating byproducts increases with the length of the oligonucleotide and the complexity of the modifications.[15]
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental problems.
Troubleshooting PCR Amplification with Modified dNTPs
| Problem | Possible Cause | Recommended Solution |
| No PCR Product | 100% substitution of a natural dNTP with a modified analog.[10] | Start by testing partial substitutions (e.g., 25%, 50%, 75%) of the modified dNTP for its natural counterpart to find an optimal ratio.[10] |
| Incompatible DNA polymerase.[7] | Switch to a polymerase known to be more tolerant of modifications, such as one lacking 3'→5' exonuclease activity.[6] Consider using hot-start DNA polymerases to increase specificity and yield.[7][8] | |
| Suboptimal annealing temperature. | Decrease the annealing temperature in 2 °C increments to improve primer binding.[11] | |
| Incorrect Mg2+ concentration. | Optimize the Mg2+ concentration, as high levels of dNTPs (including modified ones) can chelate Mg2+ ions.[7][16] | |
| Non-Specific Products or Smearing | Low annealing temperature. | Increase the annealing temperature in increments of 2-5 °C to enhance primer binding specificity.[11] |
| Primer-dimer formation. | Review primer design to ensure primers do not have complementary sequences, especially at the 3' ends.[7] | |
| Contamination. | Run a negative control (no template) to check for contamination. If present, use fresh reagents.[11] | |
| Too many cycles. | Reduce the number of PCR cycles to minimize the amplification of non-specific products.[7] | |
| Low Yield of Desired Product | Suboptimal ratio of modified to natural dNTPs. | Perform a titration experiment to determine the highest percentage of modified dNTP that can be substituted without significantly compromising yield.[10] |
| Insufficient extension time. | Increase the extension time, especially for long amplicons, as polymerases may incorporate modified bases more slowly.[11] | |
| Presence of PCR inhibitors in the template DNA. | Re-purify the DNA template to remove inhibitors.[11] |
Troubleshooting Oligonucleotide Synthesis and Purification
| Problem | Possible Cause | Recommended Solution |
| Degradation of Oligonucleotide | Labile modified bases or backbone are sensitive to standard deprotection conditions (e.g., ammonium (B1175870) hydroxide). | Use milder deprotection reagents, such as methanolic potassium carbonate for alkaline-labile bases.[13] |
| Nuclease contamination. | Ensure all solutions and equipment are nuclease-free. | |
| Low Purity or Presence of Adducts | Incomplete removal of protecting groups. | Ensure protecting groups are selected to be stable during synthesis but efficiently removed afterward.[13] |
| Side reactions during synthesis or deprotection. | The use of alternative deprotection agents like ethylenediamine (B42938) (EDA) can cause undesired adducts with certain bases (e.g., N4-benzoyl cytidine). A pre-treatment step may be necessary. | |
| Poor Chromatographic Behavior (HPLC) | Aggregation of G-rich sequences. | Reduce cations during synthesis and adjust mobile phase conditions to mitigate aggregation.[17] |
| Secondary structure formation. | Perform HPLC at an elevated temperature (e.g., 60 °C) to disrupt secondary structures.[14] For sequences with extensive secondary structure, consider polymer-based anion-exchange HPLC at a high pH (e.g., pH 12).[14] | |
| Incorrect purification method for the modification. | For oligonucleotides with hydrophobic modifications like dyes, reverse-phase HPLC is recommended.[15][18] For longer oligos, PAGE or HPLC is generally superior to cartridge purification.[18] |
Section 3: Experimental Protocols
Protocol: PCR Incorporation of Biotinylated dNTPs
This protocol provides a general framework for incorporating biotin-modified dNTPs into a PCR product. The key is to determine the optimal ratio of modified to natural dNTPs.[10]
1. Reagents & Materials:
-
Template DNA
-
Forward and Reverse Primers
-
Thermostable DNA Polymerase (e.g., Taq polymerase)
-
10X PCR Buffer
-
MgCl₂ Solution (if not in buffer)
-
Natural dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Biotinylated dUTP and/or dCTP
-
Nuclease-free water
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system
2. Experimental Setup: The goal is to test different substitution percentages of the modified dNTP for its natural counterpart.[10] Prepare a series of reactions with 0%, 25%, 50%, 75%, and 100% substitution.
Master Mix Preparation (Example for a 50 µL reaction):
| Component | Stock Conc. | Final Conc. | Volume for 1 Rxn |
| 10X PCR Buffer | 10X | 1X | 5 µL |
| MgCl₂ | 25 mM | 1.5 - 2.5 mM | 3 - 5 µL |
| Forward Primer | 10 µM | 0.2 - 0.5 µM | 1 - 2.5 µL |
| Reverse Primer | 10 µM | 0.2 - 0.5 µM | 1 - 2.5 µL |
| DNA Polymerase | 5 U/µL | 1.25 Units | 0.25 µL |
| Template DNA | 10 ng/µL | 10-50 ng | 1 - 5 µL |
| Nuclease-Free H₂O | - | - | To 50 µL |
dNTP Mix Preparation (Example for 200 µM final conc. each): Prepare separate dNTP mixes for each substitution percentage. The total dNTP concentration should remain constant. For a reaction testing Biotin-dUTP substitution for dTTP:
| % Substitution | Vol. Natural dNTPs (dATP, dGTP, dCTP) | Vol. dTTP | Vol. Biotin-dUTP |
| 0% | X µL | Y µL | 0 µL |
| 25% | X µL | 0.75 * Y µL | 0.25 * Y µL |
| 50% | X µL | 0.5 * Y µL | 0.5 * Y µL |
| 75% | X µL | 0.25 * Y µL | 0.75 * Y µL |
| 100% | X µL | 0 µL | Y µL |
3. Thermal Cycling Conditions: These conditions are a starting point and should be optimized for your specific primers and template.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95 °C | 2-5 min | 1 |
| Denaturation | 95 °C | 30 sec | |
| Annealing | 55-65 °C | 30 sec | 30-35 |
| Extension | 72 °C | 1 min/kb | |
| Final Extension | 72 °C | 5-10 min | 1 |
| Hold | 4 °C | ∞ | 1 |
4. Analysis:
-
Analyze 5-10 µL of each PCR reaction on a 1-2% agarose gel.
-
Compare the band intensity across the different substitution percentages.
-
Typically, amplicon formation is strong at 50-75% substitution but may be undetectable at 100% substitution.[10] Select the highest substitution percentage that provides a robust yield for your application.
Section 4: Diagrams and Workflows
Caption: Workflow for troubleshooting PCR with modified dNTPs.
Caption: Decision tree for selecting an oligo purification method.
Caption: How chemical modifications improve oligo functionality.
References
- 2. academic.oup.com [academic.oup.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. idtdna.com [idtdna.com]
- 5. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PCR Troubleshooting Guide | Thermo Fisher Scientific - RU [thermofisher.com]
- 8. Modified DNA polymerases for PCR troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 12. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 13. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atdbio.com [atdbio.com]
- 15. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 16. dNTP Hot Start PCR Protocol [sigmaaldrich.com]
- 17. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 18. labcluster.com [labcluster.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of DMT-2'O-Methyl-rC(tac) Phosphoramidite Purity
For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, ensuring the purity of phosphoramidite (B1245037) building blocks is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) analysis for DMT-2'O-Methyl-rC(tac) phosphoramidite with alternative analytical techniques, supported by experimental protocols and data presentation.
Introduction to Phosphoramidite Purity Analysis
This compound is a critical reagent in the synthesis of modified RNA oligonucleotides. The purity of this phosphoramidite directly impacts the yield and quality of the final oligonucleotide product. Impurities can lead to the incorporation of incorrect bases, truncated sequences, or other undesirable modifications, compromising the therapeutic efficacy and safety of the resulting oligonucleotide drug. Therefore, robust analytical methods are essential to accurately assess the purity of this key starting material.
High-Performance Liquid Chromatography (HPLC) is the most common and widely accepted method for determining the purity of phosphoramidites.[1][2][3][4] This technique separates the target phosphoramidite from its impurities based on their physicochemical properties, allowing for accurate quantification. In addition to HPLC, other analytical methods such as Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) provide valuable orthogonal information for a comprehensive purity assessment.[1][5]
Comparison of Analytical Methods
A multi-faceted approach employing different analytical techniques is often the most effective strategy for a thorough characterization of phosphoramidite purity.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity quantification, detection of diastereomers, separation of closely related impurities. | High resolution, quantitative, robust, widely available. | May not resolve all co-eluting impurities, limited structural information. |
| Phosphorus-31 NMR (³¹P NMR) | Nuclear magnetic resonance of the phosphorus atom. | Purity assessment based on P(III) content, detection of phosphorus-containing impurities (e.g., phosphonates, oxidized forms).[5] | Provides structural information about the phosphorus environment, quantitative, non-destructive.[5] | Lower sensitivity than HPLC, may not detect non-phosphorus impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis. | Identification of impurities based on their mass-to-charge ratio, structural elucidation of unknown impurities.[6][7] | High specificity and sensitivity, provides molecular weight information.[6] | Quantitative accuracy can be challenging without reference standards, matrix effects can suppress ionization. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results.
Reverse-Phase HPLC (RP-HPLC) Protocol
This protocol provides a general framework for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0 ± 0.1.[5]
-
Mobile Phase B: Acetonitrile (B52724).[5]
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B from 50% to 90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient.[5]
-
Detection: UV at 254 nm or 280 nm.
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.[5] It is crucial to minimize exposure to moisture to prevent degradation.[8]
³¹P NMR Spectroscopy Protocol
³¹P NMR is a powerful tool for assessing the integrity of the phosphoramidite moiety.
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: Anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN).
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in the deuterated solvent.
-
Acquisition Parameters: A proton-decoupled ³¹P NMR spectrum is acquired. The chemical shifts for phosphoramidites typically appear in the range of 140-155 ppm.[9] Oxidized P(V) species will appear at different chemical shifts, usually between -10 and 50 ppm.[9]
LC-MS Protocol
LC-MS is invaluable for identifying unknown impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Similar to the RP-HPLC protocol described above. The use of volatile buffers like ammonium (B1175870) acetate may be preferred over TEAA for better MS compatibility.[6]
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the phosphoramidite and potential impurities (e.g., m/z 300-1500).
-
Fragmentation: Tandem MS (MS/MS) can be used to obtain structural information about the impurities.[6]
-
Data Presentation
Clear and concise data presentation is essential for comparing the purity of this compound from different vendors or batches.
Table 1: HPLC Purity of this compound
| Vendor/Batch | Purity by HPLC (%) | Major Impurity (%) | Number of Impurities >0.1% |
| Vendor A, Lot 1 | 99.2 | 0.3 (retention time) | 2 |
| Vendor B, Lot 1 | 98.5 | 0.5 (retention time) | 4 |
| Vendor C, Lot 1 | 99.5 | 0.2 (retention time) | 1 |
Table 2: Comparative Purity Analysis
| Analytical Method | Vendor A, Lot 1 (%) | Vendor B, Lot 1 (%) | Vendor C, Lot 1 (%) |
| RP-HPLC | 99.2 | 98.5 | 99.5 |
| ³¹P NMR (P(III) content) | 99.5 | 99.1 | 99.7 |
| LC-MS (Main Peak Area %) | 99.3 | 98.7 | 99.6 |
Note: The data presented in these tables are for illustrative purposes and do not represent actual experimental results from specific vendors.
Visualization of Experimental Workflow and Logical Relationships
Visual diagrams can aid in understanding the experimental processes and decision-making in purity analysis.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Decision tree for phosphoramidite purity assessment and batch release.
Conclusion
A comprehensive approach utilizing RP-HPLC as the primary quantitative technique, supported by the orthogonal methods of ³¹P NMR and LC-MS, provides the most robust assessment of this compound purity. This multi-faceted analysis ensures the high quality of this critical raw material, which is essential for the successful synthesis of high-purity modified oligonucleotides for research and therapeutic applications. By following standardized protocols and employing clear data presentation, researchers can confidently compare different sources of this phosphoramidite and make informed decisions for their oligonucleotide synthesis needs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. DMT-2'-O-methyl-rC(Ac) Phosphoramidite 199593-09-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. usp.org [usp.org]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
A Researcher's Guide to 31P NMR Analysis of Phosphoramidite Reagents
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, ensuring the purity and stability of phosphoramidite (B1245037) reagents is paramount. This guide provides a comprehensive comparison of phosphoramidite reagents using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for real-time quality control. We present key experimental data, detailed protocols, and visual workflows to facilitate accurate and efficient analysis.
Phosphoramidites are the chemical building blocks for the synthesis of DNA and RNA oligonucleotides. Their inherent instability makes them susceptible to degradation through hydrolysis and oxidation, leading to the formation of impurities that can compromise the integrity and yield of oligonucleotide synthesis. ³¹P NMR spectroscopy offers a direct and quantitative method to assess the purity of these critical reagents, providing valuable insights into their structural integrity and the presence of undesirable byproducts.
Comparative Analysis of Phosphoramidite Reagents by ³¹P NMR
The chemical environment of the phosphorus atom in phosphoramidites is highly sensitive to its substituents, resulting in a distinct ³¹P NMR chemical shift for each unique phosphoramidite. The typical chemical shift range for phosphoramidites is between 140 and 155 ppm. Due to the chiral nature of the phosphorus center, phosphoramidites exist as a mixture of two diastereomers, which may appear as two distinct peaks or overlapping signals in the ³¹P NMR spectrum.
Below is a summary of typical ³¹P NMR chemical shifts for common phosphoramidite reagents and their primary degradation products.
| Compound Type | Reagent/Impurity | Typical ³¹P Chemical Shift (ppm) |
| Phosphoramidites (P(III)) | DMT-dT-CE Phosphoramidite | ~149.5 |
| DMT-dA(Bz)-CE Phosphoramidite | ~149.2 | |
| DMT-dC(Ac)-CE Phosphoramidite | ~149.0 | |
| DMT-dG(iBu)-CE Phosphoramidite | ~148.5 | |
| Modified Phosphoramidites | 140 - 155 | |
| Degradation Products | H-Phosphonates (from hydrolysis) | ~7 to 15 |
| Phosphates (P(V)) (from oxidation) | -25 to 5 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and specific protecting groups.
Identifying Common Impurities
The presence of impurities can significantly impact the efficiency of oligonucleotide synthesis. ³¹P NMR is an invaluable tool for identifying and quantifying these undesirable species.
-
H-Phosphonates: Resulting from the hydrolysis of the diisopropylamino group, H-phosphonates are a common impurity in phosphoramidite preparations. They typically appear as sharp singlets in the region of 7 to 15 ppm.
-
Oxidized Phosphoramidites (P(V) Species): Oxidation of the phosphorus (III) center to phosphorus (V) leads to the formation of phosphate (B84403) triester impurities. These species resonate in the upfield region of the spectrum, typically between -25 and 5 ppm. The presence of these signals indicates degradation of the phosphoramidite reagent.
Experimental Protocol for ³¹P NMR Analysis
This section provides a detailed methodology for the ³¹P NMR analysis of phosphoramidite reagents.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the phosphoramidite reagent.
-
Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆). Anhydrous solvents should be used to prevent hydrolysis of the phosphoramidite.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A multinuclear NMR spectrometer with a proton-phosphorus probe.
-
Nucleus: ³¹P
-
Frequency: As appropriate for the spectrometer (e.g., 162 MHz for a 400 MHz spectrometer).
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgig' on Bruker instruments) is typically used to simplify the spectrum by removing ¹H-³¹P coupling, resulting in sharp singlet signals for each phosphorus environment.
-
Acquisition Parameters:
-
Spectral Width: A sweep width of at least 200 ppm (e.g., from -50 to 150 ppm) is recommended to cover the chemical shift range of both the phosphoramidite and its potential impurities.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 5-10 seconds is crucial for accurate quantification, allowing for full relaxation of the phosphorus nuclei between scans.
-
Number of Scans (NS): 64 to 128 scans are generally sufficient to obtain a good signal-to-noise ratio.
-
-
Referencing: The ³¹P NMR spectrum is typically referenced externally to 85% H₃PO₄ at 0 ppm.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Integrate the signals corresponding to the phosphoramidite diastereomers and any observed impurities.
-
Calculate the purity of the phosphoramidite reagent by comparing the integral of the product peaks to the total integral of all phosphorus-containing species in the spectrum.
Workflow for ³¹P NMR Analysis of Phosphoramidites
The following diagram illustrates the logical workflow for the quality control of phosphoramidite reagents using ³¹P NMR spectroscopy.
Unveiling the "Hidden" Layer of Gene Regulation: A Comparative Guide to the Characterization of 2'-O-methylated RNA
For researchers, scientists, and drug development professionals navigating the complex world of epitranscriptomics, the precise characterization of RNA modifications is paramount. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm) – the addition of a methyl group to the 2'-hydroxyl of the ribose moiety – is a critical player in a vast array of biological processes. This subtle modification, found in virtually all types of RNA, including mRNA, rRNA, tRNA, and snRNA, profoundly influences RNA stability, structure, and function. Dysregulation of Nm has been implicated in numerous diseases, from cancer to viral infections, making its accurate detection and quantification a key priority in both basic research and therapeutic development.
This guide provides an objective comparison of the leading methodologies for the characterization of 2'-O-methylated RNA, with a focus on mass spectrometry-based techniques and their high-throughput sequencing alternatives. We present supporting experimental data in clearly structured tables, offer detailed experimental protocols for key techniques, and provide visual workflows to illuminate the intricate processes involved.
The Gold Standard and the High-Throughput Contenders: A Performance Showdown
The analytical landscape for 2'-O-methylated RNA is dominated by two primary approaches: liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a suite of next-generation sequencing (NGS)-based methods. While LC-MS/MS offers unparalleled specificity and the ability for absolute quantification, NGS-based techniques provide transcriptome-wide mapping of Nm sites.
Quantitative Comparison of Key Methodologies
| Method | Principle | Quantification | Sensitivity | RNA Input | Resolution | Advantages | Limitations |
| LC-MS/MS | Separation of digested RNA nucleosides by liquid chromatography followed by mass analysis. | Absolute | High (fmol range) | µg to mg scale | Single nucleoside | Gold standard for quantification; can detect a wide range of modifications simultaneously. | Positional information is lost upon digestion; complex data analysis. |
| RiboMeth-seq | Alkaline hydrolysis of RNA, where 2'-O-methylated sites are protected from cleavage, leading to their underrepresentation at the 5' and 3' ends of sequenced fragments. | Relative or Absolute (with standards) | Moderate | ≥1 µg | Single nucleotide | Good for highly abundant RNAs like rRNA; can provide stoichiometric information. | Requires high sequencing depth for low-abundance RNAs; potential for bias from RNA structure. |
| Nm-seq | Periodate oxidation of 3'-terminal ribose of RNA fragments, followed by selective ligation of adapters to oxidation-resistant 2'-O-methylated ends. | Qualitative (enrichment-based) | High | ≥10 µg | Single nucleotide | High sensitivity for detecting low-stoichiometry sites in mRNA. | Stoichiometric information is lost; potential for sequence bias during fragmentation. |
| 2OMe-seq | Reverse transcription at low dNTP concentrations, where the reverse transcriptase stalls at 2'-O-methylated sites, creating truncated cDNA fragments that are then sequenced. | Relative | Moderate | µg scale | Single nucleotide | Relatively straightforward protocol. | Can be prone to false positives due to RNA secondary structure. |
| NJU-seq | Utilizes an RNase that is sensitive to 2'-O-methylation, allowing for the specific cleavage and subsequent identification of modified sites through sequencing. | Relative | High (down to 1% methylation) | µg scale | Single nucleotide | High sensitivity and specificity. | Relatively new method, less widely adopted. |
| RTL-P | Reverse transcription at low dNTP concentrations followed by PCR amplification to validate specific 2'-O-methylation sites. | Semi-quantitative | High | ng to µg scale | Site-specific | Highly sensitive for validating candidate sites. | Low-throughput, not suitable for transcriptome-wide discovery. |
In-Depth Experimental Protocols
For researchers looking to implement these techniques, a detailed understanding of the experimental workflow is crucial. Below are summarized protocols for three key methodologies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Absolute Quantification of 2'-O-methylation
This protocol outlines the general steps for the analysis of 2'-O-methylated ribonucleosides from total RNA.
I. RNA Digestion:
-
Start with 1-10 µg of high-quality total RNA.
-
To digest the RNA to single nucleosides, incubate with a mixture of nuclease P1 (1-2 units) and phosphodiesterase I (0.001-0.002 units) in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) at 37°C for 2-4 hours.
-
Follow this with an incubation with bacterial alkaline phosphatase (0.5-1 unit) in a buffer containing 50 mM Tris-HCl at 37°C for 1-2 hours to dephosphorylate the nucleosides.
II. LC Separation:
-
Inject the digested sample onto a reverse-phase C18 column.
-
Separate the nucleosides using a gradient of a polar solvent (e.g., water with 0.1% formic acid) and a non-polar solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
III. MS/MS Detection:
-
Couple the LC system to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Define the specific precursor-to-product ion transitions for the canonical ribonucleosides (A, C, G, U) and their 2'-O-methylated counterparts (Am, Cm, Gm, Um).
-
Quantify the amount of each 2'-O-methylated nucleoside by comparing its peak area to a standard curve generated from known concentrations of pure standards.
RiboMeth-seq for Transcriptome-Wide Profiling of 2'-O-methylation
This protocol provides a workflow for identifying 2'-O-methylated sites in RNA based on their resistance to alkaline hydrolysis.
I. RNA Fragmentation and Library Preparation:
-
Take 1-5 µg of total RNA and fragment it by incubation in a sodium carbonate buffer (pH 9.2) at 95°C for a time optimized to yield fragments in the desired size range (e.g., 20-40 nucleotides).
-
Dephosphorylate the 3' ends of the RNA fragments using T4 polynucleotide kinase (PNK).
-
Ligate a 3' adapter to the RNA fragments using T4 RNA ligase 2, truncated.
-
Phosphorylate the 5' ends of the fragments using T4 PNK.
-
Ligate a 5' adapter using T4 RNA ligase 1.
II. Reverse Transcription and Sequencing:
-
Reverse transcribe the ligated RNA fragments into cDNA using a reverse transcriptase.
-
Amplify the cDNA by PCR to generate a sequencing library.
-
Sequence the library on a high-throughput sequencing platform.
III. Data Analysis:
-
Align the sequencing reads to the reference transcriptome.
-
Analyze the distribution of the 5' and 3' ends of the reads. A decrease in the number of read ends at a specific nucleotide position compared to its neighbors is indicative of a 2'-O-methylated site.
RTL-P for Validation of 2'-O-methylation Sites
This protocol describes a sensitive PCR-based method for the validation of candidate 2'-O-methylation sites.
I. Reverse Transcription at Low dNTP Concentrations:
-
Design a reverse transcription primer that anneals downstream of the putative 2'-O-methylation site.
-
Perform two separate reverse transcription reactions for each RNA sample: one with a standard, high concentration of dNTPs (e.g., 1 mM each) and one with a low, limiting concentration of dNTPs (e.g., 1-10 µM each).
-
Use a reverse transcriptase that is sensitive to 2'-O-methylation at low dNTP concentrations.
II. PCR Amplification:
-
Use the cDNA from both the high and low dNTP reactions as templates for a subsequent PCR amplification.
-
Design forward and reverse primers that flank the putative 2'-O-methylation site.
-
Perform semi-quantitative or quantitative PCR (qPCR).
III. Analysis:
-
Analyze the PCR products on an agarose (B213101) gel or by qPCR.
-
A significant decrease in the amount of PCR product in the low dNTP reaction compared to the high dNTP reaction indicates the presence of a 2'-O-methylated nucleotide at the site of interest, as the reverse transcriptase would have stalled.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for LC-MS/MS-based quantification and RiboMeth-seq.
Conclusion: Choosing the Right Tool for the Job
The characterization of 2'-O-methylated RNA is a rapidly evolving field, with a powerful toolkit of techniques at the researcher's disposal. The choice of method ultimately depends on the specific research question. For absolute quantification of global Nm levels, LC-MS/MS remains the undisputed gold standard. For transcriptome-wide discovery and relative quantification of Nm sites, high-throughput sequencing methods like RiboMeth-seq, Nm-seq, and NJU-seq offer unparalleled discovery potential. For the validation of specific sites identified by high-throughput methods, targeted approaches like RTL-P provide a sensitive and reliable solution. By understanding the strengths and limitations of each technique, researchers can design robust experimental strategies to unravel the complex roles of 2'-O-methylation in health and disease, paving the way for novel diagnostic and therapeutic innovations.
A Head-to-Head Battle of Phosphoramidites: DMT-2'O-Methyl-rC(tac) vs. DMT-2'O-Methyl-rC(Ac) in RNA Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is critical to achieving high yield, purity, and efficiency. This guide provides a detailed comparison of two key cytidine (B196190) phosphoramidites: DMT-2'O-Methyl-rC(tac) and DMT-2'O-Methyl-rC(Ac).
The 2'-O-Methyl modification of ribonucleosides is a cornerstone of therapeutic oligonucleotide development, imparting nuclease resistance and enhancing binding affinity to target RNA. The selection of the exocyclic amine protecting group on the cytidine base—tert-butyl-phenoxyacetyl (tac) or acetyl (Ac)—further influences the efficiency of the synthesis process, particularly the deprotection step. This comparison delves into the chemical structures, performance characteristics, and experimental considerations for each of these widely used reagents.
Chemical Structures at a Glance
The foundational structure of both phosphoramidites includes a 5'-dimethoxytrityl (DMT) group for selective synthesis, a 2'-O-methyl group on the ribose sugar, and a 3'-phosphoramidite moiety. The key distinction lies in the protecting group attached to the N4 position of the cytidine base.
Caption: Chemical structures of DMT-2'O-Methyl-rC(tac) and DMT-2'O-Methyl-rC(Ac) phosphoramidites.
Performance Comparison: A Data-Driven Analysis
| Parameter | DMT-2'O-Methyl-rC(tac) | DMT-2'O-Methyl-rC(Ac) | Key Considerations |
| Coupling Efficiency | High | High | Both phosphoramidites are expected to exhibit high coupling efficiencies (>98%) under standard automated synthesis conditions.[1] The bulky nature of the 'tac' group does not appear to significantly hinder the coupling reaction. |
| Deprotection Conditions | Compatible with ultra-fast deprotection protocols.[2] | Compatible with standard and fast deprotection protocols.[3] | The key differentiator lies in the lability of the protecting group. |
| Deprotection Speed | Very Rapid | Rapid | The 'tac' group is designed for extremely fast removal, often allowing for deprotection in minutes at elevated temperatures with reagents like AMA (Ammonium Hydroxide (B78521)/Methylamine). The 'Ac' group is also considered fast-deprotecting, particularly with AMA, with typical deprotection times of around 10 minutes at 65°C.[4] |
| Orthogonality | Good | Excellent | The acetyl group's lability is well-characterized and offers excellent orthogonality with other protecting groups used in oligonucleotide synthesis. The 'tac' group is also designed to be orthogonal, though its widespread use and characterization in complex syntheses are less documented than the acetyl group. |
| Side Reactions | Low potential for side reactions during deprotection. | Low potential for side reactions, especially transamination, when using AMA.[4] | The use of acetyl protection on cytidine is known to minimize the risk of transamination during deprotection with amine-based reagents.[4] |
Experimental Protocols
The following protocols provide a general framework for the use of these phosphoramidites in automated oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer, sequence, and scale.
Oligonucleotide Synthesis Workflow
Caption: General workflow for solid-phase oligonucleotide synthesis.
Detailed Methodologies
1. Phosphoramidite Preparation:
-
Dissolve the DMT-2'O-Methyl-rC(tac) or DMT-2'O-Methyl-rC(Ac) phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M).
2. Automated Synthesis Cycle:
-
Detritylation: Removal of the 5'-DMT group is typically achieved using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: The activated phosphoramidite is coupled to the free 5'-hydroxyl of the growing oligonucleotide chain. A common activator is 5-ethylthio-1H-tetrazole (ETT). Coupling times are generally in the range of 2-5 minutes.
-
Capping: Unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
3. Cleavage and Deprotection:
-
For DMT-2'O-Methyl-rC(tac):
-
Cleavage from the solid support and removal of base and phosphate protecting groups can often be accomplished in a single step using AMA (a 1:1 mixture of aqueous ammonium (B1175870) hydroxide and aqueous methylamine).
-
Typical conditions are incubation at 65°C for 10-15 minutes.
-
-
For DMT-2'O-Methyl-rC(Ac):
-
Cleavage and deprotection are also efficiently carried out using AMA.
-
A widely used protocol involves incubation at 65°C for 10 minutes.[4]
-
Alternatively, for more sensitive modifications, milder deprotection conditions with gaseous ammonia (B1221849) or methylamine (B109427) can be employed.
-
4. Purification:
-
The crude oligonucleotide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
Logical Relationships in Protecting Group Strategy
The choice of a base protecting group is intrinsically linked to the overall strategy for oligonucleotide synthesis and deprotection, ensuring orthogonality and minimizing side reactions.
Caption: Interdependencies in oligonucleotide synthesis and deprotection.
Conclusion
Both DMT-2'O-Methyl-rC(tac) and DMT-2'O-Methyl-rC(Ac) are high-performance phosphoramidites for the synthesis of 2'-O-methylated RNA. The primary advantage of the 'tac' protecting group lies in its potential for even faster deprotection, which can be beneficial in high-throughput synthesis environments. The 'Ac' protecting group , on the other hand, is a well-established and widely characterized protecting group that offers a balance of rapid deprotection and a long history of reliable performance, particularly in minimizing side reactions like transamination.[4]
The ultimate choice between these two reagents will depend on the specific requirements of the synthesis, including the desired throughput, the presence of other sensitive modifications in the oligonucleotide, and the established protocols within a particular laboratory. Researchers should consider piloting both options to determine the optimal building block for their specific applications.
References
- 1. Analytical studies of 'mixed sequence' oligodeoxyribonucleotides synthesized by competitive coupling of either methyl- or beta-cyanoethyl-N,N-diisopropylamino phosphoramidite reagents, including 2'-deoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DMT-2 O-Methyl-rC(ac) Phosphoramidite 199593-09-4 [sigmaaldrich.com]
- 4. glenresearch.com [glenresearch.com]
A Comparative Guide to 2'-O-Methyl and 2'-Fluoro Modifications in siRNA Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of small interfering RNA (siRNA) duplexes is a cornerstone of therapeutic RNAi development, enhancing stability, mitigating off-target effects, and modulating immune responses. Among the most prevalent modifications are the 2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) substitutions on the ribose sugar. This guide provides an objective comparison of their impact on siRNA activity, supported by experimental data and detailed protocols to aid researchers in the rational design of their RNAi experiments.
At a Glance: 2'-OMe vs. 2'-F Modifications
| Feature | 2'-O-Methyl (2'-OMe) Modification | 2'-Fluoro (2'-F) Modification | Key Considerations |
| Nuclease Stability | Significantly enhances resistance to endonuclease degradation. The bulky methyl group provides steric hindrance.[1][2] | Markedly increases nuclease resistance. The high electronegativity of fluorine strengthens the ribose conformation.[2][3] | Both modifications substantially improve siRNA half-life in biological fluids compared to unmodified siRNAs.[3] |
| In Vitro & In Vivo Efficacy | Generally well-tolerated, but extensive modification can sometimes reduce silencing activity, particularly at specific positions within the siRNA duplex.[1][4][5][6][7] | Often maintains or even improves silencing potency compared to unmodified siRNAs.[3][8][9] The smaller size of fluorine is well-accommodated by the RISC complex.[10] | The impact of modifications can be sequence and position-dependent.[4][5][6] Empirical testing is crucial for optimal design. |
| Off-Target Effects | Can reduce seed-mediated off-target effects by sterically hindering the interaction between the siRNA seed region and unintended mRNA targets.[11] | May also mitigate off-target effects, though the mechanism is less dominated by steric hindrance compared to 2'-OMe.[12] | Strategic placement of modifications in the seed region (positions 2-8 of the guide strand) is a key strategy for reducing off-target gene silencing.[11] |
| Immunostimulatory Properties | Highly effective at abrogating innate immune responses by preventing recognition by Toll-like receptors (TLRs), such as TLR7 and TLR8.[13][14] | Also reduces immune stimulation, but in some contexts, may be less effective than 2'-OMe in dampening certain immune pathways.[10][13][15] | 2'-OMe modifications are particularly potent antagonists of TLR7-mediated immune activation.[14] |
| Duplex Stability (Tm) | Increases the thermal stability of the siRNA duplex. | Significantly increases the thermal stability (Tm) of the siRNA duplex, often to a greater extent than 2'-OMe.[3][16] | While increased stability is beneficial for nuclease resistance, excessively stable duplexes may hinder strand separation and RISC loading.[3] |
Delving Deeper: Experimental Insights
Nuclease Stability
Both 2'-OMe and 2'-F modifications confer substantial protection against nuclease degradation in serum. Unmodified siRNAs are often completely degraded within hours, whereas modified siRNAs can have a half-life exceeding 24 hours.[3] This enhanced stability is a prerequisite for in vivo applications, ensuring the siRNA duplex remains intact to exert its gene-silencing effect.
In Vitro and In Vivo Silencing Activity
The impact of these modifications on silencing activity is a critical consideration. While both are generally well-tolerated by the RNA-induced silencing complex (RISC), the specific placement and density of modifications can influence efficacy.
-
2'-F modifications are often associated with retained or even enhanced potency. Their smaller size compared to the 2'-hydroxyl group leads to favorable interactions within the RISC complex.[3][10] Studies have shown that siRNAs with 2'-F modifications on all pyrimidines can be more potent than their unmodified counterparts both in vitro and in vivo.[8][9]
-
2'-OMe modifications are also widely used and effective. However, their bulkier nature can sometimes interfere with RISC function, particularly if placed at sensitive positions within the siRNA strand.[1][7] For instance, a 3'-terminal 2'-OMe modification on a 20-nucleotide guide strand has been shown to negatively impact the activity of some siRNA sequences.[4][5][6]
Off-Target Effects
A major challenge in RNAi therapeutics is the potential for off-target effects, where the siRNA silences unintended genes. This is often mediated by a microRNA-like mechanism involving the "seed region" (positions 2-8) of the guide strand.
-
2'-OMe modifications within the seed region can effectively reduce off-target effects. The steric bulk of the methyl group is thought to impede the binding of the siRNA to partially complementary off-target mRNAs.[11]
-
2'-F modifications in the seed region can also mitigate off-target binding.[12] The strategy of modifying the seed region is a valuable tool for enhancing the specificity of siRNA therapeutics.
Immunostimulatory Properties
Unmodified siRNAs can be recognized by innate immune receptors, such as Toll-like receptors (TLRs), leading to the production of inflammatory cytokines.
-
2'-OMe modifications are particularly potent in abrogating these immune responses.[13] They can act as antagonists to TLR7, effectively preventing immune activation.[14]
-
2'-F modifications also reduce the immunostimulatory potential of siRNAs.[3][13] However, some studies suggest that in certain contexts, 2'-OMe modifications may be more effective at silencing immune activation.[13][15] For instance, while both modifications can reduce TLR3 and TLR7 activation, 2'-F modified RNAs have been shown to enhance the activation of RIG-I-like receptors under specific conditions.[10]
Visualizing the Workflow and Mechanism
To aid in understanding the experimental evaluation and the underlying biological process, the following diagrams are provided.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the comparison of 2'-OMe and 2'-F modified siRNAs.
Serum Stability Assay
Objective: To assess the resistance of modified siRNAs to degradation by nucleases present in serum.
Methodology:
-
Preparation: Mix the siRNA (e.g., at a final concentration of 1-5 µM) with fetal bovine serum (FBS) or human serum to a final serum concentration of 50-95%.[17][18][19]
-
Incubation: Incubate the mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24, 48 hours).[17][18]
-
Sample Collection: At each time point, take an aliquot of the reaction and immediately stop the degradation, for example, by adding EDTA or freezing in liquid nitrogen.[19][20]
-
Analysis: Analyze the integrity of the siRNA using gel electrophoresis (e.g., 20% polyacrylamide gel) and visualize with a nucleic acid stain (e.g., SYBR Gold).[20] The disappearance of the full-length siRNA band over time indicates degradation.
In Vitro Gene Knockdown Assay
Objective: To quantify the gene silencing efficiency of modified siRNAs in a cell culture model.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, HEK293) at a density that will result in 50-75% confluency at the time of transfection.[21]
-
Transfection: Prepare a complex of the siRNA and a transfection reagent (e.g., Lipofectamine, Oligofectamine) in serum-free medium according to the manufacturer's protocol.[21][22] Add the complex to the cells to achieve a final siRNA concentration typically in the nanomolar range (e.g., 1-100 nM).[21]
-
Incubation: Incubate the cells with the siRNA-transfection reagent complex for a specified period (e.g., 4-6 hours), after which fresh medium with serum can be added.[21] Continue incubation for 24-72 hours to allow for mRNA and protein turnover.[21][22]
-
Analysis of Knockdown:
-
mRNA Level: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target mRNA, normalized to a housekeeping gene.[23]
-
Protein Level: Lyse the cells and perform a Western blot to determine the level of the target protein, using an antibody specific to the protein of interest.[21]
-
Off-Target Effect Analysis via Microarray
Objective: To identify unintended changes in gene expression caused by the siRNA.
Methodology:
-
Experiment Setup: Transfect cells with the modified siRNA or a negative control siRNA as described in the in vitro knockdown protocol.[24][25]
-
RNA Extraction: At a suitable time point post-transfection (e.g., 48 hours), harvest the cells and extract high-quality total RNA.[26]
-
Microarray Hybridization: Label the extracted RNA and hybridize it to a microarray chip containing probes for a large portion of the transcriptome, following the manufacturer's instructions.[24][25]
-
Data Analysis: Scan the microarray and analyze the data to identify genes that are significantly up- or downregulated in the cells treated with the target-specific siRNA compared to the negative control.[25][27] Bioinformatic analysis can then be used to determine if the downregulated genes contain seed region complementarity to the siRNA.[25]
Immunostimulation Assay (Cytokine Profiling)
Objective: To measure the induction of inflammatory cytokines in response to siRNA delivery.
Methodology:
-
Cell Culture and Transfection: Use immune-competent cells, such as human peripheral blood mononuclear cells (PBMCs).[13] Transfect the cells with the modified siRNA using a suitable delivery vehicle.
-
Sample Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6) in the supernatant using a multiplex cytokine assay (e.g., Bio-Plex assay) or individual ELISAs.[28][29]
-
Intracellular Staining (Optional): For a more detailed analysis of specific cell populations, intracellular cytokine staining followed by flow cytometry can be performed.[30] This involves fixing and permeabilizing the cells to allow antibodies to access intracellular cytokines.[30]
Conclusion
Both 2'-O-Methyl and 2'-Fluoro modifications are powerful tools for enhancing the therapeutic potential of siRNAs. The choice between them, or a combination thereof, will depend on the specific application and the desired balance between nuclease stability, silencing potency, off-target profile, and immunogenicity. 2'-F modifications often provide a slight edge in terms of maintaining or improving on-target activity, while 2'-OMe modifications are exceptionally effective at minimizing immune stimulation. As the field of RNAi therapeutics continues to advance, a thorough understanding of how these chemical modifications influence siRNA behavior is paramount for the successful development of safe and effective gene-silencing drugs.
References
- 1. Structural Modifications of siRNA Improve Its Performance In Vivo [mdpi.com]
- 2. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 3. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Adenosine Modification May Be Preferred for Reducing siRNA Immune Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2' Fluoro RNA Modification [biosyn.com]
- 17. siRNA serum stability assay [bio-protocol.org]
- 18. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 24. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 28. bio-rad.com [bio-rad.com]
- 29. Cytokine Elisa [bdbiosciences.com]
- 30. Evaluating the regulation of cytokine levels after siRNA treatment in antigen-specific target cell populations via intracellular staining - PMC [pmc.ncbi.nlm.nih.gov]
Stability comparison of different 2'-O- modifications in RNA
For researchers, scientists, and drug development professionals, understanding the stability of modified RNA is paramount for the design and success of oligonucleotide-based therapeutics. This guide provides an objective comparison of the stability conferred by three common 2'-O- modifications: 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-fluoro (2'-F). The information herein is supported by experimental data to aid in the selection of the most appropriate modification for specific research and therapeutic applications.
The introduction of modifications at the 2'-hydroxyl group of the ribose sugar is a key strategy to enhance the properties of RNA-based drugs. These "second-generation" modifications significantly improve resistance to nuclease degradation and increase the thermal stability of RNA duplexes, leading to longer in vivo half-lives and improved efficacy.[1][2]
Comparative Stability Data
The stability of RNA oligonucleotides can be assessed through several key parameters: nuclease resistance, thermal stability (melting temperature, Tm), and in vivo stability. The following tables summarize the available quantitative data for 2'-OMe, 2'-MOE, and 2'-F modifications.
Nuclease Resistance
The introduction of 2'-O- modifications sterically hinders the approach of nucleases, thereby protecting the phosphodiester backbone from enzymatic cleavage. While direct comparative half-life data under identical conditions is sparse in the literature, the general consensus is that all three modifications significantly increase nuclease resistance compared to unmodified RNA. Among them, 2'-MOE is widely recognized for conferring the highest level of nuclease resistance.
| Modification | Relative Nuclease Resistance | Notes |
| Unmodified RNA | Low | Rapidly degraded by endo- and exonucleases. |
| 2'-O-methyl (2'-OMe) | High | Provides good protection against nuclease degradation.[3] |
| 2'-O-methoxyethyl (2'-MOE) | Very High | The larger methoxyethyl group offers superior steric hindrance, leading to exceptional nuclease resistance in plasma and tissues.[2][4] |
| 2'-fluoro (2'-F) | High | The electronegative fluorine atom enhances stability and confers significant nuclease resistance.[5][6] |
Thermal Stability (Melting Temperature, Tm)
The melting temperature (Tm) is the temperature at which half of the double-stranded RNA duplex dissociates into single strands. A higher Tm indicates greater thermodynamic stability and binding affinity to the target sequence. The 2'-O- modifications generally increase the Tm of RNA duplexes.
The following table presents the approximate increase in Tm per modification, as this value is more consistently reported in the literature than absolute Tm values for a specific sequence.
| Modification | Approximate ΔTm per modification (°C) | Reference |
| 2'-O-methyl (2'-OMe) | +1.3 | [6] |
| 2'-O-methoxyethyl (2'-MOE) | +0.9 to +1.6 | [2] |
| 2'-fluoro (2'-F) | +1.8 | [6] |
Note: The actual Tm is dependent on the sequence, length of the oligonucleotide, salt concentration, and other experimental conditions.
In Vivo Stability & Pharmacokinetics
The enhanced nuclease resistance and binding affinity of 2'-O- modified oligonucleotides translate to improved in vivo stability and favorable pharmacokinetic profiles. Oligonucleotides with these modifications, particularly when combined with a phosphorothioate (B77711) (PS) backbone, exhibit longer tissue half-lives.[2][7] 2'-MOE modified oligonucleotides, in particular, have been extensively studied and demonstrate excellent in vivo stability.[4][8]
| Modification | In Vivo Half-life | Key Pharmacokinetic Features |
| 2'-O-methyl (2'-OMe) | Increased | Improved in vivo stability compared to unmodified RNA. |
| 2'-O-methoxyethyl (2'-MOE) | Significantly Increased | Long tissue half-lives, with studies in mice, monkeys, and humans showing favorable pharmacokinetics.[7][8] They are resistant to metabolism in both plasma and tissues.[4] |
| 2'-fluoro (2'-F) | Increased | Contributes to enhanced in vivo stability. |
Experimental Protocols
Accurate assessment of oligonucleotide stability is crucial. Below are detailed methodologies for key experiments.
Serum Stability Assay
This assay evaluates the resistance of modified oligonucleotides to degradation by nucleases present in serum.
Materials:
-
Modified RNA oligonucleotide duplex (50 pmol)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
10x Annealing Buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate)
-
Polyacrylamide gel (15%)
-
Gel loading buffer (e.g., 9 M urea, 15% glycerol)
-
Staining agent (e.g., SYBR Gold)
-
Incubator at 37°C
-
Gel electrophoresis system and imaging equipment
-
Oligonucleotide Duplex Preparation:
-
Resuspend single-stranded sense and antisense oligonucleotides to a concentration of 200 µM in nuclease-free water.
-
In a microcentrifuge tube, combine 10 µL of the sense strand, 10 µL of the antisense strand, 5 µL of 10x annealing buffer, and 25 µL of nuclease-free water for a final duplex concentration of 40 µM.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Incubation with Serum:
-
Prepare a 10 µL reaction mixture containing 50 pmol of the oligonucleotide duplex and 50% FBS.
-
Incubate the reaction at 37°C.
-
Collect samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
Quenching and Sample Preparation:
-
At each time point, mix an 8 µL aliquot of the reaction with 8 µL of a stopping solution (e.g., 9 M urea, 15% glycerol) and place it on ice to quench the degradation process.[10]
-
-
Gel Electrophoresis and Analysis:
-
Load the samples onto a 15% polyacrylamide gel.
-
Run the gel to separate the intact oligonucleotide from degraded fragments.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.
-
Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point to determine the rate of degradation and the oligonucleotide's half-life in serum.
-
Thermal Denaturation (Tm) Determination by UV Spectrophotometry
This method determines the melting temperature (Tm) of an RNA duplex by measuring the change in UV absorbance at 260 nm as a function of temperature.
Materials:
-
Modified RNA oligonucleotide duplex
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller (Peltier)
-
Quartz cuvettes
-
Sample Preparation:
-
Prepare solutions of the oligonucleotide duplex at different concentrations (e.g., 4, 8, 20, 40 µM) in the melting buffer.
-
-
UV-Vis Measurement:
-
Place the sample in a quartz cuvette inside the spectrophotometer.
-
Equilibrate the sample at a low starting temperature (e.g., 20°C).
-
Slowly increase the temperature at a constant rate (e.g., 0.5°C/minute) up to a high final temperature (e.g., 95°C).
-
Continuously monitor and record the absorbance at 260 nm.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm against the temperature to obtain a melting curve.
-
The Tm is the temperature at which the absorbance is halfway between the initial (double-stranded) and final (single-stranded) absorbance values. This corresponds to the peak of the first derivative of the melting curve.
-
Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) can be calculated from the shape of the melting curve and by analyzing the Tm at different oligonucleotide concentrations.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the stability assessment experiments described above.
Caption: Workflow for Serum Stability Assay.
Caption: Workflow for Tm Determination.
Conclusion
The choice of a 2'-O- modification is a critical decision in the design of RNA therapeutics. 2'-O-methyl, 2'-O-methoxyethyl, and 2'-fluoro modifications all offer significant advantages in terms of nuclease resistance and thermal stability over unmodified RNA. 2'-MOE modifications generally provide the highest level of nuclease resistance, making them a popular choice for in vivo applications. 2'-F modifications tend to provide the greatest increase in thermal stability per modification. The selection of the optimal modification will depend on the specific application, balancing the need for stability, binding affinity, and potential off-target effects. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the development of next-generation RNA-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jascoinc.com [jascoinc.com]
- 12. A neutral pH thermal hydrolysis method for quantification of structured RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle for Stability: Comparing Nuclease Resistance of Modified Oligonucleotides
For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, enhancing nuclease resistance is a paramount concern. Unmodified oligonucleotides are swiftly degraded by endogenous nucleases, limiting their therapeutic efficacy. To counteract this, various chemical modifications have been developed. This guide provides an objective comparison of the performance of common oligonucleotide modifications in resisting nuclease degradation, supported by experimental data and detailed protocols.
Quantitative Comparison of Nuclease Resistance
The stability of modified oligonucleotides is often assessed by measuring their half-life in the presence of nucleases, typically in human serum which mimics in vivo conditions. The following table summarizes the nuclease resistance of several common modifications.
| Modification | Half-life in Human Serum (t½) | Fold Increase in Stability (approx.) | Key Characteristics |
| Unmodified Oligodeoxynucleotide | ~1.5 hours[1] | 1x | Highly susceptible to degradation by endo- and exonucleases.[2] |
| Phosphorothioate (PS) | ~10 hours[1] | ~6.7x | Backbone modification where a non-bridging oxygen is replaced by sulfur.[3] Provides broad protection against nucleases.[3] The Sp stereoisomer generally shows greater resistance.[3] |
| 2'-O-Methyl (2'-OMe) | ~12 hours[1] | ~8x | Modification of the ribose sugar that provides steric hindrance against nuclease attack.[3] Particularly effective against endonucleases.[3] |
| Locked Nucleic Acid (LNA) | ~15 - 28 hours[1] | ~10x - 18.7x | A conformationally restricted nucleotide modification that significantly enhances stability and binding affinity.[1] |
Delving into the Modifications: Mechanisms of Protection
The enhanced stability of modified oligonucleotides stems from distinct chemical strategies that thwart nuclease activity.
Phosphorothioate (PS) modification involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone of the oligonucleotide.[3] This alteration renders the internucleotide linkage more resistant to the hydrolytic activity of nucleases.[3] To effectively inhibit exonuclease activity, it is often recommended to incorporate at least three PS bonds at both the 5' and 3' ends of the oligonucleotide.[2]
2'-O-Methyl (2'-OMe) modification , a naturally occurring modification found in RNA, involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar.[3] This modification provides steric hindrance, effectively shielding the phosphodiester bond from nuclease attack.[3] While it offers protection against single-stranded endonucleases, it is less effective against exonucleases, often necessitating the use of end-capping strategies.[3] DNA oligonucleotides incorporating 2'-OMe modifications have been shown to be 5- to 10-fold less susceptible to DNases compared to their unmodified counterparts.[2]
Locked Nucleic Acid (LNA) modifications introduce a methylene (B1212753) bridge that connects the 2' oxygen to the 4' carbon of the ribose sugar. This "locks" the sugar in an A-form helix, which is less favorable for nuclease binding and cleavage. This conformational rigidity not only enhances nuclease resistance but also increases the binding affinity of the oligonucleotide to its target.[1]
Experimental Protocols
A standardized and reproducible method for assessing the nuclease resistance of modified oligonucleotides is crucial for comparative studies. The following protocols outline a typical serum stability assay followed by analysis using denaturing polyacrylamide gel electrophoresis (PAGE).
Serum Stability Assay
This protocol is designed to assess the degradation of oligonucleotides in a biologically relevant medium.
Materials:
-
Modified and unmodified oligonucleotides (5'-labeled with a fluorescent dye, e.g., FAM)
-
Human Serum (or Fetal Bovine Serum, FBS)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Loading buffer (e.g., 2X Formamide loading dye)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Procedure:
-
Preparation of Oligonucleotide Solutions: Dissolve the lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM. Further dilute the stock to a working concentration of 10 µM in PBS.
-
Incubation with Serum:
-
For each time point (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), prepare a reaction tube.
-
To each tube, add 18 µL of human serum.
-
Add 2 µL of the 10 µM oligonucleotide solution to the serum to achieve a final concentration of 1 µM.
-
Gently mix by pipetting and incubate the tubes at 37°C.
-
-
Quenching the Reaction:
-
At each designated time point, remove the corresponding tube from the incubator.
-
Immediately add 20 µL of loading buffer to the tube to stop the nuclease activity.
-
Vortex briefly and store the samples at -20°C until analysis.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This method is used to separate the intact oligonucleotide from its degradation products based on size.
Materials:
-
Acrylamide/Bis-acrylamide solution (e.g., 19:1)
-
Urea
-
10X TBE buffer (Tris-borate-EDTA)
-
Ammonium persulfate (APS), 10% solution
-
Tetramethylethylenediamine (TEMED)
-
Gel casting apparatus
-
Electrophoresis power supply and tank
-
Fluorescent gel imager
Procedure:
-
Gel Preparation (e.g., 15% Polyacrylamide, 7M Urea):
-
In a fume hood, prepare the gel solution by mixing the acrylamide/bis-acrylamide solution, urea, 10X TBE buffer, and nuclease-free water.
-
Degas the solution for 15-20 minutes.
-
Add 10% APS and TEMED to initiate polymerization.
-
Quickly pour the solution into the gel casting apparatus and insert the comb. Allow the gel to polymerize for at least 1 hour.
-
-
Electrophoresis:
-
Assemble the gel in the electrophoresis tank and fill the upper and lower chambers with 1X TBE buffer.
-
Remove the comb carefully.
-
Heat the collected samples from the serum stability assay at 95°C for 5 minutes and then place them on ice.
-
Load equal volumes of each sample into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 150-200V) until the tracking dye reaches the bottom of the gel.
-
-
Visualization and Quantification:
-
Carefully remove the gel from the apparatus.
-
Visualize the fluorescently labeled oligonucleotides using a gel imager.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide for each time point.
-
Calculate the percentage of intact oligonucleotide at each time point relative to the 0-hour time point.
-
The half-life (t½) can be determined by plotting the percentage of intact oligonucleotide versus time and fitting the data to a one-phase decay model.
-
Visualizing the Process and Comparison
To better understand the experimental workflow and the logical relationship between different modifications, the following diagrams are provided.
References
2'-O-Methylated siRNA: A Comparative Guide to Enhanced Gene Silencing
For researchers, scientists, and drug development professionals, the quest for potent and specific gene silencing tools is paramount. Small interfering RNAs (siRNAs) have emerged as a powerful technology, yet their unmodified forms face challenges such as instability and off-target effects. Chemical modifications, particularly 2'-O-methylation, have proven instrumental in overcoming these hurdles. This guide provides an objective comparison of 2'-O-methylated siRNA with other alternatives, supported by experimental data, detailed protocols, and visual workflows to inform your research and development efforts.
Enhanced Efficacy and Reduced Off-Target Effects
A primary advantage of 2'-O-methyl (2'-OMe) modification is its ability to significantly reduce off-target gene silencing without compromising on-target efficacy.[1][2][3] Off-target effects, a major concern in RNAi experiments, arise from the siRNA guide strand binding to and silencing unintended mRNAs with partial complementarity. Studies have shown that strategic placement of 2'-OMe modifications, particularly within the "seed region" (positions 2-8 of the guide strand), sterically hinders the binding to off-target transcripts.[2]
Impact on Stability and In Vivo Performance
Unmodified siRNAs are susceptible to degradation by nucleases present in serum and within cells, limiting their therapeutic potential.[5][6] The 2'-O-methyl modification provides a protective shield against these enzymes, thereby increasing the stability and bioavailability of the siRNA molecule.[4][5] This enhanced stability is a critical feature for in vivo applications, where the siRNA must remain intact to reach its target tissue and exert its gene-silencing effect.
Furthermore, combining 2'-O-methyl modifications with other chemical alterations, such as phosphorothioate (B77711) (PS) linkages and 2'-fluoro (2'-F) modifications, can further enhance the stability and overall performance of siRNAs.[7][8] For instance, the FDA-approved siRNA drug Patisiran (Onpattro) incorporates both 2'-O-methyl and 2'-fluoro modifications to improve its stability and efficacy.[5][7]
Comparative Performance of 2'-O-Methylated siRNA
To provide a clear comparison, the following tables summarize quantitative data from various studies, highlighting the efficacy of 2'-O-methylated siRNA in different contexts.
| Modification Strategy | Target Gene | On-Target Silencing Efficiency | Off-Target Silencing Reduction | Reference |
| Unmodified siRNA | Various | High | - | [1] |
| 2'-OMe at position 2 of guide strand | Various | Unaffected | ~66% | [1] |
| 2'-OMe in seed region (positions 2-8) | CM target | Similar to unmodified | Significantly reduced | [2] |
| Fully 2'-OMe modified sense strand | PTEN | Comparable to unmodified | Not specified | [9] |
| Alternating 2'-F and 2'-OMe | HTT, sFLT1 | Efficient RISC loading and target cleavage | Not specified | [8] |
| siRNA Modification | IC50 (Concentration for 50% Inhibition) | Notes | Reference |
| 5' A ApoB-targeting siRNA | > 0.1 mg/kg | Reduced ApoB mRNA by ~50% at 0.1 mg/kg. | [7] |
| 5' 6-mCEPh-purine ApoB-targeting siRNA | < 0.1 mg/kg | Reduced ApoB mRNA by ~80% at 0.1 mg/kg. | [7] |
| 20-nt guide strand with 3' terminal 2'-OMe | Increased IC50 (1.2- to 1.9-fold) | Negative impact on activity for >60% of sequences tested. | [10] |
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed methodologies for key experiments involving siRNA-mediated gene silencing.
In Vitro siRNA Transfection and Gene Silencing Assay
This protocol outlines the steps for transfecting cells with siRNA and assessing the subsequent gene knockdown.
-
Cell Seeding: Plate cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.[11]
-
siRNA Preparation:
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[11]
-
Transfection: Wash the cells once with 2 ml of siRNA Transfection Medium. Aspirate the medium and add the siRNA-transfection reagent complex to the cells.[11]
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator. Afterwards, add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.[11]
-
Post-Transfection: After an additional 18-24 hours, aspirate the medium and replace it with fresh 1x normal growth medium.[11]
In Vivo siRNA Delivery and Efficacy Assessment
This protocol describes a general workflow for evaluating siRNA efficacy in an animal model.
-
siRNA Formulation: For in vivo delivery, siRNAs are often formulated in lipid nanoparticles (LNPs) or conjugated to targeting ligands like N-acetylgalactosamine (GalNAc) for liver-specific delivery.[4][7]
-
Animal Dosing: Administer the formulated siRNA to the animal model (e.g., mice) via an appropriate route, such as intravenous injection. Doses can range from 0.03 to 0.3 mg siRNA/kg.[7]
-
Tissue Collection: At specified time points (e.g., 2 and 7 days post-administration), euthanize the animals and collect the target tissues (e.g., liver).[7]
-
mRNA Analysis: Extract total RNA from the collected tissues and perform quantitative real-time RT-PCR to measure the levels of the target mRNA.[7]
-
Data Analysis: Compare the target mRNA levels in the treated groups to a control group (e.g., saline-treated) to determine the percentage of gene silencing.[7]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the RNAi signaling pathway and a typical experimental workflow.
Caption: The RNA interference (RNAi) signaling pathway.
Caption: A typical experimental workflow for comparing siRNA efficacy.
References
- 1. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of chemically modified siRNA: Recent trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Application of Chemical Modification Strategies for Small Nucleic Acid Drugs [synapse.patsnap.com]
- 6. Strategies for in vivo delivery of siRNAs: recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siRNA potency enhancement via chemical modifications of nucleotide bases at the 5′-end of the siRNA guide strand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
Benchmarking DMT-2'O-Methyl-rC(tac) Against Other Cytidine Phosphoramidites: A Comparative Guide
In the synthesis of therapeutic and research-grade oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is critical to ensure high coupling efficiency, purity of the final product, and desired biological properties such as nuclease resistance. This guide provides a comparative analysis of DMT-2'O-Methyl-rC(tac) phosphoramidite against other commonly used cytidine (B196190) phosphoramidites, with a focus on performance metrics and supporting experimental data.
Introduction to 2'-O-Methyl Cytidine Phosphoramidites
The 2'-O-Methyl (2'-OMe) modification on the ribose sugar of a nucleotide is a key chemical feature that enhances the stability of RNA oligonucleotides against nuclease degradation.[1][2][3] This modification also increases the binding affinity of the oligonucleotide to its complementary RNA target.[4] To prevent unwanted side reactions during automated solid-phase oligonucleotide synthesis, the exocyclic amine of the cytidine base must be protected.[5] Different protecting groups offer varying lability and can influence the overall efficiency and purity of the synthesis. This guide focuses on comparing the performance of DMT-2'O-Methyl-rC bearing the tert-butylphenoxyacetyl (tac) protecting group against those with the more conventional acetyl (Ac) group.
Performance Comparison
| Performance Metric | DMT-2'O-Methyl-rC(tac) | DMT-2'O-Methyl-rC(Ac) | Other 2'-Modified Cytidines (e.g., 2'-MOE) |
| Coupling Efficiency | High (>99%)[6] | High (>99%) | High |
| Deprotection Time | Ultra-fast (minutes)[5] | Standard (hours) | Standard to Fast |
| Nuclease Resistance | High[1][2][3] | High[1][2][3] | Very High |
| Final Purity | High | High | High |
Experimental Data and Protocols
To provide a framework for researchers to conduct their own benchmarking studies, detailed experimental protocols for key performance indicators are provided below.
Coupling Efficiency Assessment
The coupling efficiency of a phosphoramidite is a measure of how effectively it is added to the growing oligonucleotide chain during synthesis. Even small differences in coupling efficiency can have a significant impact on the yield of the full-length product, especially for longer oligonucleotides.[7]
Experimental Protocol:
-
Oligonucleotide Synthesis: Synthesize a short, defined oligonucleotide sequence (e.g., a 10-mer) on a solid support using an automated DNA/RNA synthesizer. Incorporate the cytidine phosphoramidite to be tested at a specific position in the sequence.
-
Trityl Cation Monitoring: During each coupling cycle, the dimethoxytrityl (DMT) group is cleaved from the 5'-hydroxyl of the newly added nucleotide. The resulting trityl cation has a strong absorbance at 498 nm. The absorbance is measured and used to calculate the stepwise coupling efficiency.
-
Calculation: The coupling efficiency is calculated as the ratio of the absorbance of the current trityl cation release to the absorbance of the previous trityl cation release. An average coupling efficiency is then determined over the entire synthesis.
Visualization of the Oligonucleotide Synthesis Cycle:
Deprotection Kinetics
The lability of the base protecting group is a crucial factor, especially for the synthesis of sensitive oligonucleotides containing labels or other modifications that may be degraded by harsh deprotection conditions. The 'tac' group is designed for rapid removal under mild basic conditions.[5]
Experimental Protocol:
-
Synthesize Test Oligonucleotides: Synthesize identical short oligonucleotides containing either DMT-2'O-Methyl-rC(tac) or DMT-2'O-Methyl-rC(Ac).
-
Deprotection: Cleave the oligonucleotides from the solid support and subject them to standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)) at a specific temperature (e.g., 55°C).
-
Time-Course Analysis: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
HPLC Analysis: Analyze each aliquot by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of fully deprotected oligonucleotide versus the amount of partially protected species.
-
Kinetic Profile: Plot the percentage of fully deprotected oligonucleotide against time to determine the deprotection kinetics for each protecting group.
Nuclease Resistance Assay
The 2'-O-Methyl modification significantly enhances the resistance of oligonucleotides to degradation by nucleases present in biological fluids.[1][2][3]
Experimental Protocol:
-
Oligonucleotide Preparation: Prepare solutions of the purified test oligonucleotides (e.g., a 20-mer) at a known concentration.
-
Nuclease Digestion: Incubate the oligonucleotides with a nuclease solution (e.g., snake venom phosphodiesterase or S1 nuclease) at a specific temperature (e.g., 37°C).
-
Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a chelating agent like EDTA and heating).
-
Analysis: Analyze the samples by polyacrylamide gel electrophoresis (PAGE) or ion-exchange HPLC to visualize and quantify the amount of full-length, intact oligonucleotide remaining.
-
Data Analysis: Plot the percentage of intact oligonucleotide against time to compare the nuclease resistance of the different modified oligonucleotides.
Visualization of the Nuclease Resistance Assay Workflow:
Purity and Integrity Analysis
The final purity and integrity of the synthesized oligonucleotides are paramount for their application. HPLC and mass spectrometry are the gold-standard techniques for these assessments.
Experimental Protocol - HPLC Analysis:
-
Sample Preparation: Dissolve the crude or purified oligonucleotide in an appropriate buffer.
-
Chromatography: Inject the sample onto an ion-pair reverse-phase (IP-RP) or anion-exchange (AEX) HPLC column.[8]
-
Elution: Elute the oligonucleotide using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent.
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Purity Assessment: The purity is determined by integrating the area of the main peak corresponding to the full-length product and expressing it as a percentage of the total peak area.[8]
Experimental Protocol - Mass Spectrometry Analysis:
-
Sample Preparation: Desalt the purified oligonucleotide sample.
-
Ionization: Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).[9]
-
Mass Analysis: Measure the mass-to-charge ratio (m/z) of the oligonucleotide ions.
-
Data Deconvolution: Deconvolute the resulting mass spectrum to determine the molecular weight of the oligonucleotide.
-
Integrity Confirmation: Compare the experimentally determined molecular weight with the theoretical calculated mass of the desired oligonucleotide sequence to confirm its identity and integrity.[9][10]
Visualization of the Oligonucleotide Analysis Workflow:
Conclusion
The choice between DMT-2'O-Methyl-rC(tac) and other cytidine phosphoramidites depends on the specific requirements of the oligonucleotide being synthesized. The 'tac' protecting group offers the significant advantage of ultra-fast deprotection, which is particularly beneficial for high-throughput synthesis and for oligonucleotides containing sensitive modifications.[5] While the coupling efficiencies and the resulting nuclease resistance of oligonucleotides containing either 'tac' or 'Ac' protected 2'-OMe-rC are expected to be comparably high, the milder deprotection conditions associated with the 'tac' group can lead to higher purity of the final product by minimizing side reactions. For applications requiring the highest level of nuclease resistance, other 2'-modifications such as 2'-MOE may be considered. Researchers are encouraged to use the provided protocols to perform their own in-house comparisons to determine the optimal phosphoramidite for their specific applications.
References
- 1. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 3. idtdna.com [idtdna.com]
- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Deprotection [qualitysystems.com.tw]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. idtdna.com [idtdna.com]
- 10. biopharmaspec.com [biopharmaspec.com]
The Impact of 2'-O-Methylation on In Vitro RNA Characterization: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of RNA molecules is paramount for enhancing their therapeutic potential. Among the arsenal (B13267) of chemical alterations, 2'-O-methylation of the ribose sugar, specifically at the cytidine (B196190) nucleotide (2'-O-methyl-rC), offers a compelling balance of improved stability and biological compatibility. This guide provides an objective comparison of RNA containing 2'-O-methyl-rC against unmodified RNA and other common modifications, supported by experimental data to inform the selection of optimal RNA chemistries for in vitro applications.
The introduction of a methyl group at the 2'-hydroxyl position of the ribose in RNA imparts significant changes to its physicochemical properties. This modification is a key player in the development of RNA-based therapeutics, including antisense oligonucleotides and siRNAs, primarily by enhancing resistance to nuclease degradation and increasing the thermal stability of RNA duplexes.[1]
Performance Comparison of RNA Modifications
The in vitro performance of RNA containing 2'-O-methyl-rC is best understood in the context of its alternatives. This section provides a comparative analysis of key performance indicators: thermal stability, nuclease resistance, and in vitro translation efficiency.
Thermal Stability of RNA Duplexes
The thermal stability of an RNA duplex, often quantified by its melting temperature (Tm), is a critical factor for the efficacy of many RNA-based applications. The 2'-O-methyl modification is known to increase the Tm of RNA:RNA duplexes. The following table summarizes the comparative thermal stability of various RNA modifications.
| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Relative Stability Ranking |
| Unmodified RNA | Baseline | 1 (Least Stable) |
| Phosphorothioate (B77711) (PS) | -0.5 to -1.5 | 2 |
| 2'-O-Methyl (2'-OMe) | +1.0 to +2.0 | 3 |
| 2'-Fluoro (2'-F) | +1.0 to +2.0 | 3 |
| Locked Nucleic Acid (LNA) | +1.5 to +4.0 | 4 (Most Stable) |
Data compiled from multiple sources. The exact ΔTm can vary depending on the sequence context and experimental conditions.[2][3][4]
LNA modifications provide the most significant increase in thermal stability, followed by 2'-O-methyl and 2'-fluoro modifications, which offer comparable enhancements.[2][4] Phosphorothioate linkages, while beneficial for nuclease resistance, generally lead to a decrease in thermal stability.[2][3]
Nuclease Resistance
The susceptibility of RNA to degradation by cellular nucleases is a major hurdle in its therapeutic application. Chemical modifications are crucial for extending the half-life of RNA molecules.
| Modification | Relative Nuclease Resistance | Half-life in Human Serum |
| Unmodified RNA | Very Low | < 15-30 minutes |
| 2'-O-Methyl (2'-OMe) | Moderate | ~12 hours (as a gapmer) |
| Phosphorothioate (PS) | High | ~10 hours (as a gapmer) |
| 2'-Fluoro (2'-F) | Moderate to High | Not readily available in a comparable format |
| Locked Nucleic Acid (LNA) | Very High | ~15 hours (as a gapmer) |
Data compiled from multiple sources. Half-life can vary significantly based on the number and position of modifications, and the specific nuclease.[2][5]
LNA modifications offer the highest level of nuclease resistance, followed by phosphorothioates and 2'-O-methyl modifications.[2] While 2'-O-methylation provides substantial protection against single-stranded endonucleases, it is less effective against exonucleases, often necessitating the inclusion of phosphorothioate linkages at the termini of the oligonucleotide for complete protection.[1][5]
In Vitro Translation Efficiency
For messenger RNA (mRNA)-based therapeutics, the efficiency of protein translation is a critical determinant of efficacy. The impact of modifications on the translational machinery is a key consideration.
| Modification in Coding Region | Effect on Protein Yield |
| Unmodified RNA | Baseline |
| 2'-O-Methyl (2'-OMe) | Can decrease translation efficiency |
| 2'-Fluoro (2'-F) | Can decrease translation efficiency |
| Locked Nucleic Acid (LNA) | Likely to inhibit translation |
| Phosphorothioate (PS) | Generally well-tolerated |
Internal 2'-O-methylation within the coding region of an mRNA can disrupt the decoding process by the ribosome, leading to a decrease in protein synthesis.[6][7] The extent of this inhibition can be cell-type specific.[6][7][8] Modifications to the 5' cap structure, including 2'-O-methylation, can also influence translation initiation and protein production levels in a cell-specific manner.[6][7][8]
Experimental Protocols
To enable a thorough in vitro characterization of RNA containing 2'-O-methyl-rC and its alternatives, detailed experimental protocols are essential.
Thermal Denaturation Analysis
This protocol outlines the determination of the melting temperature (Tm) of RNA duplexes using UV-Vis spectrophotometry.
Figure 1. Workflow for thermal denaturation analysis of RNA duplexes.
Nuclease Resistance Assay
This protocol describes a method to assess the stability of modified RNA oligonucleotides in the presence of nucleases.
Figure 2. Experimental workflow for a nuclease resistance assay.
In Vitro Translation Assay
This protocol provides a general workflow for assessing the translation efficiency of modified mRNA.
Figure 3. Workflow for an in vitro translation assay.
Conclusion
The in vitro characterization of RNA containing 2'-O-methyl-rC reveals a modification that significantly enhances thermal stability and nuclease resistance compared to unmodified RNA. While it may not provide the absolute highest stability or resistance compared to LNA, it offers a substantial improvement without the potential for the significant toxicity sometimes associated with extensive phosphorothioate modification. However, for applications requiring high levels of protein expression from an mRNA template, the potential for 2'-O-methylation within the coding sequence to reduce translation efficiency must be carefully considered. The choice of RNA modification is therefore a strategic one, balancing the need for stability with the specific functional requirements of the in vitro application. This guide provides the foundational data and protocols to aid researchers in making informed decisions for the rational design of effective RNA molecules.
References
- 1. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 2. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. eu.idtdna.com [eu.idtdna.com]
- 6. biorxiv.org [biorxiv.org]
- 7. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Analysis of RNA with 2'-O-methyl Modifications
For researchers, scientists, and drug development professionals, understanding the structural landscape of RNA modifications is paramount. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most common and functionally significant. This modification is found in a wide variety of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1] The presence of 2'-O-methylation profoundly influences RNA structure, stability, and interactions with proteins and other nucleic acids, thereby playing critical roles in fundamental biological processes such as translation, splicing, and immune response.[2][3]
The accurate detection and quantification of 2'-O-methylated sites are crucial for elucidating their biological functions and for the development of RNA-based therapeutics. A diverse array of methodologies has been developed for this purpose, ranging from classical biochemical assays to cutting-edge high-throughput sequencing technologies. This guide provides a comprehensive comparison of these methods, presenting their underlying principles, experimental workflows, and performance characteristics to aid researchers in selecting the most appropriate technique for their specific research questions.
Comparison of High-Throughput Sequencing Methods for 2'-O-methylation Analysis
The advent of next-generation sequencing has revolutionized the study of RNA modifications, enabling transcriptome-wide mapping of 2'-O-methylation at single-nucleotide resolution. Several key methods have emerged, each with its own strengths and limitations.
| Method | Principle | Advantages | Limitations | Typical Input RNA | Sequencing Depth |
| RiboMeth-seq | Alkaline hydrolysis is inhibited by 2'-O-methylation, leading to a depletion of sequencing read ends at the modified site.[1][4] | - Quantitative- Well-established for abundant RNAs (rRNA, tRNA)[5] | - Indirect detection (negative signal)- High sequencing depth required[6]- Can be biased by RNA structure[7] | 10 ng - 1 µg total RNA[8] | 12-15 million reads for human rRNA[9] |
| 2OMe-seq | Reverse transcriptase stalls at 2'-O-methylated sites under low dNTP concentrations.[1][10] | - Direct detection of modification site- Relatively lower sequencing depth may be sufficient | - Can have false positives due to RT pausing at structured regions- Requires parallel libraries (high and low dNTP)[1] | 2 x 2 µg total RNA[8] | Not explicitly stated, comparable to RiboMeth-seq |
| Nm-seq / RibOxi-seq | Periodate oxidation cleaves the ribose of unmodified nucleotides at the 3'-end, while 2'-O-methylated nucleotides are resistant and can be subsequently ligated to an adapter for sequencing.[1][11][12] | - Direct detection (positive signal)- High sensitivity[11] | - Stoichiometric information is lost due to enrichment steps[11]- Can be biased by ligation efficiency[13] | Microgram-scale RNA[13] | 3-5 million reads for rRNA, 10-25 million for mRNA[14] |
| NJU-seq | Utilizes the resistance of 2'-O-methylated sites to cleavage by Mycoplasma genitalium RNase R.[15] | - High sensitivity- No ligation bias at the modification site[15] | - Relatively new method, less widely adopted | Not explicitly stated | Not explicitly stated |
| Direct RNA Sequencing (Nanopore) | The passage of a native RNA molecule through a nanopore creates a characteristic electrical signal that is altered by the presence of modifications.[16] | - Direct detection without amplification or chemical treatment- Provides information on long-range modification patterns and co-occurrence- Quantitative[16] | - Lower raw read accuracy compared to Illumina- Requires specialized bioinformatics tools for modification detection[17][18] | Poly(A) RNA is typically used | Not explicitly stated |
Experimental Workflows and Methodologies
A detailed understanding of the experimental protocols is essential for the successful implementation of these techniques. Below are the generalized workflows for the major high-throughput sequencing methods.
RiboMeth-seq Workflow
The RiboMeth-seq protocol leverages the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis.
Detailed Protocol for RiboMeth-seq:
-
RNA Fragmentation: Total RNA is subjected to partial alkaline hydrolysis (e.g., using a sodium carbonate buffer at 96°C) to generate RNA fragments.[19]
-
End Repair: The resulting RNA fragments have 2',3'-cyclic phosphates and 5'-OH ends. These are repaired to generate 3'-OH and 5'-phosphate ends, which are suitable for adapter ligation. This involves a dephosphorylation step followed by a phosphorylation step.[19]
-
Adapter Ligation: 3' and 5' sequencing adapters are ligated to the repaired RNA fragments.
-
Reverse Transcription and PCR: The ligated fragments are reverse transcribed into cDNA and then amplified by PCR to generate a sequencing library.
-
Sequencing and Analysis: The library is sequenced on an Illumina platform. Reads are mapped to the reference transcriptome, and the positions of the 5' and 3' ends of the reads are counted. A significant drop in the number of read ends at a specific nucleotide position, relative to its neighbors, indicates the presence of a 2'-O-methylated site.[8][19]
2OMe-seq Workflow
2OMe-seq identifies 2'-O-methylated sites based on the principle that reverse transcriptase tends to pause or stop at these modifications under low dNTP concentrations.
References
- 1. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RiboMeth-seq: Profiling of 2′-O-Me in RNA | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput single-base resolution mapping of RNA 2΄-O-methylated residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. discover.library.noaa.gov [discover.library.noaa.gov]
- 8. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput and site-specific identification of 2′-O-methylation sites using ribose oxidation sequencing (RibOxi-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. nanoporetech.com [nanoporetech.com]
- 15. mdpi.com [mdpi.com]
- 16. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Direct and site-specific quantification of RNA 2′-O-methylation by PCR with an engineered DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
A Comparative Guide to Protecting Groups for Solid-Phase RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. The efficiency and fidelity of this process are critically dependent on the strategic use of protecting groups for the reactive functional groups of the ribonucleoside monomers. This guide provides an objective comparison of the most common protecting groups for the 2'-hydroxyl, 5'-hydroxyl, and nucleobase moieties, supported by experimental data to inform the selection of an optimal protection strategy.
The Critical Role of Protecting Groups in RNA Synthesis
Solid-phase RNA synthesis follows a cyclic four-step process: deblocking, coupling, capping, and oxidation. To ensure the specific formation of the desired 3'-5' phosphodiester linkages and prevent unwanted side reactions, the reactive functional groups of the ribonucleosides must be reversibly protected. The choice of protecting groups significantly impacts coupling efficiency, deprotection conditions, and the overall yield and purity of the final RNA product.
A key challenge in RNA synthesis, not present in DNA synthesis, is the presence of the 2'-hydroxyl group, which must be protected throughout the synthesis and then selectively removed without causing cleavage or isomerization of the phosphodiester backbone.
Comparative Analysis of 2'-Hydroxyl Protecting Groups
| Protecting Group | Key Features | Advantages | Disadvantages |
| TBDMS (tert-butyldimethylsilyl) | The historical standard; fluoride-labile silyl (B83357) ether. | Well-established chemistry; compatible with standard phosphoramidite (B1245037) synthesis. | Bulky, leading to steric hindrance and potentially lower coupling efficiencies, especially for longer oligonucleotides[1][2]. Can undergo 2' to 3' migration under basic conditions, leading to non-biological 2'-5' linkages[2][3][4]. |
| TOM (triisopropylsilyloxymethyl) | A second-generation silyl ether with an acetal (B89532) linker; fluoride-labile. | Reduced steric hindrance compared to TBDMS, resulting in higher coupling efficiencies and suitability for long RNA synthesis[2]. The acetal linkage prevents 2' to 3' migration[3][4]. | Generally more expensive than TBDMS phosphoramidites. |
| ACE (bis(2-acetoxyethoxy)methyl) | An acid-labile orthoester protecting group used in conjunction with a 5'-silyl protecting group. | High coupling yields and fast coupling rates, comparable to DNA synthesis[5]. The resulting 2'-protected RNA is water-soluble and nuclease-resistant, allowing for easier purification[5][6]. | Requires a different 5'-protection strategy (silyl ether instead of DMT) and a final mild acid deprotection step[6]. |
Quantitative Comparison of 2'-Hydroxyl Protecting Groups
| Parameter | TBDMS | TOM | ACE |
| Average Stepwise Coupling Efficiency | ~97-98% | >99%[7] | >99%[5] |
| Typical Coupling Time | up to 6 minutes[6] | ~2.5 minutes[7] | < 60 seconds[5] |
| Deprotection Conditions | Fluoride source (e.g., TBAF or TEA·3HF) | Fluoride source (e.g., TBAF or TEA·3HF) | Mild acid (e.g., 100 mM acetic acid, pH 3.8)[8][9] |
| Key Feature | Standard, well-understood | High efficiency for long RNA, no migration | Fast kinetics, water-soluble protected RNA |
Standard and Alternative Strategies for 5'-Hydroxyl and Nucleobase Protection
5'-Hydroxyl Protection
The 5'-hydroxyl group is typically protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group. This allows for its removal at the beginning of each synthesis cycle with a mild acid, enabling the coupling of the next phosphoramidite. The orange color of the released DMT cation also serves as a convenient method for monitoring the coupling efficiency in real-time.
A key strategic choice is whether to leave the DMT group on the final full-length oligonucleotide for purification, a method known as DMT-on purification .
| Strategy | Description | Advantages | Disadvantages |
| DMT-on Purification | The final 5'-DMT group is left on the full-length RNA sequence. This hydrophobic handle allows for efficient separation from shorter, "failure" sequences (which are DMT-off) using reverse-phase chromatography or specialized cartridges[10][11]. | Significantly improves the purity of the final product by removing truncated sequences[10]. | Requires an additional detritylation step after purification. The acidic conditions for DMT removal need to be carefully controlled to avoid depurination. |
| DMT-off Synthesis | The final DMT group is removed during the last synthesis cycle. | Simplifies the post-synthesis workup as no final detritylation is needed. | Purification is less efficient at removing failure sequences, often requiring further purification by methods like PAGE or HPLC[10]. |
Nucleobase Protection
The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected with acyl groups to prevent side reactions during synthesis. The choice of these protecting groups is a balance between stability during synthesis and ease of removal during the final deprotection step.
| Protecting Group | Nucleobase(s) | Deprotection Conditions | Key Features |
| Acetyl (Ac) | C, A, G | Mildly basic (e.g., AMA at 65°C for 10 min)[3] | Commonly used, especially for cytosine, as it is compatible with fast deprotection protocols[12][13]. |
| Benzoyl (Bz) | A, C, G | More forcing basic conditions (e.g., longer incubation in ammonia/methylamine) | Standard protecting group, but can be slow to remove. |
| iso-Butyryl (iBu) | G | Standard basic conditions | Often used for guanine. |
| Phenoxyacetyl (Pac) | A, G | Milder basic conditions than benzoyl | More labile than standard acyl groups, allowing for faster deprotection. |
The use of more labile protecting groups, such as acetyl on cytosine, is often preferred for "ultrafast" deprotection protocols using reagents like ammonium (B1175870) hydroxide/methylamine (B109427) (AMA)[12].
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key processes in RNA synthesis and deprotection.
Experimental Protocols
Protocol 1: Standard Deprotection of TBDMS/TOM-Protected RNA
This protocol is suitable for RNA synthesized with TBDMS or TOM 2'-hydroxyl protection and standard acyl-protected nucleobases.
Materials:
-
RNA oligonucleotide on solid support
-
Ammonium hydroxide/40% methylamine (1:1) (AMA)
-
Anhydrous DMSO
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF)
-
RNA quenching buffer
-
Sterile, RNase-free polypropylene (B1209903) tubes
Procedure:
-
Cleavage and Base/Phosphate Deprotection: a. Transfer the solid support to a sealable polypropylene vial. b. Add 1.5 mL of AMA solution. c. Seal the vial and incubate at 65°C for 10 minutes[3]. d. Cool the vial and carefully transfer the supernatant containing the cleaved, partially deprotected RNA to a new tube. e. Evaporate the solution to dryness in a vacuum centrifuge.
-
2'-Silyl Group Deprotection (DMT-off): a. Re-dissolve the dried RNA pellet in 100 µL of anhydrous DMSO. Heating at 65°C for 5 minutes may be necessary to fully dissolve the oligo. b. Add 125 µL of TEA·3HF, mix well, and incubate at 65°C for 2.5 hours[3]. c. Quench the reaction and desalt the RNA via butanol precipitation or a suitable desalting column.
-
2'-Silyl Group Deprotection (DMT-on for Purification): a. Re-dissolve the dried RNA pellet in 115 µL of anhydrous DMSO (heating at 65°C for 5 minutes if needed). b. Add 60 µL of triethylamine (TEA) and mix gently. c. Add 75 µL of TEA·3HF and incubate at 65°C for 2.5 hours[3]. d. Quench the reaction by adding 1.75 mL of RNA quenching buffer. The sample is now ready for DMT-on purification[12].
Protocol 2: Deprotection of 2'-ACE Protected RNA
This protocol is specific for RNA synthesized using the 2'-ACE chemistry.
Materials:
-
2'-ACE protected RNA oligonucleotide (typically supplied dried down after cleavage and initial deprotection)
-
RNase-free water
Procedure:
-
Preparation of 2'-Deprotection Buffer: a. Mix 571 µL of glacial acetic acid with 99.4 mL of RNase-free water to make 100 mL of 100 mM acetic acid. b. Adjust the pH to 3.4–3.8 using TEMED[8].
-
2'-ACE Removal: a. Add 400 µL of 2'-Deprotection buffer to the tube containing the dried 2'-ACE protected RNA[8][9]. b. Completely dissolve the RNA pellet by pipetting. c. Incubate at 60°C for 30 minutes[8][9]. For oligonucleotides with biotin (B1667282) modifications or long stretches of adenosine, extend the incubation to 2 hours[8][9]. d. Lyophilize or use a vacuum centrifuge to dry the sample. e. The deprotected RNA can be resuspended in a suitable RNase-free buffer for downstream applications.
Conclusion
The choice of protecting groups for RNA synthesis is a critical determinant of success, influencing yield, purity, and the feasibility of synthesizing long or modified oligonucleotides.
-
TBDMS remains a viable, cost-effective option for routine synthesis of shorter RNAs.
-
TOM protection offers superior coupling efficiency and eliminates the risk of 2'-5' linkage formation, making it the preferred choice for the synthesis of long and complex RNA molecules[2].
-
ACE chemistry provides a significant advantage with its rapid coupling kinetics and the unique properties of the 2'-protected RNA, which facilitate purification.
The selection of a protection strategy should be guided by the specific requirements of the application, including the desired length of the RNA, the presence of sensitive modifications, and the required scale and purity of the final product. The experimental protocols provided herein offer a starting point for the successful deprotection of RNA synthesized with these common protecting group strategies.
References
- 1. phenomenex.com [phenomenex.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. massbio.org [massbio.org]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. atdbio.com [atdbio.com]
- 7. researchgate.net [researchgate.net]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
A Researcher's Guide to the Validation of Full-Length Product in Modified Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of modified oligonucleotides demands rigorous validation to ensure the purity and integrity of the final product. The presence of impurities, such as truncated sequences (n-1, n-2), and other synthesis-related byproducts can significantly impact the efficacy and safety of therapeutic oligonucleotides and the reliability of research applications.
This guide provides a comprehensive comparison of the most widely used analytical techniques for validating full-length modified oligonucleotides. We will delve into the principles, performance characteristics, and experimental protocols for each method, supported by comparative data to aid in the selection of the most appropriate validation strategy for your specific needs.
Comparison of Validation Methodologies
The choice of a validation method hinges on several factors, including the length and modifications of the oligonucleotide, the required level of purity, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the primary validation techniques.
| Feature | Polyacrylamide Gel Electrophoresis (PAGE) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Mass Spectrometry (MS) |
| Principle | Separation based on size and charge in a gel matrix. | Separation based on hydrophobicity (RP-HPLC) or charge (IEX-HPLC). | Separation based on size and charge in a capillary filled with a sieving matrix. | Measures the mass-to-charge ratio of molecules. |
| Primary Information | Purity and size estimation. | Purity and quantification. | High-resolution purity assessment and quantification. | Absolute mass confirmation and impurity identification. |
| Resolution of n-1mer | Excellent, especially for longer oligonucleotides (>60 bases). | Good, but can be challenging for longer oligos. | Excellent, often providing baseline resolution of n-1 products. | Can identify n-1 and other impurities by mass difference. |
| Purity Achievable | >95% | 80-95% (RP-HPLC), >90% (IEX-HPLC) | >95% | Not a primary purification method, but confirms purity post-purification. |
| Throughput | Low to medium. | High. | High, with automated systems. | High, especially with MALDI-TOF. |
| Sensitivity | Moderate (ng range). | High (pg to ng range). | High (pg to ng range). | Very high (fmol to amol range). |
| Key Advantages | High resolution for long oligos, cost-effective. | High throughput, well-established, good for modified oligos. | High resolution, quantitative accuracy, automation. | Unambiguous mass confirmation, identification of unknown impurities. |
| Key Disadvantages | Labor-intensive, lower yield, not easily automated. | Resolution can be limited for long oligos, potential for secondary structures to interfere. | Can be sensitive to sample matrix effects. | Does not provide quantitative purity information on its own. |
Experimental Protocols
Polyacrylamide Gel Electrophoresis (PAGE)
This protocol is optimized for the analysis of oligonucleotides in the 18-30 nucleotide range.
Reagents and Equipment:
-
PAGE apparatus (e.g., 8 cm x 10 cm minigels)
A Researcher's Guide to Purity Assessment of Synthetic RNA by Capillary Electrophoresis
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic RNA is a critical quality attribute. This guide provides an objective comparison of capillary electrophoresis (CE) with other analytical techniques for RNA purity assessment, supported by experimental data and detailed protocols.
Capillary electrophoresis has emerged as a powerful technique for the analysis of synthetic RNA, offering high resolution, reproducibility, and quantitative capabilities.[1][2][3][4] This guide delves into the nuances of CE-based methods and contrasts them with traditional and other modern analytical tools to aid in selecting the most appropriate method for your research and development needs.
Comparative Analysis of RNA Purity Assessment Methods
The choice of an analytical method for synthetic RNA purity is dictated by the specific requirements of the analysis, such as the desired resolution, throughput, and the nature of the impurities to be detected. While traditional slab gel electrophoresis provides a basic assessment, capillary electrophoresis and liquid chromatography offer more robust and quantitative alternatives.
| Feature | Capillary Electrophoresis (CE) | Slab Gel Electrophoresis (SGE) | Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) |
| Resolution | High to Very High (single-nucleotide for smaller fragments)[3] | Low to Medium[3][5] | High |
| Throughput | High (automated, multichannel systems available)[1][3][6] | Low to Medium (manual loading)[3] | Medium to High (autosampler capabilities) |
| Analysis Time | Fast (typically < 30 minutes)[4][7] | Slow (includes gel preparation, run time, and staining)[3] | Moderate |
| Quantitation | Excellent (high precision and accuracy)[2][4] | Semi-quantitative (based on band intensity)[5] | Excellent |
| Automation | Fully automatable[3][4] | Limited automation[3] | Fully automatable |
| Sample Consumption | Low[2] | High | Low |
| Versatility | Wide range of separation matrices and detection methods[3] | Limited matrix and detection options | Wide range of column chemistries and detectors |
| Limit of Quantitation | As low as <1% for impurities[2] | Higher, less sensitive | Dependent on detector, can be very low |
In-Depth Look at Capillary Electrophoresis Methods
Within the realm of capillary electrophoresis, different methodologies can be employed to optimize the separation of synthetic RNA.
-
Capillary Gel Electrophoresis (CGE): This is the most common CE mode for RNA analysis, utilizing a polymer solution as a sieving matrix to separate molecules based on size.[1][2] The use of denaturing conditions, typically by including urea (B33335) in the buffer, is crucial to prevent secondary structures and ensure separation is based purely on chain length.[7][8]
-
Non-Aqueous Capillary Gel Electrophoresis (NA-CGE): A more advanced approach that employs a non-aqueous solvent, such as formamide (B127407), for the separation matrix.[9][10] This technique has been shown to significantly enhance resolution, with one study reporting a six-fold increase in resolution for large RNA molecules compared to conventional aqueous CGE.[9]
-
Microchip Capillary Electrophoresis: This format offers the advantage of high-throughput analysis, with significantly reduced analysis times, making it suitable for screening large numbers of samples.[1][6]
Experimental Workflows and Logical Relationships
To visualize the processes and comparisons discussed, the following diagrams illustrate the experimental workflow for RNA purity assessment by CE and the logical relationship between CE and alternative methods.
Caption: Experimental workflow for synthetic RNA purity assessment by Capillary Electrophoresis.
Caption: Logical comparison of Capillary Electrophoresis with other analytical techniques for RNA purity.
Detailed Experimental Protocols
The following are generalized protocols for key experiments. Specific parameters may need optimization based on the RNA species and instrumentation.
Protocol 1: Capillary Gel Electrophoresis (CGE) for Synthetic RNA Purity
Objective: To assess the purity and integrity of synthetic RNA using a denaturing CGE method.
Materials:
-
Capillary electrophoresis system with UV or Laser-Induced Fluorescence (LIF) detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).
-
Sieving polymer solution (e.g., hydroxypropylmethylcellulose (B13716658) (HPMC) or polyethylene (B3416737) oxide (PEO) in a suitable buffer).[8][9][11]
-
Run buffer: Tris-Borate-EDTA (TBE) or similar, containing 7 M urea for denaturation.[7][8]
-
RNA sample, diluted in RNase-free water.
-
RNA size ladder for calibration.
-
Denaturing solution: Formamide or a buffer containing urea.[7][8]
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the run buffer.
-
Sample Preparation:
-
Mix the RNA sample or ladder with an equal volume of denaturing solution (e.g., 2X formamide loading dye).
-
Heat the mixture at 70-95°C for 3-5 minutes to denature the RNA.[7]
-
Immediately place the sample on ice to prevent renaturation.
-
-
Electrophoresis:
-
Fill the capillary with the sieving polymer solution.
-
Inject the denatured RNA sample into the capillary using electrokinetic injection (e.g., 5-10 kV for 5-10 seconds).
-
Apply a separation voltage (e.g., 15-30 kV). The optimal voltage may need to be determined empirically.
-
Maintain a constant capillary temperature (e.g., 25-42°C).[8][12]
-
Detect the separated RNA fragments using the UV or LIF detector. For LIF, a fluorescent intercalating dye is included in the gel matrix.[2]
-
-
Data Analysis:
-
Generate an electropherogram showing migration time versus fluorescence or absorbance.
-
Determine the size of the RNA species by comparing their migration times to those of the RNA size ladder.
-
Calculate the purity of the synthetic RNA by determining the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Agarose (B213101) Slab Gel Electrophoresis for RNA Integrity
Objective: To qualitatively assess the integrity of synthetic RNA.
Materials:
-
Horizontal gel electrophoresis apparatus.
-
Agarose.
-
Gel running buffer (e.g., MOPS or TBE).
-
Denaturing agent (e.g., formaldehyde (B43269) or glyoxal) to be included in the gel and running buffer for denaturing electrophoresis.
-
RNA sample.
-
RNA loading dye containing a denaturant and tracking dyes.
-
Fluorescent stain (e.g., ethidium (B1194527) bromide or SYBR Green).
-
UV transilluminator and gel imaging system.
Procedure:
-
Gel Preparation:
-
Prepare a denaturing agarose gel (e.g., 1-2% agarose in MOPS buffer with formaldehyde).
-
Cast the gel in the electrophoresis tray and allow it to solidify.
-
-
Sample Preparation:
-
Mix the RNA sample with denaturing loading dye.
-
Heat the sample at 65°C for 10-15 minutes.
-
Chill on ice before loading.
-
-
Electrophoresis:
-
Place the gel in the electrophoresis tank and fill with running buffer.
-
Load the prepared RNA samples into the wells.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Staining and Visualization:
-
Stain the gel with a fluorescent dye.
-
Visualize the RNA bands using a UV transilluminator. Intact RNA should appear as a sharp, distinct band, while degraded RNA will appear as a smear.[13]
-
Conclusion
Capillary electrophoresis, particularly CGE under denaturing conditions, offers a superior analytical solution for the purity assessment of synthetic RNA compared to traditional methods like slab gel electrophoresis.[2] Its high resolution, quantitative accuracy, and potential for automation make it an invaluable tool in the development and quality control of RNA-based therapeutics and vaccines.[4] For even higher resolution of large RNA molecules, non-aqueous CGE presents a promising alternative.[9] The choice of method should be guided by the specific analytical needs, with CE providing a robust platform for detailed and reliable characterization of synthetic RNA products.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Tech Compare: Capillary vs. Gel Electrophoresis | Labcompare.com [labcompare.com]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. bevital.no [bevital.no]
- 8. Analysis of RNA by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Resolution capillary electrophoresis separation of large RNA under non-aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Brief Review on the Analysis of dsDNA, RNA, Amino Acids and Bacteria by Capillary Electrophoresis [mdpi.com]
- 11. [PDF] Analysis of RNA by capillary electrophoresis | Semantic Scholar [semanticscholar.org]
- 12. RNA structure analysis assisted by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods of RNA Quality Assessment [promega.sg]
Safety Operating Guide
Safeguarding Research: Proper Disposal of DMT-2'O-Methyl-rC(tac) Phosphoramidite
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential guidance on the proper disposal procedures for DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.
DMT-2'O-Methyl-rC(tac) phosphoramidite is classified as a hazardous substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, it is imperative that this chemical and its waste products are not disposed of through standard laboratory drains or as general waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Disposal Plan: A Step-by-Step Deactivation Protocol
The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis. This procedure converts the reactive phosphoramidite into a less reactive H-phosphonate species, which can then be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
This protocol is designed for the deactivation of small quantities of expired or unused this compound solid waste and the rinsing of empty containers.
Materials:
-
This compound waste (solid or residue in containers)
-
Anhydrous acetonitrile (B52724)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Appropriately labeled hazardous waste container for aqueous chemical waste
-
Stir plate and stir bar
Procedure:
-
Preparation: Conduct all steps within a chemical fume hood.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile. A general guideline is to use enough solvent to fully dissolve the solid.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue. Repeat the rinse to ensure thorough removal.
-
-
Quenching/Hydrolysis:
-
Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution. A recommended ratio is approximately 1 part phosphoramidite solution to 5 parts sodium bicarbonate solution to ensure complete hydrolysis.
-
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours. This ensures the complete hydrolysis of the phosphoramidite.
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this waste down the drain.[1]
Quantitative Data Summary
| Parameter | Guideline |
| Deactivating Agent | 5% Aqueous Sodium Bicarbonate (NaHCO₃) |
| Solvent for Dissolution | Anhydrous Acetonitrile |
| Ratio of Phosphoramidite Solution to Deactivating Agent | ~ 1:5 (v/v) |
| Minimum Reaction Time | 24 hours |
| Final Disposal Method | Collection in a labeled hazardous waste container for pickup by a licensed disposal service. |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of DMT-2'O-Methyl-rC(tac) Phosphoramidite: A Guide for Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037). Adherence to these protocols is crucial for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Classification
DMT-2'O-Methyl-rC(tac) phosphoramidite is a hazardous substance that requires careful handling. The primary hazards are associated with its potential for irritation.[1]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Tract Irritation | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation.[1][2] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of dust or aerosols that may cause respiratory irritation.[1][3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the reagent.
Workflow for Handling this compound
Caption: Workflow for the safe handling and storage of this compound.
Experimental Protocol for Handling:
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.[4] Don all required personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[1][4]
-
Handling :
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Handle the solid material carefully to avoid the formation of dust and aerosols.[2]
-
If creating a stock solution, do so under an inert gas atmosphere. The solvent should also be purged with an inert gas.[5] this compound is sparingly soluble (1-10 mg/ml) in ethanol (B145695) and DMSO.[5]
-
-
Storage : Keep the container tightly sealed to prevent degradation from moisture and air.[6] Store at -20°C in a dry and well-ventilated place.[5][6]
Disposal Plan: Decontamination and Waste Management
The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[4]
Workflow for Disposal of this compound Waste
Caption: Step-by-step process for the safe disposal of this compound waste.
Experimental Protocol for Deactivation and Disposal:
This protocol is intended for small quantities of expired or unused solid waste or residues in empty containers.[4]
Materials:
-
This compound waste
-
Anhydrous acetonitrile (ACN)
-
5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately sealed and labeled hazardous waste container
-
Stir plate and stir bar
Procedure:
-
Preparation : All operations must be performed within a certified chemical fume hood while wearing all necessary PPE.[4]
-
Dissolution : For solid waste, carefully dissolve it in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[4]
-
Quenching/Hydrolysis : Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of a 5% aqueous sodium bicarbonate solution. This facilitates hydrolysis and neutralizes any acidic byproducts.[4]
-
Reaction Time : Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the phosphoramidite.[4]
-
Waste Collection : Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[4]
-
Final Disposal : The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[4]
Spill Management
In the event of a spill, immediate and appropriate action must be taken.
-
Small Spills : Absorb the material with an inert substance such as vermiculite (B1170534) or dry sand.[4] Collect the absorbed material into a sealed container for disposal.[4] Decontaminate the affected surface with alcohol.[4]
-
Large Spills : Evacuate the area and prevent the chemical from entering drains or waterways.[4] Contact your institution's EHS office for assistance.
Always ensure adequate ventilation when cleaning up a spill.[2] Avoid breathing in any dust or vapors.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
